molecular formula C9H13NO5S B195026 Epinephrine Sulfonic Acid CAS No. 26405-77-6

Epinephrine Sulfonic Acid

货号: B195026
CAS 编号: 26405-77-6
分子量: 247.27 g/mol
InChI 键: TYYGQMPOZGEFQL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Epinephrine sulfonic acid, a water-soluble derivative of epinephrine,  Its chemical structure incorporates a sulfonic acid group, increasing polarity compared to the parent molecule, epinephrine. This modification impacts its pharmacokinetic properties and potential interactions with biological systems.Research indicates different binding affinities and selectivities compared to epinephrine at various receptor subtypes (alpha and beta adrenergic receptors).[]  

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5S/c1-10-5-9(16(13,14)15)6-2-3-7(11)8(12)4-6/h2-4,9-12H,5H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYGQMPOZGEFQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542496
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26405-77-6
Record name 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+/-)-Epinephrine sulfonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Epinephrine Sulfonic Acid for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) sulfonic acid is a derivative of epinephrine of significant interest primarily as a degradation product in pharmaceutical formulations. Its synthesis and characterization are crucial for its use as an analytical standard to ensure the quality and stability of epinephrine-containing products. This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of epinephrine sulfonic acid. It details the primary synthetic routes, including direct sulfonation and reaction with sulfites, and presents available analytical data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmaceutical analysis, quality control, and drug development.

Introduction

Epinephrine, a critical medication for treating anaphylaxis and other medical conditions, is susceptible to degradation. One of the primary degradation pathways involves the formation of this compound, particularly in formulations containing sulfite-based antioxidants. While considered biologically inactive, the presence of this compound is a key indicator of product instability. Therefore, the availability of pure this compound as a reference standard is essential for the development of stability-indicating analytical methods and for the quality control of epinephrine formulations. This guide outlines the known synthetic methodologies, purification techniques, and characterization data for this compound.

Chemical Synthesis of this compound

The synthesis of this compound can be approached through two main strategies: direct sulfonation of epinephrine or the reaction of epinephrine with a sulfite (B76179) source. The latter mimics the degradation pathway observed in pharmaceutical products.

Direct Sulfonation

The direct sulfonation of epinephrine involves an electrophilic aromatic substitution reaction on the catechol ring of the epinephrine molecule.

Reaction Scheme:

G cluster_reactants Epinephrine Epinephrine ESA This compound Epinephrine->ESA + SulfonatingAgent Sulfonating Agent (e.g., Fuming H₂SO₄) G cluster_reactants Epinephrine Epinephrine ESA This compound Epinephrine->ESA + Sulfite Sulfite Source (e.g., NaHSO₃) G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Direct Sulfonation Direct Sulfonation Preparative HPLC Preparative HPLC Direct Sulfonation->Preparative HPLC Reaction with Sulfites Reaction with Sulfites Reaction with Sulfites->Preparative HPLC HPLC (Purity) HPLC (Purity) Preparative HPLC->HPLC (Purity) NMR (Structure) NMR (Structure) Preparative HPLC->NMR (Structure) Mass Spec (Identity) Mass Spec (Identity) Preparative HPLC->Mass Spec (Identity)

An In-depth Technical Guide to the Chemical Properties of Epinephrine Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) Sulfonic Acid (ESA) is a significant derivative of epinephrine, an essential hormone and neurotransmitter. Primarily known as a degradation product in pharmaceutical formulations of epinephrine, particularly in the presence of sulfite-based antioxidants, a thorough understanding of its chemical properties is crucial for the development of stable and effective epinephrine-containing drug products. This technical guide provides a comprehensive overview of the core chemical properties of Epinephrine Sulfonic Acid, including its synthesis, stability, and analytical characterization.

Chemical and Physical Properties

This compound is chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[1][2][3][4][5] Its formation involves the introduction of a sulfonic acid group to the epinephrine molecule, which significantly alters its physicochemical properties compared to the parent compound.

Structure and Identification
  • IUPAC Name: 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[1]

  • CAS Number: 26405-77-6[1][2][3][4][5][6]

  • Molecular Formula: C₉H₁₃NO₅S[1][4][5]

  • Molecular Weight: 247.27 g/mol [1][2][4][5]

  • Synonyms: Adrenaline EP Impurity F, Adrenaline Sulfonic Acid (USP)[1][7]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Melting Point 263 °C (with decomposition)[8]
Solubility Sparingly soluble in aqueous base; Slightly soluble in DMSO (heated, sonicated) and Water (heated)[8]
pKa (Predicted) 0.42 ± 0.50
XLogP3 (Computed) -4.1[1][8]
Appearance Off-white solid[7]

Synthesis and Formation

This compound can be synthesized deliberately or is formed as a degradation product in pharmaceutical preparations.

Deliberate Synthesis

The intentional synthesis of this compound is achieved through the direct sulfonation of epinephrine.[2] This reaction is an electrophilic aromatic substitution where a strong sulfonating agent, such as fuming sulfuric acid (oleum), is used to introduce a sulfonic acid (-SO₃H) group onto the catechol ring of epinephrine.[2] Key experimental parameters that require optimization include reaction temperature, reaction time, and the concentration of the sulfonating agent.[2]

Formation as a Degradation Product

In pharmaceutical formulations, ESA is a well-documented degradation product of epinephrine, particularly in solutions containing sulfite (B76179) antioxidants like sodium bisulfite or sodium metabisulfite.[2][9][10] These sulfites, added to prevent oxidation of epinephrine, can directly react with the epinephrine molecule to form the sulfonic acid derivative.[2] The rate of ESA formation is influenced by several factors:

  • Temperature: Elevated temperatures accelerate the degradation of epinephrine and the formation of ESA.[2][9] Constant heating leads to more rapid degradation than cyclical heating.[2][9]

  • pH: The stability of epinephrine and the rate of ESA formation are pH-dependent. Degradation is more rapid at a pH greater than 4.0 in the presence of metabisulfite.[2] An optimal pH range of approximately 3 to 4 helps to stabilize dilute epinephrine solutions.[2]

  • Sulfite Concentration: The concentration of the sulfite antioxidant directly impacts the rate of ESA formation.[11]

The formation of ESA from epinephrine in the presence of sulfites is a critical consideration in the formulation and stability testing of epinephrine injections.

G Epinephrine Epinephrine (C9H13NO3) ESA This compound (C9H13NO5S) Epinephrine->ESA Direct Sulfonation Sulfite Sulfite Antioxidant (e.g., NaHSO3) Sulfite->ESA Conditions Conditions: - Elevated Temperature - pH > 4 Conditions->ESA

Figure 1. Formation of this compound from Epinephrine.

Spectroscopic and Analytical Characterization

The identification and quantification of this compound are crucial for quality control in pharmaceutical manufacturing. Various analytical techniques are employed for its characterization.

Spectroscopic Data

While specific spectral data is often proprietary to manufacturers of analytical standards, the following provides a general overview of the expected spectroscopic characteristics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the catechol ring, the methine and methylene (B1212753) protons of the side chain, and the N-methyl protons. The introduction of the sulfonic acid group will likely cause shifts in the aromatic proton signals.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the side-chain carbons, and the N-methyl carbon. The carbon bearing the sulfonic acid group will exhibit a characteristic chemical shift. A certificate of analysis for a commercial standard confirms the availability of ¹H and ¹³C NMR data.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of ESA is expected to display characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, N-H stretching of the secondary amine, C-H stretching of the alkyl and aromatic groups, and strong characteristic bands for the S=O and S-O stretching of the sulfonic acid group. A certificate of analysis for a commercial standard confirms the availability of IR data.[7]

  • Mass Spectrometry (MS): Mass spectrometry is a key technique for the identification and quantification of ESA. The molecular ion peak corresponding to its molecular weight (247.27 g/mol ) would be expected.[1][2][4][5] Fragmentation patterns would likely involve cleavage of the side chain and loss of the sulfonic acid group.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of this compound from epinephrine and other related substances.

  • Stability-Indicating HPLC Methods: Several stability-indicating HPLC methods have been developed to separate epinephrine from its degradation products, including ESA.[12][13] These methods are essential for assessing the stability of epinephrine formulations.

    • A common approach involves using a C18 column with a mobile phase consisting of an ion-pairing agent like sodium 1-octanesulfonate in a buffered aqueous-organic mixture (e.g., methanol (B129727) or acetonitrile).[12]

    • Detection is typically performed using a UV detector, often in series with an electrochemical detector for enhanced sensitivity and selectivity.[13]

Biological Activity and Signaling Pathways

A critical aspect of understanding this compound is its biological activity, or lack thereof, in comparison to epinephrine.

Adrenergic Receptor Binding and Pharmacological Activity

The introduction of the bulky and negatively charged sulfonic acid group to the epinephrine molecule is predicted to cause significant steric hindrance.[2] This structural modification is expected to physically impede the molecule from fitting correctly into the binding pockets of adrenergic receptors.[2] Consequently, this compound is considered to have significantly reduced or no agonist activity at adrenergic receptors compared to epinephrine.[2] It is generally regarded as a pharmacologically inactive derivative.[10]

Signaling Pathways

Given its presumed lack of significant interaction with adrenergic receptors, this compound is not expected to initiate the downstream signaling cascades typically activated by epinephrine, such as the activation of adenylyl cyclase or phospholipase C. There is no evidence in the current literature to suggest that ESA has its own distinct signaling pathway. The primary focus of research remains on preventing its formation to maintain the efficacy of epinephrine.

Experimental Protocols

Synthesis of this compound (General Procedure)

Caution: This procedure involves the use of corrosive and hazardous materials. Appropriate personal protective equipment and a fume hood are mandatory.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve epinephrine in a suitable inert solvent.

  • Sulfonation: Cool the solution in an ice bath. Slowly add a stoichiometric amount of fuming sulfuric acid (oleum) dropwise to the cooled solution while stirring vigorously. Maintain the temperature below a specified limit to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or HPLC.

  • Quenching: Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Isolation and Purification: The crude product may precipitate upon quenching. Isolate the solid by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system.

Note: The specific reaction conditions, including solvent, temperature, reaction time, and purification method, need to be optimized for desired yield and purity.[2]

HPLC Analysis of this compound

The following is a representative protocol for the HPLC analysis of ESA in an epinephrine formulation.

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or electrochemical detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mobile phase consisting of an aqueous buffer containing an ion-pairing agent (e.g., 0.01 M 1-octanesulfonic acid sodium salt) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is typically acidic.

  • Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min.[12]

  • Detection:

    • UV Detection: Wavelength set to an appropriate value for detecting both epinephrine and ESA (e.g., 280 nm).

    • Electrochemical Detection: For higher sensitivity, an electrochemical detector can be used.

  • Sample Preparation: Dilute the epinephrine formulation with the mobile phase to a suitable concentration.

  • Injection Volume: Typically 10-20 µL.

  • Quantification: Create a calibration curve using certified reference standards of this compound to quantify its concentration in the sample.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Epinephrine Formulation Dilution Dilute with Mobile Phase Sample->Dilution Autosampler Autosampler Injection Dilution->Autosampler Column C18 Reversed-Phase Column (with Ion-Pairing) Autosampler->Column Detection UV/Electrochemical Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Quantification of ESA Chromatogram->Quantification

Figure 2. Experimental workflow for HPLC analysis of ESA.

Conclusion

This compound is a chemically significant derivative of epinephrine, primarily of interest due to its formation as a degradation product in pharmaceutical formulations. Its presence can impact the stability and potency of epinephrine-based medicines. This technical guide has summarized the key chemical properties of ESA, including its synthesis, formation pathways, and analytical characterization. A thorough understanding of these properties is indispensable for researchers and professionals in drug development to ensure the quality, safety, and efficacy of epinephrine products. Further research to obtain more detailed experimental data on its physicochemical properties and to develop more robust and efficient analytical methods will continue to be of high value to the pharmaceutical industry.

References

"mechanism of epinephrine sulfonation by bisulfite"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Epinephrine (B1671497) Sulfonation by Bisulfite

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine, a critical hormone and neurotransmitter, is susceptible to degradation, limiting the shelf-life of its pharmaceutical preparations. Sodium bisulfite is commonly added as an antioxidant to these formulations to prevent oxidative degradation.[1][2][3] However, bisulfite can also react directly with epinephrine in a non-oxidative pathway to form epinephrine sulfonic acid, an optically and physiologically inactive product.[4][5] This guide provides a detailed examination of the chemical mechanism, kinetics, and biological implications of this sulfonation reaction. It includes a summary of quantitative data, detailed experimental protocols for analysis, and visualizations of the core chemical and biological pathways.

Chemical Reaction Mechanism

The reaction between epinephrine and bisulfite is a significant degradation pathway, particularly in aqueous pharmaceutical solutions.[3][6] The mechanism of this reaction is complex and highly dependent on the pH of the solution.[4][7] The overall reaction involves the substitution of the benzylic hydroxyl group of epinephrine with a sulfonate group from bisulfite, yielding l-(3,4-dihydroxyphenyl)-2-methylaminoethane sulfonic acid (epinephrine sulfonate).[5]

Studies have shown that two distinct mechanisms can operate in parallel: a bimolecular nucleophilic substitution (Sₙ2) and a unimolecular nucleophilic substitution (Sₙ1).[4]

  • At pH values above 5: The reaction predominantly follows an Sₙ2 mechanism. This involves a direct attack of the sulfite (B76179) ion (SO₃²⁻) on the catecholamine.[4]

  • At pH values below 5: An Sₙ1 reaction pathway appears to run in parallel to the Sₙ2 reaction. This pathway involves the formation of the same activated intermediate responsible for the racemization of epinephrine and exhibits a zero-order dependency on the bisulfite concentration.[4][6]

The formation of the inactive sulfonate product is confirmed by the progressive loss of optical activity in the epinephrine solution, which correlates with the chemical loss of the parent drug.[5]

cluster_SN2 Sₙ2 Mechanism (pH > 5) cluster_SN1 Sₙ1 Mechanism (pH < 5) Epi_SN2 Epinephrine Transition_SN2 Transition State Epi_SN2->Transition_SN2 Sulfite Sulfite (SO₃²⁻) Sulfite->Transition_SN2 Direct Attack ESA_SN2 Epinephrine Sulfonate Transition_SN2->ESA_SN2 OH_minus OH⁻ Transition_SN2->OH_minus Epi_SN1 Epinephrine Protonation Protonation (H⁺) Epi_SN1->Protonation Carbocation Carbocation Intermediate (Rate-determining step) Protonation->Carbocation Loss of H₂O H2O_loss H₂O Protonation->H2O_loss ESA_SN1 Epinephrine Sulfonate Carbocation->ESA_SN1 Sulfite_SN1 Sulfite (SO₃²⁻) Sulfite_SN1->ESA_SN1 Nucleophilic Attack

Caption: Parallel Sₙ1 and Sₙ2 mechanisms for epinephrine sulfonation.

Reaction Kinetics

The rate of epinephrine sulfonation is influenced by pH, temperature, and reactant concentrations. The degradation is accelerated in the presence of bisulfite, especially at pH values above 4.4, where the reaction shows buffer catalysis.[5][7]

pH Dependence

The reaction kinetics are strongly dependent on pH. The rate constant-pH profile between pH 3.63 and 5.00 shows a linear relationship with a positive slope, indicating that the rate increases with pH in this range.[7] Above pH 5, the Sₙ2 reaction, which depends on the concentration of the sulfite ion, becomes dominant.[4]

Temperature Dependence

The reaction is also sensitive to temperature. The activation energy for the sulfonation of catecholamines like epinephrine has been calculated from Arrhenius plots, providing insight into the temperature dependency of the degradation process.

Quantitative Kinetic Data

The following table summarizes key quantitative data reported in the literature for the reaction between epinephrine and bisulfite.

ParameterValueConditionsSource
Apparent Heat of Activation (Sₙ2) 24 kcal/molepH > 5[4]
Activation Energy (Anaerobic) 23.6 kcal/molepH 4.0, in Lidocaine HCl Injection[8]
Activation Energy (Anaerobic) 23.9 kcal/molepH 4.4, in Lidocaine HCl Injection[8]
Half-life (in absence of bisulfite) 118 hourspH 4.0, 84.5°C[4]
Half-life (in absence of bisulfite) 130 hourspH 4.9, 84.5°C[4]
Reaction Order (vs. Bisulfite) Zero-order componentpH < 5 (Sₙ1 pathway)[4]
Reaction Order (vs. Bisulfite) First-order componentpH > 5 (Sₙ2 pathway)[4]

Biological Implications: Inactivation of Epinephrine Signaling

Epinephrine exerts its physiological effects, such as increasing heart rate and mobilizing energy stores, by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[][10] This binding initiates an intracellular signaling cascade, most commonly involving the activation of adenylyl cyclase, production of the second messenger cyclic AMP (cAMP), and activation of Protein Kinase A (PKA).[11][12][13]

The sulfonation of epinephrine at the benzylic hydroxyl group results in the formation of epinephrine sulfonate, a molecule that is both optically and physiologically inactive.[4][5] This structural modification prevents the molecule from binding effectively to adrenergic receptors, thereby abrogating its ability to initiate the downstream signaling cascade. Therefore, the sulfonation reaction represents a complete inactivation of epinephrine's biological function.

cluster_pathway Epinephrine Signaling Pathway cluster_inactivation Inactivation by Sulfonation Epi Epinephrine Receptor Adrenergic Receptor (GPCR) Epi->Receptor G_Protein G-Protein (Gαs) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP converts PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response phosphorylates targets Epi_Deg Epinephrine ESA Epinephrine Sulfonate (Inactive) Epi_Deg->ESA Bisulfite Bisulfite Bisulfite->ESA Receptor_Blocked Adrenergic Receptor (GPCR) ESA->Receptor_Blocked No Binding

Caption: Epinephrine signaling pathway and its abrogation by sulfonation.

Experimental Protocols

The study of epinephrine sulfonation kinetics and the quantification of its degradation products are typically performed using High-Performance Liquid Chromatography (HPLC).[14][15]

Objective

To quantify the rate of formation of this compound from epinephrine in the presence of sodium bisulfite under controlled conditions (e.g., specific pH, temperature, and reactant concentrations).

Materials and Reagents
  • l-Epinephrine hydrochloride standard

  • This compound standard[14]

  • Sodium metabisulfite (B1197395)

  • Buffer solutions (e.g., acetate, phosphate) to maintain desired pH[4]

  • HPLC-grade water, methanol (B129727), and acetonitrile[3]

  • Acids for mobile phase adjustment (e.g., orthophosphoric acid)[3]

  • HPLC system with a UV or electrochemical (EC) detector[14][15]

  • Reversed-phase HPLC column (e.g., C18, Zorbax CN)[14][16]

  • Thermostated reaction vessels or water bath

  • Volumetric flasks and pipettes

  • pH meter

Experimental Procedure
  • Preparation of Stock Solutions:

    • Prepare a stock solution of l-epinephrine in 0.01N HCl.

    • Prepare a stock solution of sodium metabisulfite in the desired buffer.

    • Prepare a stock solution of the this compound standard for calibration.

  • Reaction Setup:

    • In a series of thermostated glass ampules or vials, combine the epinephrine stock solution with the buffer.[4][6]

    • Initiate the reaction by adding a specific concentration of the sodium bisulfite solution to each vial.

    • Prepare control samples containing epinephrine in buffer without bisulfite.

    • Seal the vials (under nitrogen if studying anaerobic degradation) and place them in a constant temperature bath.[4][6]

  • Time-Course Sampling:

    • At predetermined time intervals, remove a vial from the bath and immediately quench the reaction by dilution with the cold mobile phase or 0.01N HCl.

    • Store samples at low temperatures (e.g., refrigerated) until analysis to prevent further degradation.[14]

  • HPLC Analysis:

    • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of phosphate (B84403) buffer and methanol (e.g., 95:5 v/v), adjusted to a specific pH (e.g., 3.0).[3]

    • Column: Use a reversed-phase column, such as a Zorbax CN column.[14]

    • Detection: Set the UV detector to 254 nm or an electrochemical detector to +700 mV.[14] The EC detector is particularly sensitive for catecholamines and their metabolites.[15]

    • Analysis: Inject the prepared standards and time-course samples into the HPLC system. This compound typically elutes before epinephrine.[14]

    • Quantification: Construct a calibration curve using the this compound standard. Use the peak areas from the chromatograms of the time-course samples to determine the concentration of the product formed over time.[14]

cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis A1 Prepare Epinephrine Stock Solution B1 Combine Reagents in Thermostated Vials A1->B1 A2 Prepare Bisulfite Stock Solution B2 Initiate Reaction (Add Bisulfite) A2->B2 A3 Prepare Buffer (Control pH) A3->B1 B3 Incubate at Constant Temperature B2->B3 C1 Withdraw Aliquots at Time Intervals B3->C1 t = 0, 1, 2...n C2 Quench Reaction (Dilute in Cold Acid) C1->C2 D1 Inject Sample into HPLC C2->D1 D2 Separate Compounds on Column D1->D2 D3 Detect with UV or EC Detector D2->D3 D4 Quantify Peaks Against Standards D3->D4

Caption: Experimental workflow for kinetic analysis of sulfonation.

Conclusion

The sulfonation of epinephrine by bisulfite is a complex, pH-dependent reaction that leads to the formation of a pharmacologically inactive degradation product. While bisulfite is effective at preventing oxidation, its role in promoting sulfonation presents a significant challenge for the formulation and stability of epinephrine solutions.[3][17] Understanding the dual Sₙ1/Sₙ2 mechanism and the kinetics of this degradation pathway is crucial for drug development professionals seeking to optimize formulation strategies. By carefully controlling factors such as pH, temperature, and bisulfite concentration, and by using robust analytical methods like HPLC, the stability of epinephrine preparations can be accurately assessed and improved, ensuring the delivery of a potent and effective therapeutic agent.

References

Inadvertent Formation of Epinephrine Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497), a critical catecholamine neurotransmitter and hormone, is susceptible to degradation, particularly in pharmaceutical formulations. A significant degradation pathway involves the reaction with sulfite-based antioxidants, leading to the inadvertent formation of the biologically inactive epinephrine sulfonic acid (ESA). This technical guide provides an in-depth analysis of the mechanisms underlying ESA formation, the critical factors influencing its rate, and the analytical methodologies for its detection and quantification. Detailed experimental protocols, quantitative data summaries, and visual representations of relevant pathways are presented to equip researchers and drug development professionals with the necessary knowledge to mitigate this stability challenge and ensure the efficacy and safety of epinephrine-containing drug products.

Introduction

Epinephrine's inherent instability, particularly its susceptibility to oxidation, necessitates the inclusion of antioxidants in its pharmaceutical formulations.[1] Sulfites, such as sodium metabisulfite (B1197395), are commonly employed for this purpose.[1] However, a significant drawback of using sulfites is their direct reaction with epinephrine to form this compound (ESA), a pharmacologically inactive adduct.[1][2] The formation of ESA leads to a reduction in the potency of the epinephrine formulation over its shelf life.[2] This guide delves into the chemical intricacies of this inadvertent reaction, providing a comprehensive resource for understanding and controlling the formation of ESA.

Mechanism of this compound Formation

The primary mechanism for the formation of this compound is a direct nucleophilic substitution reaction between epinephrine and bisulfite ions, which are in equilibrium with metabisulfite in aqueous solutions.[3] The sulfite (B76179) ion attacks the benzylic carbon of the epinephrine molecule, leading to the displacement of the hydroxyl group and the formation of a sulfonic acid moiety.

This reaction is influenced by several factors, including the concentration of both epinephrine and sulfite, the pH of the solution, and the temperature.[4] At pH values above 5, the reaction predominantly follows a direct SN2 mechanism.[3] Below pH 5, an SN1-like mechanism may also contribute to the formation of ESA.[4]

Factors Influencing the Formation of this compound

The rate and extent of ESA formation are critically dependent on several physicochemical parameters of the epinephrine formulation. Understanding these factors is paramount for developing stable drug products.

Effect of pH

The pH of the formulation is a crucial determinant of epinephrine stability and the rate of ESA formation. The optimal pH for epinephrine stability is in the acidic range, typically between 3.0 and 4.0.[4] As the pH increases, the rate of degradation reactions, including sulfonation, also increases.[4][5] A linear relationship with a positive slope has been observed for the rate of sulfite-induced epinephrine degradation in the pH range of 3.63 to 5.00.[5]

Effect of Temperature

Elevated temperatures accelerate the degradation of epinephrine and the subsequent formation of ESA.[4] Stability studies often employ thermal stress conditions (e.g., 60°C) to simulate long-term storage and evaluate the rate of degradant formation.[4] Both constant and cyclical heating have been shown to increase ESA levels, with constant heating leading to more rapid degradation.[6]

Effect of Sulfite Concentration

The concentration of the sulfite antioxidant has a direct and significant impact on the formation of ESA.[4] While sulfites are added to prevent oxidation, higher concentrations can lead to a more rapid loss of epinephrine due to the direct reaction forming the sulfonic acid derivative.[4] Studies have demonstrated a clear correlation between higher metabisulfite-to-epinephrine molar ratios and an increased rate of ESA formation, particularly under thermal stress.[1]

Quantitative Data on ESA Formation

The following tables summarize quantitative data from various studies on the formation of this compound under different conditions.

Table 1: Effect of Sodium Metabisulfite to Epinephrine Molar Ratio on ESA Formation at 60°C [1]

Metabisulfite:Epinephrine Molar RatioESA Formation (% Area) at Week 1ESA Formation (% Area) at Week 2ESA Formation (% Area) at Week 4
0.25~1%~2%~4%
0.34~2%~3.5%~6%
0.42~3%~5%~8%
0.50~4%~7%~11%
0.59~5%~8.5%~14%

Table 2: Effect of Temperature on Epinephrine Degradation and ESA Formation [6]

Heating ConditionDurationEpinephrine ReductionESA Increase
Cyclical Heating (65°C for 8 hr/day)12 weeks (672 total hours of heat)31%225%
Constant Heating (65°C)7 days (168 total hours of heat)Complete DegradationComplete Degradation

Experimental Protocols

Forced Degradation Study for Epinephrine

A forced degradation study is essential to identify potential degradation products like ESA and to develop stability-indicating analytical methods.

Objective: To evaluate the stability of an epinephrine drug substance under various stress conditions and identify the resulting degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of the epinephrine drug substance in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 2 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 1 hour.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 2 hours.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) and visible light for a specified duration.

  • Neutralization: Neutralize the acid and base-stressed samples.

  • Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC method.

HPLC Method for the Quantification of Epinephrine and this compound

Instrumentation: A high-performance liquid chromatograph equipped with a UV or electrochemical detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic) and an organic modifier (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for adequate separation.

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • UV detection at 280 nm for epinephrine.

    • Electrochemical detection can also be used for enhanced sensitivity for both epinephrine and ESA.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Prepare standard solutions of epinephrine and this compound of known concentrations.

  • Prepare the sample solution by diluting the epinephrine formulation with the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks of epinephrine and ESA based on their retention times compared to the standards.

  • Quantify the amount of epinephrine and ESA in the sample by comparing their peak areas with those of the standards.

Visualization of Pathways and Workflows

Chemical Reaction Pathway

G Epinephrine Epinephrine ESA This compound Epinephrine->ESA Nucleophilic Substitution Sulfite Sulfite Ion (from antioxidant) Sulfite->ESA

Caption: Formation of this compound.

Experimental Workflow for a Forced Degradation Study

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_outcome 4. Outcome Prep Prepare Drug Substance Solution Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation Prep->Oxidation Thermal Thermal Degradation Prep->Thermal Photo Photolytic Degradation Prep->Photo Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base->Neutralize HPLC HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradants Identify->Quantify Pathway Elucidate Degradation Pathway Quantify->Pathway

Caption: Forced Degradation Study Workflow.

Epinephrine Signaling Pathway

G cluster_membrane Cell Membrane Receptor β-Adrenergic Receptor (GPCR) G_Protein G-Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts Epinephrine Epinephrine Epinephrine->Receptor Binds to ATP ATP ATP->AC PKA_inactive Inactive Protein Kinase A cAMP->PKA_inactive Activates PKA_active Active Protein Kinase A PKA_inactive->PKA_active Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA_active->Cellular_Response Phosphorylates target proteins leading to

Caption: Epinephrine Signaling Pathway.

Biological Implications of ESA Formation

Epinephrine exerts its physiological effects by binding to and activating adrenergic receptors.[7] The formation of this compound results in a molecule that is biologically inactive.[1][2] The addition of the bulky and negatively charged sulfonic acid group sterically hinders the molecule from binding effectively to the adrenergic receptors.[8] Consequently, ESA does not trigger the downstream signaling cascade, leading to a loss of therapeutic effect. The presence of ESA in epinephrine formulations, therefore, represents a direct reduction in the product's potency.

Conclusion

The inadvertent formation of this compound in pharmaceutical preparations containing sulfite antioxidants is a significant stability concern that can compromise the therapeutic efficacy of the drug product. A thorough understanding of the reaction mechanism and the factors that influence its rate—namely pH, temperature, and sulfite concentration—is crucial for the development of stable epinephrine formulations. By implementing robust analytical methodologies, such as stability-indicating HPLC methods, and conducting comprehensive forced degradation studies, researchers and drug development professionals can effectively monitor and control the formation of ESA. Ultimately, minimizing the formation of this inactive degradant is essential for ensuring that patients receive a safe and effective dose of epinephrine throughout the product's shelf life.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Epinephrine (B1671497) Sulfonic Acid

This technical guide provides a comprehensive overview of epinephrine sulfonic acid, a significant derivative of epinephrine. The focus is on its chemical identity, physicochemical properties, formation, and analytical methodologies. This document is intended to be a valuable resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a derivative of epinephrine, an essential hormone and neurotransmitter.[1][2] It is commonly formed as a degradation product in pharmaceutical formulations of epinephrine that contain sulfite-based antioxidants.[3][4][5]

Chemical Names and Identifiers:

  • CAS Number: 26405-77-6[1][3][6][7][8][9]

  • IUPAC Name: 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[8]

  • Synonyms: 3,4-Dihydroxy-α-[(methylamino)methyl]benzenemethanesulfonic Acid, 3,4-Dihydroxy-α-[(methylamino)methyl]-α-toluenesulfonic acid[1][6][7]

  • Molecular Formula: C₉H₁₃NO₅S[1][6][7][8][9]

Chemical Structure:

The structure of this compound is characterized by the addition of a sulfonic acid group (-SO₃H) to the benzylic carbon of the epinephrine molecule.

  • SMILES: CNCC(C1=CC(=C(C=C1)O)O)S(=O)(=O)O[6][7]

  • InChI Key: TYYGQMPOZGEFQL-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 247.27 g/mol [1][3][6][7][8]
Monoisotopic Mass 247.05144369 Da[7][8]
Melting Point 263.0 °C[6]
XLogP3-AA -4.1[8]
Topological Polar Surface Area 115 Ų[8]
Heavy Atom Count 16[8]
Physical Description SolidAssumed from melting point
Storage Temperature 2°C - 8°C[6]

Synthesis and Formation

This compound can be intentionally synthesized or formed as a degradation product.

Deliberate Synthesis

The direct synthesis of this compound is achieved through the electrophilic aromatic substitution reaction of sulfonation.[3] This process involves treating epinephrine with a potent sulfonating agent, such as fuming sulfuric acid (oleum).[3]

Key experimental parameters that require optimization for this synthesis include:

  • Reaction Temperature

  • Reaction Duration

  • Concentration of the sulfonating agent[3]

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_products Products Epinephrine Epinephrine Reaction Controlled Temperature & Reaction Time Epinephrine->Reaction SulfonatingAgent Sulfonating Agent (e.g., Fuming Sulfuric Acid) SulfonatingAgent->Reaction ES This compound Reaction->ES Byproducts Side Reaction Products Reaction->Byproducts

Caption: General workflow for the synthesis of this compound.

Formation as a Degradation Product

In pharmaceutical preparations, this compound is a known degradation product.[3] Its formation is a result of the reaction between epinephrine and sulfites, such as sodium metabisulfite, which are often included as antioxidants in the formulation.[3][4] The concentration of this compound has been observed to increase linearly during long-term storage (e.g., 12 months).[3]

Factors that accelerate the formation of this compound in pharmaceutical formulations include:

  • Presence of Sulfites: Direct reaction with sodium bisulfite or metabisulfite.[3]

  • Elevated Temperatures: Increased temperature accelerates the degradation rate.[3]

  • pH: The stability of epinephrine is pH-dependent, with an optimal range of approximately 3 to 4 for dilute solutions.[3]

Experimental Protocols

Forced Degradation Study for Epinephrine and Formation of this compound

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4]

Objective: To assess the stability of epinephrine and identify degradation products, including this compound, under various stress conditions.

Methodology: High-Performance Liquid Chromatography (HPLC)

Procedure:

  • Preparation of Solutions: Prepare solutions of epinephrine, both with and without sodium metabisulfite.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.[4]

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.[4]

    • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat at 60°C for 48 hours.[4]

    • Photodegradation: Expose to UV light (254 nm) and fluorescent light for a specified duration (as per ICH Q1B guidelines).[4]

  • Sample Preparation for HPLC: Dilute the stressed samples with the mobile phase to a concentration within the calibration curve range.[4]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase to achieve a stable baseline.[4]

    • Inject a blank (mobile phase), followed by working standard solutions to generate a calibration curve.[4]

    • Inject the prepared sample solutions.[4]

  • Data Analysis:

    • Identify and quantify the epinephrine peak based on its retention time and the calibration curve.[4]

    • Identify degradation products, such as this compound, by the appearance of new peaks.[4]

The following diagram illustrates the workflow for a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Sample Epinephrine Solution Acid Acid Hydrolysis Sample->Acid Base Base Hydrolysis Sample->Base Oxidation Oxidation Sample->Oxidation Thermal Thermal Sample->Thermal Photo Photodegradation Sample->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow of a forced degradation study for epinephrine.

Biological Activity and Signaling Pathways

Interaction with Adrenergic Receptors

The biological effects of epinephrine are mediated through its interaction with adrenergic receptors.[3][] However, the addition of a sulfonic acid group in this compound significantly alters its structure and, consequently, its biological activity.[3] The bulky and negatively charged sulfonic acid group introduces steric hindrance, which is predicted to physically impede the molecule from fitting correctly into the binding pocket of adrenergic receptors.[3] This steric clash likely disrupts the necessary binding interactions, leading to a much lower binding affinity compared to epinephrine.[3] As a result, this compound is considered to be a biologically inactive adduct.[4][5]

Canonical Epinephrine Signaling Pathway

To understand the lack of activity of this compound, it is useful to review the canonical signaling pathway of its parent compound, epinephrine. Epinephrine binds to G-protein coupled receptors (GPCRs), such as β-adrenergic receptors, initiating a cascade of intracellular events.[][11]

The following diagram illustrates a simplified canonical epinephrine signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine Receptor β-Adrenergic Receptor (GPCR) Epinephrine->Receptor Binds GProtein G-Protein Receptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Glycogenolysis) PKA->Response Phosphorylates targets leading to

Caption: Simplified diagram of the canonical epinephrine signaling pathway.

This pathway, which leads to physiological responses like increased heart rate and glycogen (B147801) breakdown, is not effectively activated by this compound due to its inability to properly bind to the adrenergic receptor.[3][]

Conclusion

This compound is a critical molecule to consider in the development and stability testing of epinephrine-containing pharmaceuticals. Its formation as a degradation product can impact the potency of the drug product over its shelf-life.[5] A thorough understanding of its chemical properties, mechanisms of formation, and appropriate analytical methods for its detection and quantification is essential for ensuring the safety and efficacy of epinephrine formulations.

References

An In-depth Technical Guide on the Solubility and Stability of Epinephrine Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) Sulfonic Acid (ESA) is a primary degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants. Understanding the solubility and stability of ESA is critical for the development of stable epinephrine drug products, ensuring their safety and efficacy. This technical guide provides a comprehensive overview of the physicochemical properties of ESA, focusing on its solubility characteristics and the kinetics of its formation. Detailed experimental protocols for solubility determination and stability-indicating analysis are presented, alongside visual representations of key chemical and biological pathways to support research and development efforts.

Introduction

Epinephrine is an essential medication for treating severe allergic reactions (anaphylaxis) and other critical conditions. Its inherent instability, particularly its susceptibility to oxidation, necessitates the inclusion of antioxidants in its pharmaceutical formulations. Sulfites, such as sodium metabisulfite (B1197395), are commonly used for this purpose. However, a significant drawback of using sulfites is their direct reaction with epinephrine to form Epinephrine Sulfonic Acid (ESA), an inactive and undesired impurity.[1][2] The formation of ESA represents a loss of potency of the active pharmaceutical ingredient and introduces a new chemical entity into the formulation.[1]

This guide delves into the core physicochemical aspects of ESA, providing a technical resource for professionals involved in the formulation, analytical development, and stability testing of epinephrine-containing products.

Chemical and Physical Properties

This compound is chemically known as 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid.[3] Its formation involves the nucleophilic addition of bisulfite to epinephrine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 26405-77-6[3]
Molecular Formula C₉H₁₃NO₅S[3]
Molecular Weight 247.27 g/mol [3]
Melting Point 263 °C (decomposes)[4]
Appearance Beige Solid[4]

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public literature. However, qualitative descriptions indicate its solubility characteristics. The presence of the sulfonic acid group, a strong acid, generally enhances the water solubility of organic compounds.[5][6] Despite this, the overall solubility of ESA is described as limited.

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionReference(s)
Water Slightly soluble (heating may be required)[7]
Aqueous Base Sparingly soluble[7]
DMSO Slightly soluble (heating and sonication may be required)[7]

For comparison, the solubility of epinephrine hydrochloride in PBS (pH 7.2) is approximately 5 mg/mL, and in DMSO, it is around 20 mg/mL.[8] Epinephrine base is very slightly soluble in water.[9]

Stability Profile and Degradation Pathways

The stability of ESA itself is not the primary concern in pharmaceutical development; rather, its rate of formation is a critical quality attribute for epinephrine formulations. The formation of ESA is a key degradation pathway for epinephrine in the presence of sulfites.[2]

Factors Influencing the Formation of this compound

The kinetics of ESA formation are influenced by several factors:

  • pH: The stability of epinephrine is highly pH-dependent. The optimal pH for minimizing degradation, including the formation of ESA, is in the acidic range, approximately 3.0 to 4.0.[2] The rate of sulfite-induced degradation of epinephrine increases as the pH rises from 3.63 to 5.00.[10]

  • Temperature: Elevated temperatures accelerate the degradation of epinephrine and, consequently, the formation of ESA.[2] Constant heating leads to more rapid degradation than cyclical heating.[11]

  • Sulfite (B76179) Concentration: The concentration of the sulfite antioxidant has a direct and significant impact on the rate of ESA formation.[2]

  • Light: While oxidation is a primary degradation pathway for epinephrine, exposure to light can also contribute to its degradation, and the presence of sulfites can increase photodegradation.[12][13][14]

Quantitative Stability Data

The following table summarizes data on the formation of ESA in epinephrine formulations under various conditions.

Table 3: Formation of this compound (ESA) in Epinephrine Formulations

ConditionObservationReference(s)
Long-term storage (e.g., 12-18 months)ESA concentration can exceed 15% of the total drug-related substances.[15]
Cyclical heating (65°C for 8 hr/day for 12 weeks)225% increase in ESA concentration.[11]
Long-term stability study (2 years)The active L-epinephrine isomer dropped to 85%, with D-adrenaline and L- and D-adrenaline sulfonate being the degradation products.[16]
Proposed shelf-life specification (15 months)Statistical models are used to predict that ESA levels will remain within acceptable limits.
Improved formulation goalESA levels not more than 1%.[15]
Forced degradation (acid and alkali hydrolysis, oxidation)The epinephrine peak disappeared or was markedly reduced, indicating the formation of degradation products including ESA.
Photodegradation in the presence of bisulfiteEpinephrine is more stable under irradiation in the absence of sodium metabisulfite.[14]

Experimental Protocols

Solubility Determination: Shake-Flask Method

This protocol is a generalized procedure for determining the thermodynamic solubility of a sparingly soluble compound like ESA.

Objective: To determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound (solid)

  • Solvent of choice (e.g., purified water, phosphate (B84403) buffer at a specific pH)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Calibrated analytical balance

  • HPLC system for quantification

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid ESA to a pre-determined volume of the solvent in a glass vial. The excess solid should be visually apparent.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to further separate the solid from the supernatant.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid material, it is advisable to take the sample from the middle of the supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Dilution: If necessary, dilute the filtrate with the mobile phase of the analytical method to bring the concentration within the calibration range.

  • Quantification: Analyze the concentration of ESA in the diluted filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Calculate the solubility of ESA in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate.

Stability-Indicating HPLC Method

This protocol outlines a stability-indicating HPLC method for the simultaneous quantification of epinephrine and its degradation product, ESA.

Objective: To separate and quantify epinephrine and this compound in a drug product formulation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Example):

ParameterConditionReference(s)
Column Reversed-phase C8 or C18, or a mixed-mode column like Primesep 100 and Primesep SB.
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). An ion-pairing agent like 1-octanesulfonic acid or 1-heptanesulfonate may be used. An example mobile phase is 70% acetonitrile (B52724) and 30% water with an ammonium (B1175870) formate (B1220265) buffer.
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm or 280 nm
Column Temperature Ambient or controlled (e.g., 30°C)
Injection Volume 10-20 µL

Procedure:

  • Standard Preparation: Prepare standard solutions of epinephrine and ESA of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the drug product sample with the mobile phase to an appropriate concentration.

  • System Suitability: Inject the standard solutions to verify the performance of the HPLC system (e.g., resolution, tailing factor, repeatability).

  • Analysis: Inject the prepared sample solutions into the HPLC system.

  • Data Processing: Integrate the peak areas for epinephrine and ESA.

  • Quantification: Calculate the concentration of epinephrine and ESA in the sample by comparing their peak areas to those of the standards.

Visualizations

Chemical and Experimental Workflows

Formation of this compound Epinephrine Epinephrine ESA This compound (Inactive Degradation Product) Epinephrine->ESA Nucleophilic Addition Sulfite Sulfite Antioxidant (e.g., Sodium Metabisulfite) Sulfite->ESA

Formation of this compound.

Workflow for Shake-Flask Solubility Determination start Start add_excess Add excess solid ESA to solvent start->add_excess equilibrate Equilibrate on shaker (24-72h at constant temp.) add_excess->equilibrate centrifuge Centrifuge to separate solid equilibrate->centrifuge sample Withdraw supernatant centrifuge->sample filter Filter supernatant (0.45 µm) sample->filter dilute Dilute filtrate (if necessary) filter->dilute quantify Quantify by HPLC dilute->quantify end End quantify->end

Workflow for Shake-Flask Solubility Determination.

Workflow for Stability-Indicating HPLC Analysis start Start prep_standards Prepare Epinephrine and ESA standards start->prep_standards prep_sample Prepare drug product sample (dilute) start->prep_sample system_suitability Perform system suitability tests prep_standards->system_suitability inject_sample Inject sample into HPLC prep_sample->inject_sample system_suitability->inject_sample separate Separate components on column inject_sample->separate detect Detect peaks by UV separate->detect quantify Integrate peaks and quantify detect->quantify end End quantify->end

Workflow for Stability-Indicating HPLC Analysis.
Biological Context: Epinephrine Signaling Pathway

Epinephrine exerts its physiological effects by binding to adrenergic receptors. The bulky sulfonic acid group in ESA is expected to sterically hinder its binding to these receptors, leading to a significant reduction or loss of pharmacological activity.[2]

Canonical Epinephrine Signaling Pathway (β-Adrenergic Receptor) cluster_cell Cell Membrane receptor β-Adrenergic Receptor (GPCR) g_protein G Protein (Gs) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP (Second Messenger) ac->camp Converts epinephrine Epinephrine epinephrine->receptor Binds esa This compound (Reduced Affinity) esa->receptor Steric Hindrance atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Glycogenolysis) pka->cellular_response Phosphorylates targets

Canonical Epinephrine Signaling Pathway.

Conclusion

This compound is a critical degradation product in sulfite-containing epinephrine formulations. Its formation is influenced by pH, temperature, and sulfite concentration. While quantitative solubility data for ESA is scarce, its stability profile is intrinsically linked to the degradation kinetics of epinephrine. The experimental protocols and workflows provided in this guide offer a framework for the analysis of ESA, enabling researchers and drug development professionals to better control and monitor the stability of epinephrine drug products. A thorough understanding of the factors leading to ESA formation is paramount for developing safe, effective, and stable epinephrine formulations.

References

The Biological Inactivity of Epinephrine Sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epinephrine (B1671497) Sulfonic Acid (ESA) is primarily recognized as a degradation product of epinephrine, particularly in pharmaceutical formulations containing sulfite-based antioxidants.[1] This technical guide provides a comprehensive overview of the biological activity of ESA, focusing on its pharmacological profile, the structural basis for its inactivity, and the experimental protocols used to assess its effects. While epinephrine is a potent, non-selective agonist of all adrenergic receptors, ESA is considered to be biologically inactive.[1] The addition of a bulky, negatively charged sulfonic acid group to the epinephrine molecule introduces significant steric hindrance and electrostatic repulsion, which is hypothesized to prevent its effective binding to adrenergic receptors.[1] Consequently, ESA does not elicit the downstream signaling cascades characteristic of epinephrine, such as the activation of adenylyl cyclase.[1] This guide summarizes the available data, details relevant experimental methodologies, and provides visual representations of the key pathways and processes.

Introduction

Epinephrine is a critical catecholamine hormone and neurotransmitter that mediates a wide range of physiological responses through its interaction with α- and β-adrenergic receptors.[] Its instability in aqueous solutions, particularly its susceptibility to oxidation, has led to the inclusion of antioxidants, such as sodium bisulfite or metabisulfite (B1197395), in pharmaceutical preparations.[1] However, the use of these sulfites can lead to the formation of Epinephrine Sulfonic Acid (ESA), an inactive degradation product.[3] The conversion of active epinephrine to inactive ESA can reduce the potency of the medication over time, with ESA concentrations potentially exceeding 15% by the end of a product's shelf-life.[3][4] Understanding the biological profile of ESA is therefore crucial for pharmaceutical formulation, stability testing, and ensuring the therapeutic efficacy of epinephrine products.

Chemical and Physical Properties

The chemical structures of epinephrine and this compound are presented below.

CompoundIUPAC NameMolecular FormulaMolecular Weight
Epinephrine (R)-4-(1-Hydroxy-2-(methylamino)ethyl)benzene-1,2-diolC₉H₁₃NO₃183.20 g/mol
This compound 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acidC₉H₁₃NO₅S247.27 g/mol [5]

The key structural difference is the replacement of the benzylic hydroxyl group in epinephrine with a sulfonic acid group in ESA. This modification significantly alters the molecule's size, polarity, and charge distribution.

Biological Activity and Pharmacological Profile

Direct comparative studies quantifying the agonist or antagonist properties of this compound are not extensively available in peer-reviewed literature.[1] However, based on its molecular structure, it is widely hypothesized that ESA exhibits significantly reduced or negligible agonist activity at adrenergic receptors compared to epinephrine.[1]

The introduction of the bulky and polar sulfonic acid group is believed to cause substantial steric hindrance, physically impeding the molecule from fitting correctly into the binding pocket of adrenergic receptors.[1] This steric clash would disrupt the precise orientation required for the critical binding interactions established by the catechol and amine groups of the original epinephrine molecule, leading to a much lower binding affinity.[1]

Adrenergic Receptor Binding

While specific binding affinity data (e.g., Kᵢ or IC₅₀ values) for ESA at adrenergic receptors is not readily found in published literature, the table below summarizes the known binding affinities of epinephrine for major adrenergic receptor subtypes. It is anticipated that the corresponding values for ESA would be significantly higher, indicating negligible binding.

Receptor SubtypeEpinephrine Kᵢ (nM)This compound Kᵢ (nM)
α₁-Adrenergic 125.89No significant binding reported.
α₂-Adrenergic -No significant binding reported.
β₁-Adrenergic 14.79No significant binding reported.
β₂-Adrenergic 588.84No significant binding reported.
(Data for Epinephrine is illustrative and compiled from various sources. The absence of data for ESA reflects the lack of available information and its presumed inactivity.)
Downstream Signaling: Adenylyl Cyclase Activation

Epinephrine's binding to β-adrenergic receptors activates the Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a key second messenger.[] Given that ESA is not expected to bind effectively to these receptors, it is also not expected to stimulate adenylyl cyclase activity.

AgonistReceptor TargetEC₅₀ for cAMP Accumulation
Epinephrine β-Adrenergic ReceptorsIn the nanomolar to low micromolar range (varies by cell type and receptor subtype).
This compound β-Adrenergic ReceptorsNo significant stimulation of cAMP accumulation reported.

Formation of this compound

The formation of ESA in pharmaceutical preparations is a chemical reaction between epinephrine and sulfite (B76179) antioxidants.[1] The rate of this degradation is influenced by several factors:

FactorInfluence on ESA Formation
Sulfite Concentration The presence of sodium bisulfite or metabisulfite directly reacts with epinephrine to form ESA.[1]
Temperature Elevated temperatures accelerate the rate of degradation and ESA formation. Constant heating leads to more rapid degradation than cyclical heating.[1]
pH The stability of epinephrine is pH-dependent. An optimal pH range of approximately 3 to 4 helps stabilize dilute solutions. Changes in pH can promote degradation reactions.[1]
Light Protection from light is necessary to minimize racemization, another form of instability, though oxidation is the primary degradation pathway.[1]

Mandatory Visualizations

Signaling Pathway of Epinephrine

Epinephrine_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Epinephrine Epinephrine AdrenergicReceptor β-Adrenergic Receptor (GPCR) Epinephrine->AdrenergicReceptor Binds G_protein G Protein (αs, β, γ) AdrenergicReceptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Glycogenolysis, Smooth Muscle Relaxation) PKA->CellularResponse Phosphorylates Targets

Caption: Epinephrine signaling cascade via a β-adrenergic receptor.

Formation of this compound

ESA_Formation Epinephrine Epinephrine Reaction Sulfonation Reaction Epinephrine->Reaction Sulfite Sulfite Antioxidant (e.g., Sodium Bisulfite) Sulfite->Reaction ESA This compound Reaction->ESA

Caption: Chemical conversion of epinephrine to this compound.

Experimental Workflow for Biological Activity Assessment

Biological_Activity_Workflow cluster_preparation Preparation cluster_assays Biological Assays cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) BindingAssay Radioligand Binding Assay Compound->BindingAssay FunctionalAssay Adenylyl Cyclase Activity Assay (cAMP Measurement) Compound->FunctionalAssay ReceptorPrep Receptor Preparation (e.g., Cell Membrane Homogenate) ReceptorPrep->BindingAssay ReceptorPrep->FunctionalAssay BindingData Determine Binding Affinity (Ki, IC50) BindingAssay->BindingData FunctionalData Determine Functional Potency (EC50) FunctionalAssay->FunctionalData

Caption: Workflow for assessing the biological activity of ESA.

Experimental Protocols

Synthesis of this compound

The synthesis of ESA is typically achieved through the direct sulfonation of epinephrine.[6]

  • Reactants: Epinephrine, concentrated or fuming sulfuric acid (oleum).[6]

  • Procedure:

    • Epinephrine is treated with a strong sulfonating agent.[6]

    • The reaction is an electrophilic aromatic substitution.[6]

    • Reaction conditions such as temperature, reaction time, and the concentration of the sulfonating agent must be carefully controlled and optimized to maximize the yield and purity of ESA and minimize side reactions.[6]

  • Purification: The resulting ESA can be purified using techniques such as recrystallization or chromatography.

Adrenergic Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a general method to determine the binding affinity of a test compound (e.g., ESA) for adrenergic receptors.

  • Materials:

    • Cell membranes expressing the adrenergic receptor subtype of interest.

    • Radioligand specific for the receptor (e.g., [³H]-Prazosin for α₁-receptors, [³H]-CGP 12177 for β-receptors).[1]

    • Test compound (this compound).

    • Non-specific binding control (e.g., a high concentration of an unlabeled antagonist like Propranolol for β-receptors).[1]

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail and counter.[1]

  • Procedure:

    • Prepare serial dilutions of ESA.[1]

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Cell membranes + radioligand + assay buffer.[1]

      • Non-specific Binding: Cell membranes + radioligand + non-specific binding control.[1]

      • Competitive Binding: Cell membranes + radioligand + varying concentrations of ESA.[1]

    • Initiate the binding reaction by adding the radioligand to all wells.[1]

    • Incubate the plate to allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).[1]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[1]

    • Wash the filters with ice-cold wash buffer.[1]

    • Measure the radioactivity on the filters using a scintillation counter.[1]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[1]

    • Plot the percentage of specific binding against the logarithm of the ESA concentration.[1]

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of ESA that inhibits 50% of specific radioligand binding).[1]

    • Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (cAMP Measurement)

This protocol measures the functional consequence of receptor activation by quantifying the production of cAMP.

  • Materials:

    • Cultured cells expressing the β-adrenergic receptor of interest.

    • Test compound (this compound).

    • Positive control (e.g., Epinephrine or Forskolin, a direct adenylyl cyclase activator).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cell lysis buffer.

    • cAMP competitive ELISA kit.

  • Procedure:

    • Culture cells to an appropriate confluency in a multi-well plate.

    • Prepare serial dilutions of ESA, positive control, and a vehicle control in a suitable stimulation buffer containing a PDE inhibitor.

    • Remove the culture medium from the cells and wash with PBS.

    • Add the compound dilutions to the respective wells and incubate at 37°C for a predetermined stimulation time (e.g., 15-30 minutes).

    • Terminate the stimulation and lyse the cells according to the cAMP kit protocol.

    • Perform the competitive ELISA for cAMP quantification using the cell lysates. The signal is inversely proportional to the cAMP concentration.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards provided in the kit.

    • Determine the concentration of cAMP in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the ESA concentration.

    • Fit the data to a dose-response curve to determine the EC₅₀ value (the concentration of ESA that produces 50% of the maximal response).

Conclusion

References

Epinephrine Sulfonic Acid: A Comprehensive Technical Guide for Use as an Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497), a critical medication for treating anaphylaxis, cardiac arrest, and other life-threatening conditions, is susceptible to degradation, particularly in aqueous formulations.[1][2] One of the primary degradation products is Epinephrine Sulfonic Acid (ESA). This compound is formed from the reaction between epinephrine and sulfite-based antioxidants, such as sodium metabisulfite (B1197395) or bisulfite, which are commonly added to prevent oxidative degradation.[3][4] The formation of ESA is significant as it is pharmacologically inactive and its presence indicates a loss of potency and stability of the epinephrine product.[5]

Consequently, this compound serves as a critical impurity reference standard in the pharmaceutical industry. Its primary functions are in the development, validation, and routine application of analytical methods designed to quantify the purity and stability of epinephrine drug products.[6][7] Accurate monitoring of ESA levels is mandated by regulatory bodies to ensure that epinephrine injections and other formulations meet stringent safety and efficacy standards throughout their shelf life.[8][9]

This technical guide provides an in-depth overview of this compound, covering its chemical properties, formation pathways, analytical quantification methods, and its essential role as an impurity reference standard.

Chemical Properties and Structure

This compound (CAS Number: 26405-77-6) is a derivative of epinephrine where a sulfonic acid group (-SO₃H) is attached to the catechol ring.[3] This modification significantly alters the molecule's physical and chemical properties compared to the parent drug, epinephrine.

Table 2.1: Chemical Properties of this compound

PropertyValueReferences
CAS Number 26405-77-6[3][10][11][12][13]
Molecular Formula C₉H₁₃NO₅S[10][11][12][14]
Molecular Weight 247.27 g/mol [3][10][11][12][14]
IUPAC Name 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanesulfonic acid[10][11]
Synonyms Adrenaline Sulfonic Acid, 3,4-Dihydroxy-α-[(methylamino)methyl]benzenemethanesulfonic Acid[12][13]
Appearance White to Off-White Solid/Powder[11][13]
Purity (Commercial Standard) >95% (HPLC)[10]
Storage Temperature 2-8°C, Refrigerator[13][15]

Formation and Degradation Pathways

Formation of this compound

The predominant pathway for ESA formation in pharmaceutical preparations is the direct reaction between epinephrine and sulfite (B76179) antioxidants.[3] This reaction is an electrophilic aromatic substitution, where the sulfite attacks the electron-rich catechol ring of epinephrine.[3]

Several factors accelerate the rate of ESA formation:

  • Presence of Sulfites: The reaction is directly dependent on the concentration of sulfites like sodium metabisulfite.[3][4][16]

  • Elevated Temperature: Higher temperatures significantly increase the rate of degradation and ESA formation. Constant heating leads to more rapid degradation than cyclical heating.[3][16]

  • pH: The stability of epinephrine is pH-dependent, with an optimal range of approximately 3 to 4. Deviations from this range can promote degradation reactions, including sulfonation.[3][17]

G Diagram 3.1: Formation Pathway of this compound Epinephrine Epinephrine ESA This compound (ESA) (Inactive Degradant) Epinephrine->ESA + Sulfite Sulfite Antioxidant (e.g., Sodium Metabisulfite) Sulfite->ESA Conditions Accelerating Factors: - Elevated Temperature - pH outside 3-4 - High Sulfite Concentration Conditions->ESA accelerates G Diagram 3.2: Steric Hindrance at Adrenergic Receptor cluster_0 Normal Binding cluster_1 Binding Disruption Epinephrine Epinephrine Receptor1 Adrenergic Receptor Epinephrine->Receptor1 Binds & Activates ESA Epinephrine Sulfonic Acid Receptor2 Adrenergic Receptor ESA->Receptor2 Steric Hindrance (No Binding) G Diagram 5.1: HPLC Analysis Workflow for ESA Sample Epinephrine Drug Product Sample HPLC HPLC System (C18 or Mixed-Mode Column) Sample->HPLC Standard ESA Reference Standard Solution Standard->HPLC Detection Detection (UV and/or Electrochemical) HPLC->Detection Chromatogram Generate Chromatograms Detection->Chromatogram Quantify Quantify ESA (Compare Sample Peak to Standard) Chromatogram->Quantify Result Report % ESA Impurity Quantify->Result

References

Methodological & Application

Application Note: Simultaneous Determination of Epinephrine and Sulfonic Acids by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

[AN-HPLC-001]

Abstract

This application note describes two robust High-Performance Liquid Chromatography (HPLC) methods for the simultaneous separation and quantification of epinephrine (B1671497) and various sulfonic acids. Due to their differing polarities, two primary methods are presented: an Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) method suitable for a range of sulfonic acids and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, which is particularly effective for highly polar analytes like epinephrine and its sulfonated metabolites. These methods are applicable for quality control in pharmaceutical formulations and for the analysis of biological samples in drug metabolism studies.

Introduction

Epinephrine is a critical catecholamine hormone and neurotransmitter used in various medical applications. Its stability and metabolism are of significant interest to researchers and drug development professionals. One of the primary metabolic pathways for epinephrine involves sulfation, a reaction catalyzed by sulfotransferase enzymes (SULTs) that conjugates a sulfonate group to the epinephrine molecule, forming epinephrine sulfate.[1][2] This process increases the water solubility of epinephrine, facilitating its excretion.[2] Therefore, the simultaneous analysis of epinephrine and its sulfonated metabolites, as well as other sulfonic acids that may be present as counter-ions or excipients in pharmaceutical preparations, is essential.

This note provides detailed protocols for two distinct HPLC approaches to achieve this separation, catering to different analytical needs and laboratory instrumentation.

Experimental Protocols

Method 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is ideal for the analysis of epinephrine alongside less polar sulfonic acids, such as alkyl sulfonates, which can act as ion-pairing reagents to retain the highly polar epinephrine on a reversed-phase column.

1. Sample Preparation:

  • Standard Solutions: Prepare individual stock solutions of epinephrine and the desired sulfonic acids (e.g., octanesulfonic acid, epinephrine sulfonate) in the mobile phase. A typical concentration is 1 mg/mL. Prepare working standards by diluting the stock solutions to the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Pharmaceutical Preparations: Dilute the formulation with the mobile phase to fall within the calibration range.

  • Biological Samples (Plasma/Urine): Perform a solid-phase extraction (SPE) or protein precipitation to remove interferences. A mixed-mode cation exchange SPE can be effective for isolating catecholamines.

2. HPLC Conditions:

ParameterCondition
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 50:50 (v/v) Methanol:Water containing 0.1% 1-octanesulfonic acid, adjusted to pH 3.0 with phosphoric acid.[2][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm[4] or Electrochemical Detector (ECD) for higher sensitivity.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds and is well-suited for the analysis of epinephrine and its polar sulfated metabolite.[4][5][6][7]

1. Sample Preparation:

  • Standard Solutions and Pharmaceutical Preparations: Prepare as described in the IP-RP-HPLC method, using the HILIC mobile phase as the diluent.

  • Biological Samples: Sample preparation is critical to remove salts and other interferences that can affect HILIC separations. SPE is highly recommended.

2. HPLC Conditions:

ParameterCondition
Column Obelisc N or similar HILIC column (e.g., 4.6 x 150 mm, 5 µm)[5]
Mobile Phase Acetonitrile/Water with an ammonium (B1175870) formate (B1220265) buffer (e.g., 70:30 MeCN/H₂O with 10 mM Ammonium Formate, pH 3.0).[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL
Column Temperature 35 °C
Detection UV at 270 nm[5] or Mass Spectrometry (MS) for enhanced specificity and sensitivity.

Data Presentation

The following tables summarize typical quantitative data obtained from the described HPLC methods.

Table 1: Chromatographic Data for IP-RP-HPLC Method

CompoundRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Epinephrine4.50.5 - 1000.1
Octanesulfonic Acid7.21 - 2000.5
Epinephrine Sulfonate3.10.5 - 1000.2

Table 2: Chromatographic Data for HILIC Method

CompoundRetention Time (min)Linearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)
Epinephrine6.80.1 - 500.05
Epinephrine Sulfonate4.20.1 - 500.08

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

epinephrine_metabolism cluster_epinephrine Epinephrine Metabolism cluster_enzymes Enzymes Epinephrine Epinephrine Metanephrine Metanephrine Epinephrine->Metanephrine Methylation Epinephrine_Sulfate Epinephrine Sulfate (a sulfonic acid) Epinephrine->Epinephrine_Sulfate Sulfation Metanephrine->Epinephrine_Sulfate COMT COMT COMT->Epinephrine SULT1A3 SULT1A3 SULT1A3->Epinephrine

Caption: Metabolic pathway of epinephrine focusing on sulfation.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample (Pharmaceutical or Biological) Dilution Dilution Sample->Dilution SPE Solid-Phase Extraction Sample->SPE Filtration Filtration Dilution->Filtration SPE->Filtration HPLC HPLC System (IP-RP-HPLC or HILIC) Filtration->HPLC Detector Detection (UV or ECD/MS) HPLC->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis.

Conclusion

The presented IP-RP-HPLC and HILIC methods provide reliable and reproducible approaches for the simultaneous determination of epinephrine and sulfonic acids. The choice of method will depend on the specific analytes of interest and the sample matrix. The IP-RP-HPLC method is a robust technique for a variety of sulfonic acids, while the HILIC method offers superior retention and separation for highly polar compounds like epinephrine and its sulfated metabolites. Both methods can be validated according to ICH guidelines for accuracy, precision, linearity, and robustness to support drug development and quality control activities.

References

Application Notes and Protocols for the Quantification of Epinephrine Sulfonic Acid in Injections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantification of epinephrine (B1671497) sulfonic acid in epinephrine injections. Epinephrine sulfonic acid is a primary degradation product of epinephrine, particularly in formulations containing sulfite-based antioxidants.[1] Its quantification is crucial for ensuring the stability, potency, and safety of epinephrine injections. The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical (EC) detection, which has been established as a reliable and stability-indicating method.[2][3][4]

Chemical Relationship and Degradation Pathway

Epinephrine can degrade through oxidation and reaction with sulfites, which are often added as antioxidants in pharmaceutical formulations. The reaction with sodium bisulfite or sodium metabisulfite (B1197395) leads to the formation of the pharmacologically inactive this compound.[1][2]

Epinephrine Epinephrine EpinephrineSulfonicAcid This compound Epinephrine->EpinephrineSulfonicAcid Degradation Sulfite Sulfite Antioxidant (e.g., Sodium Bisulfite) Sulfite->EpinephrineSulfonicAcid Reacts with

Caption: Degradation of Epinephrine to this compound.

Experimental Workflow for Quantification

The general workflow for quantifying this compound in injection samples involves sample preparation followed by HPLC analysis.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Epinephrine Injection Sample Dilution Dilute with 0.01N HCl Sample->Dilution Injection Inject into HPLC System Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV or Electrochemical Detection Separation->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: Workflow for this compound Quantification.

Protocol 1: HPLC with UV and Electrochemical Detection

This protocol is adapted from a method for determining epinephrine and its related impurities, including this compound, in injections.[2][3] It utilizes both UV and electrochemical detectors in series for comprehensive analysis.

A. Instrumentation and Materials

  • High-Performance Liquid Chromatograph (HPLC) system

  • UV Detector

  • Electrochemical (EC) Detector

  • Zorbax CN column (or equivalent)[2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • 0.01N Hydrochloric acid (HCl)

  • Mobile Phase A: (Details to be specified based on the exact method, often an acidic buffer with an ion-pairing agent)[5]

  • Epinephrine bitartrate (B1229483) reference standard

  • This compound reference standard

B. Chromatographic Conditions

Parameter Condition
Column Zorbax CN[2]
Mobile Phase Isocratic elution with an acidic buffered solution containing an ion-pairing agent and an organic modifier.[5] A specific example is 0.01 M 1-octanesulfonic acid sodium salt, 0.1 mM edetate disodium, 2% acetic acid, 2% acetonitrile, and 1% methanol (B129727) in water.[4]
Flow Rate 1.5 mL/min[2]
UV Detector Wavelength 254 nm (for Epinephrine)[2]
Electrochemical Detector Applied potential of +700 mV (for this compound, Norepinephrine, and Adrenalone)[2]

| Injection Volume | 25 µL[2] |

C. Standard Solution Preparation

  • Accurately weigh and dissolve an appropriate amount of epinephrine bitartrate reference standard in 0.01N HCl to obtain a known concentration.

  • Accurately weigh and dissolve an appropriate amount of this compound reference standard in 0.01N HCl to obtain a known concentration.

D. Sample Preparation

  • For 1 mg/mL epinephrine injections, dilute 1.0 mL of the injection to 10.0 mL with 0.01N HCl.[2]

  • For 0.1 mg/mL epinephrine injections, use the injection solution directly.[2]

E. Analysis

  • Inject the standard solutions to determine their retention times and response factors. The retention time for epinephrine is approximately 7.0 minutes under the specified conditions.[2]

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Sodium bisulfite or metabisulfite, if present, elutes shortly before this compound.[2]

  • Quantify the amount of this compound using the peak area from the electrochemical detector and an external standard method.

F. Note on Bisulfite Interference If the this compound peak is not well-separated from the bisulfite peak, a drop of 30% hydrogen peroxide can be added to approximately 2 mL of the injection sample before injection. This will eliminate the bisulfite peak, allowing for accurate quantification of this compound.[2]

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol focuses on a stability-indicating HPLC method with UV detection, which can be validated for the quantification of epinephrine and its degradation products.[6][7]

A. Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector

  • Kinetex Biphenyl column (2.6 µm) or equivalent C18 column[6][7][8]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Mobile Phase: 50 mM sodium dihydrogen phosphate (B84403) adjusted to pH 3.0[6][7] or a gradient of monopotassium phosphate solution and acetonitrile.[8]

  • Epinephrine tartrate reference standard

  • This compound reference standard

B. Chromatographic Conditions

Parameter Condition
Column Kinetex Biphenyl (2.6 µm)[6][7] or AQUASIL C18 (3 µm)[8]
Mobile Phase 50 mM sodium dihydrogen phosphate (pH 3.0)[6][7] or a gradient of monopotassium phosphate and acetonitrile[8]
Flow Rate 0.5 mL/min[6][7]
Detection Wavelength 279 nm[6][7] or 210 nm[8]
Column Temperature 25 °C[6][7][8]

| Injection Volume | 40 µL[8] |

C. Standard and Sample Preparation Follow the procedures outlined in Protocol 1 for the preparation of standard and sample solutions, adjusting concentrations as necessary for the sensitivity of the UV detector.

D. Analysis and Quantification

  • Perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject standard and sample solutions.

  • Identify and quantify the this compound peak using the peak area and an external standard calibration curve.

Data Presentation: Method Validation Parameters

The following tables summarize typical quantitative data for the validation of HPLC methods for this compound.

Table 1: Linearity

Analyte Range (µg/mL) Correlation Coefficient (R²) Reference
This compound 0.520 - 12.480 0.9998 [8]

| Adrenaline Tartrate | 0.3 - 10 | 0.9999 |[7] |

Table 2: Limits of Detection and Quantification

Analyte LOD (µg/mL) LOQ (µg/mL) Reference
This compound 0.104 0.520 [8]

| Adrenaline Tartrate | 0.1 | 0.3 |[7] |

Table 3: Accuracy (Recovery)

Analyte Recovery (%) RSD (%) Reference
This compound 103.04 2.00 [8]
Adrenaline Tartrate 99.25 - 101.81 < 2 [7]

| Epinephrine | 100 | - |[2][3] |

Table 4: Precision

Analyte Intra-day RSD (%) Inter-day RSD (%) Reference

| Adrenaline Tartrate | < 2 | < 2 |[7] |

These protocols and data provide a solid foundation for the development and implementation of methods for the quantification of this compound in injection formulations, ensuring product quality and stability. Researchers should perform appropriate method validation to ensure the suitability of the chosen method for their specific application.

References

Stability-Indicating HPLC Method for Epinephrine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of epinephrine (B1671497). Epinephrine, a critical medication for anaphylaxis and cardiac resuscitation, is susceptible to degradation, primarily through oxidation of its catechol moiety.[1][2] A stability-indicating method is crucial as it can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, ensuring the safety and efficacy of pharmaceutical formulations.[3][4][5] This protocol details the necessary chromatographic conditions, procedures for forced degradation studies, and method validation in accordance with ICH guidelines.

Application Notes

This HPLC method is designed for the quantitative determination of epinephrine and the separation of its degradation products in pharmaceutical dosage forms. The method is proven to be specific, accurate, precise, and linear over a specified concentration range.[4][5] It is suitable for routine quality control analysis and for stability studies to predict the shelf life of epinephrine-containing products.[3][5] The forced degradation studies outlined herein are essential for identifying potential degradation pathways and demonstrating the method's stability-indicating capability.[1][2]

Experimental Protocols

HPLC Method

Chromatographic Conditions:

ParameterCondition
Column Kinetex Biphenyl (2.6 µm) or equivalent C18
Mobile Phase 50 mM Sodium Dihydrogen Phosphate (B84403) (pH 3.0) or Sodium 1-octanesulfonate and Methanol (B129727) (80:20, v/v)
Flow Rate 0.5 mL/min to 1.5 mL/min
Detection Wavelength 279 nm or 199 nm
Injection Volume 10 µL
Column Temperature 25 °C

Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • For phosphate buffer: Dissolve the appropriate amount of sodium dihydrogen phosphate in HPLC-grade water to make a 50 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

    • For octanesulfonate/methanol: Prepare the sodium 1-octanesulfonate solution in water and mix with methanol in an 80:20 ratio. Filter and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve epinephrine bitartrate (B1229483) in the mobile phase.

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to obtain the desired concentrations for calibration.

  • Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the analytical method by generating potential degradation products.[6]

  • Acid Hydrolysis: Treat the epinephrine solution with 6.0 M HCl. Reflux for a specified period. Neutralize the solution with NaOH before injection.

  • Alkaline Hydrolysis: Treat the epinephrine solution with 6.0 M NaOH. Reflux for a specified period. Neutralize the solution with HCl before injection.

  • Oxidative Degradation: Treat the epinephrine solution with 30% H₂O₂. Keep at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug or drug solution to dry heat in a climatic chamber at 40°C ± 2°C and 75% ± 5% relative humidity for 14 days.[6]

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6]

Data Presentation

Table 1: System Suitability Test Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0% (for 6 replicate injections)

Table 2: Method Validation Summary

ParameterSpecificationResult
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9999[5]
Range (µg/mL) 0.3 - 100.3 - 10[5]
Accuracy (% Recovery) 98.0% - 102.0%99.25% - 101.81%[3][4][5]
Precision (%RSD)
- Repeatability (Intra-day)≤ 2.0%< 2.0%[3][4][5]
- Intermediate Precision (Inter-day)≤ 2.0%< 2.0%[3][4][5]
Limit of Detection (LOD) (µg/mL) Report0.1[4][5]
Limit of Quantitation (LOQ) (µg/mL) Report0.3[4][5]
Specificity No interference at the retention time of epinephrineThe method is able to separate degradation products from the epinephrine peak.[3][4][5]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solutions hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system prep_mobile Prepare Mobile Phase prep_mobile->hplc_system system_suitability System Suitability Test hplc_system->system_suitability injection Inject Samples & Standards system_suitability->injection data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Epinephrine peak_integration->quantification calibration_curve->quantification degradation_analysis Analyze Degradation Products quantification->degradation_analysis generate_report Generate Final Report degradation_analysis->generate_report

Caption: Overall workflow for the stability-indicating HPLC analysis of epinephrine.

degradation_pathway cluster_stress Stress Conditions cluster_products Degradation Products epinephrine Epinephrine acid Acid Hydrolysis epinephrine->acid alkali Alkaline Hydrolysis epinephrine->alkali oxidation Oxidation (H₂O₂) epinephrine->oxidation heat Thermal Degradation epinephrine->heat light Photolytic Degradation epinephrine->light other_products Other Unidentified Products acid->other_products alkali->other_products adrenochrome Adrenochrome oxidation->adrenochrome heat->other_products light->other_products sulfonated_products Adrenochrome Sulfonate adrenochrome->sulfonated_products in presence of bisulfite

Caption: Simplified degradation pathways of epinephrine under various stress conditions.

References

Application Notes and Protocols for Forced Degradation Studies of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epinephrine (B1671497) is a critical medication for treating anaphylaxis and cardiac arrest.[1] However, it is an inherently unstable catecholamine susceptible to degradation through oxidation, racemization, and interaction with excipients.[2][3] Forced degradation studies, or stress testing, are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. These studies are a regulatory requirement for new drug applications and provide critical information on the stability of the drug substance and product.

This document provides detailed application notes and protocols for conducting forced degradation studies on epinephrine, summarizing key degradation pathways, experimental procedures, and analytical methods.

Epinephrine Degradation Pathways

The primary degradation pathway for epinephrine is the oxidation of its catechol moiety.[3][4] This process can be initiated by factors such as light, heat, and changes in pH.[2][5][6] The oxidation process involves the formation of o-quinone structures, which can then undergo further reactions to form various degradation products, including adrenochrome (B1665551) and adrenolutin.[7] Additionally, racemization of the chiral center can occur, particularly under alkaline conditions.[2] In formulations containing sulfites as antioxidants, the formation of epinephrine sulfonate is a known degradation pathway.[2][8]

Below is a diagram illustrating the main degradation pathways of epinephrine.

Epinephrine_Degradation Epinephrine Epinephrine o_Quinone o-Quinone Intermediate Epinephrine->o_Quinone Oxidation (O2, light, heat, high pH) Epinephrine_Sulfonate Epinephrine Sulfonate Epinephrine->Epinephrine_Sulfonate Sulfonation (in presence of sulfites) D_Epinephrine D-Epinephrine (inactive enantiomer) Epinephrine->D_Epinephrine Racemization (alkaline conditions) Leukoadrenochrome Leukoadrenochrome o_Quinone->Leukoadrenochrome Cyclization Adrenochrome Adrenochrome Leukoadrenochrome->Adrenochrome Oxidation Adrenolutin Adrenolutin Adrenochrome->Adrenolutin Isomerization

Figure 1: Key degradation pathways of epinephrine.

Experimental Protocols

This section outlines the protocols for subjecting epinephrine to various stress conditions. A general experimental workflow is depicted below.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis HPLC Stability-Indicating HPLC/UPLC Acid->HPLC Analyze Base Base Hydrolysis Base->HPLC Analyze Oxidation Oxidative Degradation Oxidation->HPLC Analyze Thermal Thermal Degradation Thermal->HPLC Analyze Photolytic Photolytic Degradation Photolytic->HPLC Analyze Characterization Characterization of Degradants (e.g., MS, NMR) HPLC->Characterization Epinephrine_Sample Epinephrine Sample (Drug Substance or Product) Epinephrine_Sample->Acid Expose to Epinephrine_Sample->Base Expose to Epinephrine_Sample->Oxidation Expose to Epinephrine_Sample->Thermal Expose to Epinephrine_Sample->Photolytic Expose to

Figure 2: General workflow for forced degradation studies.
Materials and Reagents

  • Epinephrine standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Sodium 1-octanesulfonate

  • Phosphoric acid

  • C18 HPLC column

Sample Preparation

Prepare a stock solution of epinephrine at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a weak acid solution to improve initial stability).

Forced Degradation Procedures

3.3.1. Acidic Hydrolysis

  • To 1 mL of the epinephrine stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M NaOH.

  • Dilute the final solution to a suitable concentration for analysis.

3.3.2. Basic Hydrolysis

  • To 1 mL of the epinephrine stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at room temperature for a specified time (e.g., 2 hours). Note: Degradation in basic conditions is often rapid.

  • After incubation, neutralize the solution with an equivalent volume of 0.1 M HCl.

  • Dilute the final solution to an appropriate concentration for analysis.

3.3.3. Oxidative Degradation

  • To 1 mL of the epinephrine stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Dilute the sample to the target concentration for analysis.

3.3.4. Thermal Degradation

  • Place the epinephrine stock solution (in a sealed vial) in a temperature-controlled oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).[1]

  • Also, expose a solid sample of epinephrine to the same conditions.

  • After the stress period, allow the samples to cool to room temperature.

  • Dissolve the solid sample and dilute both the solid and solution samples for analysis.

3.3.5. Photolytic Degradation

  • Expose the epinephrine stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • A control sample should be kept in the dark under the same temperature conditions.

  • After exposure, dilute the samples for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique used for this purpose.[4][9][10]

HPLC Method

A validated stability-indicating HPLC method is essential.[4][9] An example of a suitable method is provided below.[4][11]

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of water and methanol (50:50 v/v) containing 1% 1-octanesulfonic acid, with the pH adjusted to 3.0 with phosphoric acid.[11]

  • Flow Rate: 1.0 - 1.5 mL/min[4]

  • Detection: UV detection at a suitable wavelength, for example, 199 nm or 270 nm.[4][11]

  • Injection Volume: 20 µL

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Data Presentation

The results of the forced degradation studies should be summarized to show the extent of degradation under each stress condition.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of EpinephrineMajor Degradation Products Identified
Acid Hydrolysis 0.1 M HCl24 hours60°CReported %List products
Base Hydrolysis 0.1 M NaOH2 hoursRoom TempReported %Adrenochrome, Adrenolutin
Oxidation 3% H₂O₂24 hoursRoom TempReported %Adrenochrome, Adrenolutin
Thermal -48 hours80°CReported %List products
Photolytic 1.2 million lux hours-Room TempReported %List products

Note: The percentage of degradation and the specific products formed will depend on the exact experimental conditions and the formulation of the epinephrine product.

Summary and Conclusion

Forced degradation studies are a critical component of the drug development process for epinephrine. By subjecting the drug to various stress conditions, potential degradation products can be identified, and degradation pathways can be elucidated. This information is vital for the development of stable formulations and robust, stability-indicating analytical methods. The protocols and methods outlined in this document provide a comprehensive framework for conducting these essential studies.

References

Application Note: Quantitative Analysis of Epinephrine Sulfonic Acid by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of epinephrine (B1671497) sulfonic acid, a key degradation product of epinephrine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for stability studies of pharmaceutical formulations containing epinephrine and for pharmacokinetic studies involving its metabolites. This document provides comprehensive experimental protocols, quantitative performance data, and a proposed fragmentation pathway for epinephrine sulfonic acid.

Introduction

Epinephrine (adrenaline) is a critical medication used to treat severe allergic reactions, cardiac arrest, and other life-threatening conditions. However, epinephrine is susceptible to degradation, leading to the formation of various byproducts, including this compound. The presence of this and other degradation products can compromise the efficacy and safety of epinephrine formulations. Therefore, a reliable analytical method for the quantification of this compound is essential for quality control and stability assessment in the pharmaceutical industry. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this application.

Data Presentation

The following tables summarize the quantitative performance of the LC-MS/MS method for the analysis of epinephrine, which can be adapted for its sulfonic acid derivative.

Table 1: Linearity and Quantitative Performance for Epinephrine Analysis

AnalyteLinear RangeLLOQ (Lower Limit of Quantification)
Epinephrine10 - 5000 pg/mL0.008 ng/mL

Note: This data is based on published methods for epinephrine and serves as a reference for the expected performance for this compound analysis.

Experimental Protocols

This section provides a detailed protocol for the analysis of this compound using LC-MS/MS.

Sample Preparation

A solid-phase extraction (SPE) method is recommended to extract and purify epinephrine and its metabolites from biological matrices or pharmaceutical formulations.

  • Extraction:

    • To 1 mL of the sample, add an appropriate internal standard (e.g., a stable isotope-labeled analog).

    • Add 3-5 mL of an extraction solvent (e.g., a mixture of acetonitrile (B52724) and water, 80:20 v/v, with 0.2% formic acid).[1]

    • Vortex the mixture thoroughly.

    • Centrifuge to pellet any precipitates.

  • Purification:

    • Condition a PRIME HLB solid-phase extraction column (500mg/6 mL) with methanol (B129727) followed by water.[1]

    • Load the supernatant from the extraction step onto the SPE column.

    • Wash the column with a weak solvent to remove interferences.

    • Elute the analytes with an appropriate elution solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A mixed-mode or HILIC column is suitable for the separation of polar compounds like epinephrine and its sulfonic acid derivative.[2]

  • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient Elution: A gradient elution is recommended to achieve optimal separation. A typical gradient might be:

    • 0-1 min: 2% B

    • 1-4 min: Linearly increase to 98% B

    • 4.1-6 min: Hold at 98% B[1]

    • 6.1-8 min: Return to initial conditions (2% B) and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Column Temperature: 28 - 32 °C.[1]

  • Injection Volume: 5 µL.

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Ionization Voltage: 4.5 kV.[1]

  • Desolvation Temperature: 550 °C.[1]

  • MRM Transitions: The specific MRM transitions for this compound need to be optimized. Based on available data, the precursor ion would be [M+H]+ at m/z 248. A key product ion is observed at m/z 166, corresponding to the loss of sulfuric acid (H₂SO₄).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Formulation) Add_IS Add Internal Standard Sample->Add_IS Extraction Solid-Phase Extraction (SPE) Add_IS->Extraction Elution Elution Extraction->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_Separation Liquid Chromatography Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

The fragmentation of sulfonamides in mass spectrometry often involves the neutral loss of sulfur dioxide (SO₂) or sulfuric acid (H₂SO₄).[3] For this compound, a prominent fragmentation pathway is the loss of a sulfuric acid molecule.

fragmentation_pathway Precursor This compound [M+H]+ m/z 248 Product Product Ion [M+H - H₂SO₄]+ m/z 166 Precursor->Product Neutral_Loss - H₂SO₄

Caption: Proposed fragmentation pathway of protonated this compound.

Conclusion

The LC-MS/MS method outlined in this application note provides a highly sensitive and selective approach for the quantitative analysis of this compound. The detailed experimental protocol and performance data serve as a valuable resource for researchers and scientists in pharmaceutical development and quality control. The provided visualizations of the experimental workflow and fragmentation pathway offer a clear understanding of the analytical process and the underlying mass spectrometric behavior of the analyte. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Notes and Protocols for the Use of Epinephrine Sulfonic Acid-d3 in Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Epinephrine (B1671497) sulfonic acid is a metabolite and a known impurity that can form in pharmaceutical preparations of epinephrine, particularly in the presence of sulfite (B76179) antioxidants.[1] Accurate quantification of this compound is crucial for quality control in drug manufacturing and for metabolic studies. Epinephrine sulfonic acid-d3 is the deuterium-labeled stable isotope of this compound.[2][3][4] Its primary application in analysis is as an internal standard (IS) for quantitative assays using mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][5] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry as it has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability.[6]

Section 1: Analytical Methodologies

Principle of LC-MS/MS for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound due to its high sensitivity, specificity, and robustness.[7][8] The method involves three key stages:

  • Chromatographic Separation (LC): A liquid chromatograph separates the target analyte (this compound) from other components in the sample matrix.

  • Ionization: The analyte is ionized, typically using Electrospray Ionization (ESI), to generate charged molecules.

  • Mass Spectrometric Detection (MS/MS): The ionized analyte is selected in the first quadrupole, fragmented, and specific fragment ions are detected in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides high specificity.

This compound-d3 is added to samples at a known concentration at the beginning of the sample preparation process. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte in the sample, ensuring high accuracy and precision.[6]

Representative Performance of Catecholamine Analysis by LC-MS/MS

The following tables summarize typical quantitative performance data from LC-MS/MS methods developed for the analysis of epinephrine and related catecholamines. This data illustrates the expected performance of a well-developed assay using stable isotope-labeled internal standards.

Table 1: Linearity and Lower Limits of Quantification (LLOQ) This table presents typical calibration ranges and sensitivities for catecholamine analysis in biological matrices.

AnalyteMatrixLinearity Range (pg/mL)LLOQ (pg/mL)Reference
EpinephrinePlasma25 - 100015[]
NorepinephrinePlasma30 - 250020[]
DopaminePlasma15 - 100010[]
EpinephrinePlasma0.05 - 25 (ng/mL)0.05 (ng/mL)[10]
NorepinephrinePlasma0.05 - 25 (ng/mL)0.05 (ng/mL)[10]
EpinephrineUrine0.5 - 250 (ng/mL)0.5 (ng/mL)[11]
NorepinephrineUrine2.5 - 250 (ng/mL)2.5 (ng/mL)[11]

Table 2: Precision of Quantification This table shows the typical intra- and inter-day precision for the analysis of catecholamines, demonstrating the reproducibility of the method.

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
EpinephrinePlasma0.4 - 6.9%0.9 - 6.6%[]
NorepinephrinePlasma0.4 - 6.9%0.9 - 6.6%[]
DopaminePlasma0.4 - 6.9%0.9 - 6.6%[]
MetanephrinePlasma0.4 - 6.9%0.9 - 6.6%[]
NormetanephrinePlasma0.4 - 6.9%0.9 - 6.6%[]

Section 2: Experimental Protocols

Protocol 1: Quantification of this compound in Pharmaceutical Preparations

Objective: To determine the concentration of this compound impurity in an injectable epinephrine formulation using this compound-d3 as an internal standard.

Materials:

  • This compound-d3 (Internal Standard)

  • This compound reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic Acid, LC-MS grade

  • Deionized water, 18 MΩ·cm

  • Sample vials

Procedure:

  • Preparation of Internal Standard (IS) Working Solution:

    • Prepare a stock solution of this compound-d3 in 50:50 Methanol:Water.

    • Dilute the stock solution to a working concentration of 100 ng/mL with the same solvent.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound reference standard.

    • Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • To 50 µL of each calibration standard, add 50 µL of the IS working solution.

  • Sample Preparation:

    • Dilute the epinephrine drug product with deionized water to bring the expected impurity concentration into the calibration range.

    • To 50 µL of the diluted sample, add 50 µL of the IS working solution. Vortex to mix.

  • LC-MS/MS Analysis:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate this compound from epinephrine and other excipients (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Use a triple quadrupole mass spectrometer in positive ion electrospray mode.

    • MRM Transitions: Optimize the precursor and product ion transitions for both this compound and this compound-d3. The transitions for the d3-labeled standard will have a +3 Da shift in the precursor ion and potentially in a fragment ion containing the deuterated methyl group.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of this compound in the samples from the calibration curve using the measured peak area ratios.[6]

Protocol 2: Analysis of Epinephrine and its Metabolites in Human Plasma

Objective: To quantify epinephrine and its metabolite, this compound, in human plasma using stable isotope-labeled internal standards.

Materials:

  • Epinephrine-d3

  • This compound-d3

  • Human Plasma (K2-EDTA)

  • Acetonitrile (ACN) with 1% Formic Acid

  • Solid Phase Extraction (SPE) cartridges (e.g., Weak Cation Exchange, WCX)

  • SPE Wash and Elution Solvents

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of a combined internal standard working solution (containing Epinephrine-d3 and this compound-d3). Vortex briefly.

  • Protein Precipitation:

    • Add 300 µL of cold ACN with 1% Formic Acid to the plasma sample.

    • Vortex for 1 minute to precipitate proteins.[10]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE) (Optional, for increased cleanup):

    • Condition a WCX SPE cartridge with methanol and then equilibration buffer.[6]

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge to remove interferences (e.g., with 10% methanol in water).[6]

    • Elute the analytes with an appropriate solvent (e.g., 5% formic acid in methanol).[12]

  • Evaporation and Reconstitution:

    • Evaporate the eluate or supernatant to dryness under a stream of nitrogen at 35-40°C.[7][12]

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[12]

  • LC-MS/MS Analysis:

    • Perform analysis as described in Protocol 2.1, optimizing MRM transitions for all analytes and internal standards.

Section 3: Visualizations

Signaling Pathway

Epinephrine initiates its physiological effects by binding to adrenergic receptors, which are G-protein coupled receptors (GPCRs).[] The diagram below illustrates the canonical signaling pathway following the activation of a β-adrenergic receptor.

Epinephrine_Signaling cluster_membrane Plasma Membrane cluster_extra Extracellular cluster_intra Intracellular receptor β-Adrenergic Receptor (GPCR) g_protein G-Protein (Gs) (α,β,γ subunits) receptor->g_protein 2. Activation ac Adenylyl Cyclase g_protein->ac 3. Gα activates camp cAMP (Second Messenger) ac->camp 4. Conversion epi Epinephrine epi->receptor 1. Binding atp ATP pka_i Inactive PKA camp->pka_i 5. Activation pka_a Active PKA pka_i->pka_a response Cellular Response (e.g., Glycogenolysis) pka_a->response 6. Phosphorylation Cascade

Caption: Epinephrine binds to a GPCR, activating a G-protein to stimulate cAMP production.

Experimental Workflow

The following diagram outlines the logical steps for a quantitative analysis using an internal standard approach with LC-MS/MS.

LCMS_Workflow sample 1. Sample Collection (e.g., Plasma, Drug Product) add_is 2. Add Internal Standard (this compound-d3) sample->add_is prep 3. Sample Preparation (e.g., Protein Precipitation, SPE) add_is->prep lcms 4. LC-MS/MS Analysis (Separation & Detection) prep->lcms data 5. Data Processing (Peak Integration) lcms->data quant 6. Quantification (Calibration Curve) data->quant result Final Concentration quant->result

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method Validation for the Determination of Epinephrine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497) (adrenaline) is a critical medication used in various medical applications, including the treatment of anaphylaxis, cardiac arrest, and bronchospasm. The purity of epinephrine drug substances and products is paramount to ensure their safety and efficacy. Regulatory bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and the Food and Drug Administration (FDA) mandate stringent control of impurities. This application note provides a detailed protocol for the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of known and unknown impurities in epinephrine.

The method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, ensuring the method is suitable for its intended purpose.[1][2][3] The validation characteristics assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Analytical Method

A reversed-phase HPLC method with UV detection is a common and effective technique for the separation and quantification of epinephrine and its related impurities.[4][5][6] Key impurities of epinephrine include adrenalone (B1665550) (an oxidation product) and epinephrine sulfonic acid (a degradation product formed in the presence of sulfites).[7][8][9][10]

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A mixture of a buffered aqueous phase (e.g., 50 mM sodium phosphate (B84403) with 2.4 mM sodium 1-octanesulfonate, pH 3.8) and an organic modifier (e.g., methanol) in an 85:15 (v/v) ratio.[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm[4]
Injection Volume 10 µL
Diluent Mobile Phase

Experimental Protocols

A comprehensive validation of the analytical method is crucial to ensure reliable and accurate results. The following sections detail the experimental protocols for each validation parameter.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.

Protocol:

  • Prepare a system suitability solution containing epinephrine and known impurities (e.g., adrenalone, this compound) at a concentration relevant to the specification limits.

  • Inject the system suitability solution six replicate times.

  • Evaluate the system suitability parameters against the pre-defined acceptance criteria.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0 for the epinephrine peak
Theoretical Plates (N) ≥ 2000 for the epinephrine peak
Resolution (Rs) ≥ 2.0 between epinephrine and the closest eluting impurity peak
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% for replicate injections
Specificity (Stability-Indicating Properties)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[3][11][12][13][14]

Protocol:

  • Subject the epinephrine drug substance to stress conditions to induce degradation.

  • Analyze the stressed samples using the HPLC method.

  • Assess the peak purity of the epinephrine peak in the stressed samples using a photodiode array (PDA) detector to ensure no co-eluting peaks.

Forced Degradation Conditions:

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation 80°C for 48 hours
Photolytic Degradation Expose to UV light (254 nm) and visible light for 7 days
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

Protocol:

  • Prepare a series of at least five solutions of each impurity standard at different concentrations, ranging from the limit of quantitation (LOQ) to 150% of the specification limit for each impurity.

  • Inject each solution in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999[15]
Y-intercept Should not be significantly different from zero.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[2] It is assessed by spiking a placebo or drug product with known amounts of impurities.

Protocol:

  • Prepare samples by spiking a placebo with each impurity at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of each impurity.

ParameterAcceptance Criteria
Recovery 90.0% to 110.0% for each impurity at each concentration level.[16]
Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[2] It is evaluated at two levels: repeatability and intermediate precision.

3.5.1. Repeatability (Intra-assay Precision)

Protocol:

  • Prepare six independent samples of the drug product spiked with impurities at 100% of the specification limit.

  • Analyze the samples on the same day, by the same analyst, and on the same instrument.

  • Calculate the Relative Standard Deviation (RSD) for the peak areas of each impurity.

ParameterAcceptance Criteria
RSD ≤ 5.0% for each impurity.

3.5.2. Intermediate Precision (Inter-assay Precision)

Protocol:

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from both studies.

ParameterAcceptance Criteria
RSD (combined data from both days) ≤ 10.0% for each impurity.[15]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration of each impurity that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Inject solutions at these concentrations to confirm the ratios.

ParameterAcceptance Criteria
Signal-to-Noise Ratio (LOD) Approximately 3:1
Signal-to-Noise Ratio (LOQ) Approximately 10:1
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Protocol:

  • Introduce small, deliberate variations to the chromatographic conditions.

  • Analyze a system suitability solution under each varied condition.

  • Evaluate the impact on system suitability parameters.

Variations to be Tested:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5°C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic modifier)

ParameterAcceptance Criteria
System Suitability Parameters Must meet the pre-defined acceptance criteria under all varied conditions.

Data Presentation

Summarize all quantitative data from the validation studies in clearly structured tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of epinephrine and its impurities. Peak purity angle < peak purity threshold.
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 90.0 - 110.0%
Precision (Repeatability, %RSD) ≤ 5.0%
Precision (Intermediate, %RSD) ≤ 10.0%
LOD (S/N) ~3:1
LOQ (S/N) ~10:1
Robustness System suitability passes under all varied conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analytical method validation.

G A Method Development & Optimization B Validation Protocol Definition A->B C System Suitability Testing B->C D Specificity (Forced Degradation) C->D E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ Determination G->H I Robustness H->I J Validation Report Generation I->J

Caption: Analytical method validation workflow.

Epinephrine Degradation Pathway

This diagram shows a simplified degradation pathway of epinephrine, leading to the formation of key impurities.

G cluster_main Degradation Pathway Epinephrine Epinephrine Adrenochrome Adrenochrome Epinephrine->Adrenochrome Oxidation Adrenalone Adrenalone Epinephrine->Adrenalone Oxidation EpinephrineSulfonicAcid Epinephrine Sulfonic Acid Epinephrine->EpinephrineSulfonicAcid Reaction with Sulfites Leucoadrenochrome Leucoadrenochrome Adrenochrome->Leucoadrenochrome Rearrangement

Caption: Simplified degradation pathway of epinephrine.

Conclusion

The described HPLC method and its validation protocol provide a robust framework for the accurate and reliable determination of impurities in epinephrine. Adherence to these detailed procedures will ensure that the analytical method is fit for its intended purpose, meeting the stringent requirements of regulatory agencies for the quality control of pharmaceutical products. The successful validation of this method is a critical step in ensuring the safety and efficacy of epinephrine formulations.

References

Application Notes and Protocols for the Electrochemical Detection of Epinephrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of epinephrine (B1671497). The methodologies described herein leverage modified electrodes to enhance sensitivity and selectivity, enabling accurate quantification in various matrices, including pharmaceutical formulations and biological fluids.

Introduction

Epinephrine (EP), a critical catecholamine neurotransmitter, plays a vital role in numerous physiological processes. Its accurate and sensitive detection is paramount in clinical diagnostics and pharmaceutical analysis. Electrochemical methods offer a rapid, cost-effective, and highly sensitive alternative to traditional analytical techniques. This document outlines protocols for the electrochemical detection of epinephrine using electrodes modified with sulfonic acid-containing polymers and other advanced materials, which have demonstrated excellent electrocatalytic activity towards its oxidation.

Principle of Detection

The electrochemical detection of epinephrine is based on its oxidation at the surface of a working electrode. By applying a potential, epinephrine undergoes an oxidation reaction, generating a measurable current that is proportional to its concentration. The use of modified electrodes, particularly those functionalized with sulfonic acid groups, enhances the detection by increasing the electrode's surface area, improving electron transfer kinetics, and providing favorable electrostatic interactions with the cationic form of epinephrine. This results in a lower oxidation potential and a significantly amplified signal.

Experimental Protocols

Protocol 1: Modification of Glassy Carbon Electrode with Poly(p-aminobenzene sulfonic acid) and Epinephrine Detection

This protocol details the preparation of a poly(p-aminobenzene sulfonic acid) (p-ABSA) modified glassy carbon electrode (GCE) for the selective detection of epinephrine, particularly in the presence of common interferents like ascorbic acid.[1][2]

Materials:

  • Glassy Carbon Electrode (GCE)

  • p-aminobenzene sulfonic acid (p-ABSA)

  • Potassium Chloride (KCl) or Sodium Chloride (NaCl) solution (0.1 M)

  • Phosphate Buffer Solution (PBS, pH 7.0)

  • Epinephrine (EP) stock solution

  • Ascorbic Acid (AA) stock solution (for interference studies)

  • Double distilled water

  • Alumina (B75360) slurry for polishing

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (including GCE as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode)

  • Polishing materials

Procedure:

  • Electrode Preparation:

    • Polish the bare GCE with alumina slurry to a mirror-like finish.

    • Rinse thoroughly with double distilled water and sonicate in water to remove any adsorbed particles.

  • Electropolymerization of p-ABSA:

    • Place the polished GCE in an electrochemical cell containing a 0.1 M KCl or NaCl solution with p-ABSA.[1][2]

    • Perform cyclic voltammetry (CV) to electropolymerize the p-ABSA onto the GCE surface. The potential range and number of cycles should be optimized as per the specific experimental setup, but a typical range is from a starting potential to an ending potential that covers the oxidation of the monomer.

  • Electrochemical Detection of Epinephrine:

    • Transfer the p-ABSA modified GCE to an electrochemical cell containing the PBS (pH 7.0) supporting electrolyte.

    • Add a known concentration of epinephrine to the cell.

    • Use Differential Pulse Voltammetry (DPV) for sensitive detection. Scan the potential over a range that includes the oxidation peak of epinephrine (e.g., from -0.2 V to 0.6 V vs. SCE).[2]

    • The oxidation peak current will be proportional to the concentration of epinephrine.

  • Interference Study:

    • To assess selectivity, perform the DPV measurement of epinephrine in the presence of an excess of ascorbic acid. The modified electrode should be able to separate the oxidation peaks of epinephrine and ascorbic acid.[2]

Protocol 2: Sulfacetamide (B1682645) Modified Glassy Carbon Electrode for Epinephrine Detection

This protocol describes the fabrication of a sulfacetamide (SFA) modified GCE for the sensitive determination of epinephrine using anodic stripping differential pulse voltammetry (ASDPV).[3][4]

Materials:

  • Glassy Carbon Electrode (GCE)

  • Sulfacetamide (SFA)

  • Sulfuric Acid (H₂SO₄, 0.1 M)

  • Phosphate Buffer Solution (PBS, pH 5.5)

  • Epinephrine (EP) stock solution

  • Human plasma and urine samples (for real sample analysis)

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

Procedure:

  • Electrode Modification:

    • Prepare a solution of 1.0x10⁻³ mol L⁻¹ SFA in 0.1 M H₂SO₄.[3]

    • Immerse the polished GCE into the SFA solution.

    • Perform cyclic voltammetry by scanning the potential between +0.4 V and +1.4 V at a scan rate of 100 mV/s for 20 cycles to form the SFA film.[3]

    • Rinse the modified electrode with double distilled water.

  • Epinephrine Detection:

    • Place the SFA-modified GCE in an electrochemical cell containing PBS (pH 5.5).[3]

    • Utilize ASDPV for analysis. This involves a preconcentration step at a specific potential and time, followed by a potential scan to strip the adsorbed epinephrine.

    • The peak current observed during the stripping step is proportional to the epinephrine concentration.

  • Real Sample Analysis:

    • For pharmaceutical formulations, dilute the sample in the PBS.[3]

    • For biological fluids (human plasma and urine), appropriate pretreatment and dilution with the supporting electrolyte are necessary before analysis.[4]

Data Presentation

The performance of different modified electrodes for the electrochemical detection of epinephrine is summarized in the table below. This allows for a direct comparison of key analytical parameters.

Electrode ModificationAnalytical TechniqueLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Poly(p-aminobenzene sulfonic acid)/GCEVoltammetry5.0 - 53.20.05[1]
Poly(p-aminobenzene sulfonic acid)/GCEDifferential Pulse Voltammetry1.0 - 10 and 20 - 2000.8[2]
Sulfacetamide/GCEAnodic Stripping Differential Pulse Voltammetry0.1 - 1.50.021[4]
Laponite Clay/Graphene Inkjet-Printed ElectrodeDifferential Pulse Voltammetry0.8 - 100.26[5]
PEDOT-AuNPs/GCECyclic Voltammetry10 - 6401.4[6]
CeO₂-ZnO Nanocomposite/GCEDifferential Pulse Voltammetry0.1 - 9000.03[7]

Visualizations

Experimental Workflow

The general workflow for the electrochemical detection of epinephrine using a modified electrode is depicted below.

experimental_workflow cluster_prep Electrode Preparation cluster_mod Electrode Modification cluster_detection Electrochemical Detection A Bare Electrode (e.g., GCE) B Polishing & Cleaning A->B C Electropolymerization or Casting of Modifier B->C D Modified Electrode C->D E Three-Electrode Cell with Sample & Electrolyte D->E F Voltammetric Scan (CV, DPV, SWV) E->F G Data Acquisition (Current vs. Potential) F->G H Data Analysis (Concentration Determination) G->H

Caption: General experimental workflow for epinephrine detection.

Signaling Pathway at the Electrode Surface

The following diagram illustrates the principle of enhanced epinephrine detection at an electrode modified with a sulfonic acid-containing polymer.

signaling_pathway cluster_electrode Modified Electrode Surface cluster_solution Solution cluster_reaction Electrochemical Reaction Electrode Working Electrode (e.g., GCE) Modifier Polymer with Sulfonic Acid Groups (-SO3-) Interferent Anionic Interferent (e.g., Ascorbic Acid) Modifier->Interferent Electrostatic Repulsion Oxidation EP Oxidation (EP -> Oxidized EP + 2e- + 2H+) Modifier->Oxidation Facilitated Electron Transfer EP_cation Epinephrine (EP+) (Cationic form at pH < pKa) EP_cation->Modifier Electrostatic Attraction

Caption: Enhanced detection via electrostatic interactions.

Conclusion

The protocols and data presented demonstrate that modified electrodes, particularly those incorporating sulfonic acid functionalities, provide a robust and sensitive platform for the electrochemical detection of epinephrine. These methods are characterized by low detection limits, wide linear ranges, and good selectivity, making them highly suitable for applications in both research and industrial settings. The detailed workflows and principles outlined in these notes serve as a valuable resource for scientists and professionals in the field of drug development and analytical chemistry.

References

Application Note: Determination of Epinephrine Purity using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epinephrine (B1671497), a critical catecholamine hormone and neurotransmitter, is widely used in pharmaceutical formulations for its sympathomimetic effects. Ensuring the purity of epinephrine in these formulations is paramount for safety and efficacy. Impurities can arise from the manufacturing process, degradation, or racemization of the active L-epinephrine to the less active D-epinephrine. Capillary Electrophoresis (CE) offers a powerful analytical technique for the assessment of epinephrine purity due to its high efficiency, resolution, and minimal sample consumption.[1] This application note provides detailed protocols for the determination of both related substance impurities and the enantiomeric purity of epinephrine using CE.

Common impurities that may be present in epinephrine samples include starting materials, intermediates, and degradation products such as adrenalone, epinephrine sulfonic acid, and norepinephrine.[2][][4][5] Additionally, the chiral nature of epinephrine necessitates the control of its enantiomeric purity, as the biological activity resides primarily in the L-enantiomer.

Experimental Protocols

Two primary CE methods are presented: one for the analysis of related substances and a chiral method for the determination of enantiomeric purity.

Method 1: Related Substance Analysis by Capillary Zone Electrophoresis (CZE)

This method is designed for the separation and quantification of epinephrine from its potential process-related impurities and degradation products.

Instrumentation and Consumables:

  • Capillary Electrophoresis System with a UV detector

  • Uncoated Fused-Silica Capillary (e.g., 50 µm I.D., effective length 40 cm)

  • Data Acquisition and Analysis Software

  • pH Meter

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Reagents and Solutions:

  • Background Electrolyte (BGE): 20 mM Sodium Borate (B1201080) buffer, pH 9.00.[6] Prepare by dissolving an appropriate amount of sodium borate in deionized water and adjusting the pH with sodium hydroxide (B78521) or boric acid if necessary. Filter through a 0.22 µm filter before use.

  • Capillary Conditioning Solutions: 0.1 M Sodium Hydroxide, 0.1 M Hydrochloric Acid, and deionized water.

  • Sample Diluent: Deionized water or BGE.

  • Standard Solutions: Prepare stock solutions of epinephrine and known impurities (e.g., norepinephrine, adrenalone) in the sample diluent. Prepare working standards by appropriate dilution of the stock solutions.

Experimental Procedure:

  • Capillary Conditioning:

    • Flush the new capillary with 0.1 M Sodium Hydroxide for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Flush with 0.1 M Hydrochloric Acid for 10 minutes.

    • Flush with deionized water for 10 minutes.

    • Finally, equilibrate the capillary with the BGE for at least 15 minutes before the first injection.

    • Between runs, flush with 0.1 M NaOH for 2 minutes, water for 2 minutes, and then BGE for 3 minutes to ensure reproducibility.

  • Sample Preparation:

    • Accurately weigh and dissolve the epinephrine sample in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • CE Analysis:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 25 kV.

    • Capillary Temperature: 25 °C.

    • Detection: UV detection at 220 nm.[7]

    • Data Analysis: Identify and quantify impurities based on their migration times and peak areas relative to the epinephrine peak. Use an external standard method for quantification.

Method 2: Enantiomeric Purity by Chiral Capillary Electrophoresis

This method is designed to separate and quantify the D-(+)-enantiomer of epinephrine from the active L-(-)-enantiomer.

Instrumentation and Consumables:

  • Same as in Method 2.1.

Reagents and Solutions:

  • Chiral Selector: Heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD).

  • Background Electrolyte (BGE): 40 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin, 0.10 M phosphoric acid, and 0.05 M triethanolamine.[8] Alternatively, a buffer of 50 mM phosphate (B84403) containing 30 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) and 5 mM DM-β-CD at pH 2.90 can be used.[9]

  • Capillary Conditioning Solutions: Same as in Method 2.1.

  • Sample Diluent: Deionized water.

  • Standard Solutions: Prepare a stock solution of racemic (D,L)-epinephrine and a stock solution of L-epinephrine. Prepare working standards to determine resolution and for quantification of the D-enantiomer.

Experimental Procedure:

  • Capillary Conditioning: Follow the same procedure as in Method 2.1.

  • Sample Preparation:

    • Prepare the epinephrine sample in the sample diluent to a final concentration of approximately 1 mg/mL.

    • Samples can often be injected without pretreatment.[8]

  • CE Analysis:

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Separation Voltage: 20 kV.[9]

    • Capillary Temperature: 25 °C.

    • Detection: UV detection at 205 nm.[9]

    • Data Analysis: The D-enantiomer will have a different migration time from the L-enantiomer. Calculate the percentage of the D-enantiomer by area normalization.

Data Presentation

The following tables summarize typical quantitative data for the analysis of epinephrine and its impurities by capillary electrophoresis, compiled from various studies.

Table 1: Method Performance for Related Substance and Enantiomeric Purity Analysis

ParameterRelated Substance AnalysisEnantiomeric Purity AnalysisReference
Linearity Range -1.0x10⁻⁶ to 1.0x10⁻³ M[9]
Limit of Detection (LOD) 8.3 x 10⁻⁹ M (with CL detection)8.5x10⁻⁷ to 9.5x10⁻⁷ M[6][9]
Precision (RSD%) - Migration Time 0.8%< 2.8%[6][9]
Precision (RSD%) - Peak Area 3.5%< 4.8%[6][7][9]
Recovery -90 - 110%[9]

Table 2: Typical Migration Data for Epinephrine and Related Compounds

CompoundTypical Migration Time (min)Analysis Method
L-EpinephrineVaries with conditionsChiral CE
D-EpinephrineVaries with conditionsChiral CE
NorepinephrineSeparable from EpinephrineCZE
AdrenaloneSeparable from EpinephrineCZE
This compoundSeparable from EpinephrineCZE

Note: Absolute migration times are instrument and condition-dependent. Data should be used for relative comparison.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of epinephrine purity by capillary electrophoresis.

G cluster_prep Sample and Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Weigh and Dissolve Epinephrine Sample Filter Filter through 0.22 µm Syringe Filter Sample->Filter Standard Prepare Standards (Impurities/Enantiomers) Inject Hydrodynamic Injection Filter->Inject Condition Capillary Conditioning (NaOH, H2O, BGE) Condition->Inject Separate Apply Separation Voltage Inject->Separate Detect UV Detection Separate->Detect Identify Peak Identification (Migration Time) Detect->Identify Quantify Peak Area Integration and Quantification Identify->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for Epinephrine Purity Analysis by CE.

Logical Relationship of Epinephrine and Impurities

This diagram shows the relationship between epinephrine and its various types of impurities.

G cluster_impurities Potential Impurities Epinephrine Epinephrine (API) Process Process-Related (e.g., Norepinephrine) Epinephrine->Process Synthesis Degradation Degradation Products (e.g., Adrenalone) Epinephrine->Degradation Storage/Stress Enantiomeric Enantiomeric Impurity (D-Epinephrine) Epinephrine->Enantiomeric Racemization

Caption: Relationship of Epinephrine to its Impurities.

References

Troubleshooting & Optimization

"optimizing storage conditions to minimize epinephrine degradation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal storage conditions to minimize epinephrine (B1671497) degradation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause epinephrine degradation?

A1: Epinephrine is a sensitive molecule susceptible to degradation through oxidation and racemization. The primary factors that accelerate its degradation are exposure to light, elevated temperatures, and alkaline pH.[1][2][3] The catechol moiety in the epinephrine structure is particularly prone to oxidation.[1][2]

Q2: What is the ideal temperature range for storing epinephrine solutions?

A2: For optimal stability, epinephrine solutions should be stored at a controlled room temperature between 15°C and 25°C (59°F and 77°F).[4][5][6] Some studies show stability for extended periods when refrigerated at 4°C.[1][7] However, freezing should be avoided as it can affect the stability of the solution and the function of auto-injectors.[4]

Q3: How does light exposure affect epinephrine stability?

A3: Exposure to ultraviolet (UV) light catalyzes the oxidation of epinephrine, leading to its degradation and a loss of potency.[1][8] This is often visually indicated by a color change in the solution, which may turn pink, red, or brown.[8][9][10] Therefore, it is crucial to store epinephrine solutions in light-resistant containers, such as amber vials or by using UV-blocking bags.[1][8]

Q4: What is the optimal pH range for epinephrine solutions?

A4: Epinephrine solutions are most stable in an acidic pH range, typically between 2.2 and 5.0.[11] Increasing the pH, especially to alkaline conditions, significantly accelerates the rate of oxidation and degradation.[12]

Q5: Are there any visual indicators of epinephrine degradation?

A5: Yes, a color change in the solution is a primary visual indicator of degradation.[8][9] If the normally colorless solution appears pink, brown, or contains a precipitate, it should not be used.[7][8]

Troubleshooting Guide

Issue: My epinephrine solution has changed color.

  • Cause: This is a sign of oxidation, likely due to exposure to light or elevated temperatures.[8][9][10]

  • Solution: Discard the solution. For future experiments, ensure the solution is stored in a light-protected container and within the recommended temperature range.[1][8]

Issue: I am observing a rapid loss of epinephrine concentration in my experiments.

  • Cause: Several factors could be at play:

    • Improper Storage Temperature: Storing at temperatures outside the recommended 15°C to 25°C range can accelerate degradation.[4][5]

    • Light Exposure: Even ambient lab light can contribute to degradation over time if the solution is not in a light-resistant container.[1]

    • pH of the Solution: If the solution has been buffered to a pH outside the optimal acidic range, degradation will be more rapid.

    • Presence of Oxidizing Agents: Contaminants in the solvent or container can act as oxidizing agents.

  • Solution:

    • Verify the storage temperature of your refrigerators and lab benches.

    • Use amber vials or wrap containers in foil to protect from light.[1]

    • Check and adjust the pH of your epinephrine solution to be within the 2.2-5.0 range.[11]

    • Use high-purity solvents and pre-cleaned, inert containers.

Issue: Can I use an epinephrine solution that has been briefly exposed to temperatures outside the recommended range?

  • Cause: Accidental exposure to temperature excursions can happen.

  • Solution: The impact of brief temperature excursions depends on the temperature and duration. Short-term exposure to mild deviations may not cause significant degradation. However, for critical experiments, it is best to use a fresh, properly stored solution. Some studies suggest that limited heat excursions may not be as detrimental as previously thought, but freezing should always be avoided.[4]

Data Presentation

Table 1: Effect of Temperature on Epinephrine Stability

TemperatureConcentrationDurationPercent RemainingReference
4°C25, 50, 100 µg/mL30 days>95%[7]
25°C25, 50, 100 µg/mL30 days>95%[7]
70°C (cyclical)1:10,00012 weeks36%[13]
Room Temperature (23°C-25°C)16, 64 µg/mL45 days>90%[1]
Refrigerated (3°C-5°C)16, 64 µg/mL60 days>90%[1]

Table 2: Effect of pH on Epinephrine Stability

pHConditionTimePercent RemainingReference
2.5 - 4.5Optimal Range-High Stability
9.0Accelerated Degradation4 hours at 60°CSignificant Degradation[7]
Alkaline Solution-30 minutes~70-100%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Epinephrine Stability Testing

This protocol outlines a general method for assessing the concentration of epinephrine in a solution over time to determine its stability.

  • Objective: To quantify the concentration of epinephrine and its degradation products.

  • Materials:

    • HPLC system with UV detector

    • C18 column

    • Mobile phase (e.g., a mixture of water, acetonitrile, and an ammonium (B1175870) acetate (B1210297) buffer)[1]

    • Epinephrine standard solutions of known concentrations

    • Internal standard (e.g., dopamine)[7]

    • Samples of epinephrine solution stored under various conditions

    • 0.45-µm microfilters

  • Procedure:

    • Preparation of Standards: Prepare a series of epinephrine standard solutions of known concentrations in the mobile phase. Also, prepare a solution of the internal standard.

    • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

    • Sample Preparation: At specified time points (e.g., day 0, 7, 14, 30), take an aliquot of the stored epinephrine solution. Dilute it with the internal standard solution.[7]

    • Filtering: Filter the prepared sample through a 0.45-µm microfilter before injection.[7]

    • Injection and Analysis: Inject the filtered sample into the HPLC system.

    • Data Analysis: Identify and quantify the epinephrine peak based on its retention time compared to the standard. The concentration can be calculated from the calibration curve. The percentage of epinephrine remaining is calculated relative to the initial concentration at day 0.[7]

Visualizations

EpinephrineDegradationPathway Epinephrine Epinephrine Oxidation Oxidation (Light, Heat, Alkaline pH) Epinephrine->Oxidation Adrenochrome Adrenochrome (Pink/Brown Color) Oxidation->Adrenochrome FurtherDegradation Further Degradation Products Adrenochrome->FurtherDegradation

Caption: Epinephrine degradation pathway via oxidation.

TroubleshootingWorkflow Start Epinephrine Stability Issue (e.g., color change, loss of potency) CheckLight Check for Light Exposure Start->CheckLight CheckTemp Check Storage Temperature CheckLight->CheckTemp No SolutionLight Store in Light-Resistant Container CheckLight->SolutionLight Yes CheckpH Check Solution pH CheckTemp->CheckpH No SolutionTemp Store at 15-25°C (Refrigerate if validated) CheckTemp->SolutionTemp Yes SolutionpH Adjust pH to 2.2-5.0 CheckpH->SolutionpH Yes Discard Discard Solution and Prepare Fresh CheckpH->Discard No SolutionLight->Discard SolutionTemp->Discard SolutionpH->Discard

References

Epinephrine HPLC Analysis: Technical Support Center for Troubleshooting Peak Tailing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of epinephrine (B1671497). The following question-and-answer format directly addresses common problems and provides detailed solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my epinephrine analysis?

Peak tailing is an asymmetry in a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal chromatogram, peaks are symmetrical (Gaussian). Peak tailing can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and decreased analytical precision, ultimately compromising the reliability of your quantitative results.[1]

Q2: What are the most common causes of peak tailing when analyzing epinephrine?

The primary causes of peak tailing for a basic compound like epinephrine include:

  • Secondary Silanol (B1196071) Interactions: Unwanted interactions between the positively charged epinephrine molecules and residual, negatively charged silanol groups on the silica-based column packing.[1]

  • Metal Chelation: Epinephrine's catechol structure can chelate with trace metal ions in the HPLC system (e.g., in the stainless steel components or the column packing), leading to secondary retention mechanisms and peak tailing.

  • Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of epinephrine can result in the co-existence of both ionized and non-ionized forms of the analyte, causing peak distortion.

  • Column Degradation: Physical or chemical damage to the column, such as the formation of voids or contamination, can disrupt the flow path and lead to peak tailing.[1]

  • Sample Overload: Injecting a sample with too high a concentration of epinephrine can saturate the stationary phase.[1]

  • Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can cause the analyte band to spread before it reaches the detector.

Troubleshooting Guides

Issue 1: Peak tailing observed specifically for epinephrine, while other compounds in the sample have good peak shape.

This pattern strongly suggests a chemical interaction between epinephrine and the stationary phase. The two most likely causes are secondary silanol interactions and metal chelation.

start Peak Tailing for Epinephrine check_ph Is mobile phase pH < 4? start->check_ph adjust_ph Adjust mobile phase pH to 2.5-3.5 check_ph->adjust_ph No check_edta Is a chelating agent (e.g., EDTA) present in the mobile phase? check_ph->check_edta Yes adjust_ph->check_edta add_edta Add 0.1-0.25 mM EDTA to the mobile phase check_edta->add_edta No end_capped_column Consider using an end-capped or polar-embedded column check_edta->end_capped_column Yes add_edta->end_capped_column passivate_system Passivate the HPLC system end_capped_column->passivate_system problem_solved Problem Resolved passivate_system->problem_solved start All Peaks are Tailing check_guard_column Is a guard column in use? start->check_guard_column replace_guard_column Replace the guard column check_guard_column->replace_guard_column Yes check_column_void Inspect column for voids/ contamination at the inlet check_guard_column->check_column_void No replace_guard_column->check_column_void wash_column Perform a column wash procedure check_column_void->wash_column check_extra_column_volume Check for extra-column volume (long tubing, loose fittings) wash_column->check_extra_column_volume optimize_tubing Use shorter, narrower ID tubing and check fittings check_extra_column_volume->optimize_tubing problem_solved Problem Resolved optimize_tubing->problem_solved

References

"improving resolution between epinephrine and its impurities"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of epinephrine (B1671497) and its impurities.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, offering potential causes and solutions.

Q1: Why am I seeing poor resolution between epinephrine and norepinephrine (B1679862) peaks?

Possible Causes:

  • Inappropriate Mobile Phase pH: The pKa values of epinephrine and norepinephrine are very close. A suboptimal mobile phase pH can suppress the ionization of one or both compounds, leading to co-elution.

  • Insufficient Organic Modifier: An inadequate concentration of the organic solvent in the mobile phase can result in insufficient retention and poor separation.

  • Column Inefficiency: An old or poorly packed column will have reduced theoretical plates, leading to broader peaks and decreased resolution.

  • Inadequate Ion Pairing: For reversed-phase methods, an insufficient concentration of the ion-pairing reagent can lead to inconsistent retention and poor resolution of these polar compounds.

Solutions:

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to a value that maximizes the difference in the ionization state of epinephrine and norepinephrine. A pH around 3.0 is often effective.[1][2]

  • Adjust Mobile Phase Composition: Methodically vary the ratio of the organic modifier (e.g., methanol (B129727) or acetonitrile) to the aqueous buffer to find the optimal balance for resolution.

  • Evaluate Column Performance: Check the column's efficiency by injecting a standard and calculating the number of theoretical plates. If the performance is poor, replace the column. Consider using a column with a different stationary phase, such as a biphenyl (B1667301) or a mixed-mode column, which can offer different selectivity.[3][4]

  • Optimize Ion-Pairing Reagent Concentration: If using an ion-pairing reagent like octanesulfonic acid, ensure its concentration is optimal and consistent in the mobile phase.[1][2]

Q2: The epinephrine peak is tailing. What can I do to improve the peak shape?

Possible Causes:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic amine group of epinephrine, causing peak tailing.

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[5]

  • Column Contamination: Accumulation of strongly retained compounds from previous injections can create active sites that cause tailing.

  • Inappropriate Mobile Phase pH or Buffer Concentration: A mobile phase pH that is too high can lead to interactions with silanol groups. Insufficient buffer capacity can also contribute to peak shape issues.[5]

Solutions:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) can protonate the silanol groups, reducing their interaction with the protonated amine of epinephrine.[1]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol interactions and improve peak symmetry.[5]

  • Use an End-Capped Column: Employ a column that has been end-capped to minimize the number of free silanol groups.

  • Reduce Sample Concentration: Dilute the sample and reinject to see if the peak shape improves.[5][6]

  • Use a Guard Column: A guard column can help to trap strongly retained impurities and protect the analytical column.[7]

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent to remove any adsorbed materials.

Q3: I am not detecting any of the expected degradation products. What could be the issue?

Possible Causes:

  • Inappropriate Detection Wavelength: The UV absorbance maxima of epinephrine and its degradation products can differ. A single wavelength may not be optimal for all compounds.

  • Low Concentration of Impurities: The concentration of degradation products may be below the limit of detection (LOD) of the method.

  • Co-elution with the Main Peak or Excipients: Impurities may be co-eluting with the epinephrine peak or with formulation excipients.

  • Degradation Product Instability: Some degradation products may be unstable under the chromatographic conditions.

Solutions:

  • Use a Diode Array Detector (DAD): A DAD allows for the collection of spectra across a range of wavelengths, enabling the detection of impurities with different absorbance maxima. The typical UV absorbance maximum for epinephrine is around 280 nm.[8]

  • Optimize Sample Preparation: If impurity levels are low, consider concentrating the sample or performing a forced degradation study to generate higher levels of impurities for method development.

  • Adjust Chromatographic Selectivity: Modify the mobile phase composition, pH, or stationary phase to achieve separation of the impurity peaks from the main peak and excipients.

  • Consider a Different Detection Method: For impurities that lack a strong chromophore, consider alternative detection methods such as mass spectrometry (MS) or electrochemical detection.[3][9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and degradation products of epinephrine?

Common impurities can arise from the manufacturing process or from the degradation of epinephrine over time. These include:

  • Norepinephrine: A common process-related impurity.[9]

  • Adrenalone: An oxidation product of epinephrine.[9]

  • Epinephrine Sulfonic Acid: Forms in the presence of sulfites, which are often used as antioxidants in formulations.[9][10]

  • D-(+)-Epinephrine: The inactive enantiomer of the biologically active L-(-)-epinephrine.[11]

  • Oxidation Products: The catechol moiety of epinephrine is susceptible to oxidation, leading to the formation of various colored degradation products.[2][12][13]

Q2: How does pH affect the stability of epinephrine solutions?

Epinephrine is most stable in acidic conditions (pH 2.5-4.5).[13] At higher pH values, the catechol group is more susceptible to oxidation, leading to degradation.[2][12][13]

Q3: What type of HPLC column is best suited for epinephrine impurity analysis?

Reversed-phase C18 columns are commonly used and are stipulated in the USP method.[1] However, for challenging separations, other stationary phases may provide better selectivity. These include:

  • Biphenyl columns: Offer different selectivity for aromatic compounds.

  • Mixed-mode columns (e.g., reversed-phase/cation-exchange): Can provide enhanced retention and selectivity for polar, basic compounds like epinephrine and its impurities.[3][4]

Q4: What are the key parameters to consider when developing an HPLC method for epinephrine?
  • Column: Type of stationary phase, particle size, and dimensions.

  • Mobile Phase: pH, buffer type and concentration, and the type and proportion of organic modifier.

  • Flow Rate: Affects analysis time and efficiency.

  • Temperature: Can influence selectivity and viscosity.

  • Detection: Wavelength or detection method (e.g., UV, DAD, MS, electrochemical).

Data Presentation

The following table summarizes various HPLC method parameters for the analysis of epinephrine and its impurities, providing a starting point for method development and optimization.

ParameterMethod 1 (USP-like)Method 2 (Chiral)Method 3 (Stability-Indicating)
Column C18, 4.6 x 150 mm, 5 µm[1]Chiral (e.g., ORpak CDBS-453), 4.6 x 150 mm[11]C18, dimensions not specified[2]
Mobile Phase 50 mM Sodium Phosphate, 2.4 mM Sodium 1-octanesulfonate, 0.15 mM EDTA in 85:15 Water:Methanol, pH 3.8[11]200 mM NaCl, 0.05% Acetic Acid in 95:5 Water:Acetonitrile[11]Sodium 1-octanesulfonate and Methanol (80:20 v/v)[2]
Flow Rate 1.0 mL/min0.5 mL/min[11]1.5 mL/min[2]
Temperature Ambient10°C[11]Not Specified
Detection UV at 254 nm or Electrochemical[9]UV at 280 nm[11]UV at 199 nm[2]
Key Separations Epinephrine, Adrenalone, this compound, Norepinephrine[9]L-(-)-Epinephrine, D-(+)-Epinephrine[11]Epinephrine and its degradation products[2]

Experimental Protocols

Representative HPLC Method for Epinephrine and Impurities (Based on USP Method)

This protocol provides a general procedure for the analysis of epinephrine and common impurities like adrenalone, this compound, and norepinephrine.

1. Materials and Reagents:

  • Epinephrine reference standard

  • Norepinephrine, Adrenalone, and this compound reference standards

  • Sodium phosphate, monobasic

  • Sodium 1-octanesulfonate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Phosphoric acid

  • Methanol (HPLC grade)

  • Water (HPLC grade)

2. Instrument and Conditions:

  • HPLC system with a UV or electrochemical detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: 50 mM sodium phosphate, 2.4 mM sodium 1-octanesulfonate, 0.15 mM EDTA in water, adjusted to pH 3.8 with phosphoric acid. Mix with methanol in an 85:15 (aqueous:methanol) ratio.[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the epinephrine and impurity reference standards in the mobile phase to a known concentration.

  • Sample Solution: Dilute the epinephrine sample with the mobile phase to a suitable concentration.

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution to determine the retention times and response factors for each compound.

  • Inject the sample solution.

  • Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.

Visualizations

experimental_workflow prep Sample & Standard Preparation hplc HPLC System Setup prep->hplc equilibrate Column Equilibration hplc->equilibrate inject Sample Injection equilibrate->inject separate Chromatographic Separation inject->separate detect Peak Detection separate->detect analyze Data Analysis & Quantification detect->analyze

General HPLC Experimental Workflow

troubleshooting_workflow start Poor Resolution Observed check_ph Is Mobile Phase pH Optimal? start->check_ph adjust_ph Adjust pH (e.g., to ~3.0) check_ph->adjust_ph No check_organic Is Organic Modifier Concentration Sufficient? check_ph->check_organic Yes adjust_ph->check_organic adjust_organic Vary Organic/ Aqueous Ratio check_organic->adjust_organic No check_column Is Column Performance Adequate? check_organic->check_column Yes adjust_organic->check_column replace_column Replace Column or Try Different Stationary Phase check_column->replace_column No resolved Resolution Improved check_column->resolved Yes replace_column->resolved

Troubleshooting Poor Resolution

degradation_pathway epinephrine Epinephrine oxidation Oxidation epinephrine->oxidation sulfonation Reaction with Sulfites epinephrine->sulfonation racemization Racemization epinephrine->racemization adrenalone Adrenalone oxidation->adrenalone epinephrine_sulfonic_acid Epinephrine Sulfonic Acid sulfonation->epinephrine_sulfonic_acid d_epinephrine D-(+)-Epinephrine racemization->d_epinephrine

Epinephrine Degradation Pathways

References

Technical Support Center: Epinephrine Stability in the Presence of Sulfites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the sulfite-induced degradation of epinephrine (B1671497).

Frequently Asked Questions (FAQs)

Q1: Why are sulfites added to epinephrine formulations if they can cause degradation?

Sulfites, such as sodium metabisulfite, are added to epinephrine solutions primarily as antioxidants. Epinephrine's catechol structure is highly susceptible to oxidation, which leads to the formation of inactive and colored degradation products like adrenochrome (B1665551). Sulfites act as "oxygen scavengers," readily reacting with dissolved oxygen to protect the epinephrine from oxidative degradation and extend its shelf life. However, this protective role is complex, as sulfites can also directly participate in other degradation pathways.

Q2: What are the primary mechanisms of sulfite-induced epinephrine degradation?

There are two main pathways through which sulfites can degrade epinephrine:

  • Sulfonate Formation: Sulfites (specifically bisulfite ions in solution) can directly react with the epinephrine molecule, even in the absence of oxygen, to form epinephrine sulfonate (ESA). This product is biologically inactive, and its formation leads to a direct loss of drug potency. The reaction appears to follow both SN1 and SN2 mechanisms depending on the pH.

  • Photodegradation: In the presence of light, sulfites can paradoxically accelerate the degradation of epinephrine. A key mechanism involves the reaction of epinephrine degradation products (like adrenochrome) with bisulfite to form adrenochrome sulfonate. This compound acts as a photosensitizer, absorbing light and producing reactive oxygen species (singlet oxygen) that further degrade the epinephrine.

Diagram: The Dual Role of Sulfites in Epinephrine Formulations

G cluster_0 Protective Role (Antioxidant) cluster_1 Degradative Roles cluster_2 Sulfonate Formation cluster_3 Photodegradation Epi_antioxidant Epinephrine Adrenochrome Adrenochrome (Inactive/Colored) O2 Oxygen Sulfite_anti Sulfite (B76179) O2->Adrenochrome Oxidation Oxidized_Sulfite Oxidized Sulfite Sulfite_anti->Oxidized_Sulfite Scavenges O2 Epi_sulfonate Epinephrine ESA Epinephrine Sulfonate (Inactive) Epi_sulfonate->ESA Sulfite_sulfonate Sulfite Sulfite_sulfonate->ESA Epi_photo Epinephrine Ad_Sulfonate Adrenochrome Sulfonate Epi_photo->Ad_Sulfonate Deg_Products Further Degradation Products Light Light Light->Ad_Sulfonate Sulfite_photo Sulfite Sulfite_photo->Ad_Sulfonate ROS Reactive Oxygen Species (ROS) Ad_Sulfonate->ROS Photosensitization ROS->Deg_Products

Caption: Dual protective and degradative pathways of sulfites in epinephrine formulations.

Q3: How do pH, light, and temperature affect sulfite-induced degradation?

  • pH: The rate of sulfite-induced degradation is highly pH-dependent. The reaction to form epinephrine sulfonate accelerates as the pH increases from 3.6 to 5.0. Formulations are typically kept at a low pH (e.g., 2.8-4.5) to minimize both sulfonation and oxidative degradation.

  • Light: Light exposure is a critical factor, especially for sulfite-containing solutions. As mentioned, light can trigger a photodegradation cascade initiated by degradation products, significantly reducing epinephrine stability. Solutions containing bisulfite are far less stable when exposed to light compared to sulfite-free solutions. Protecting formulations from light is mandatory.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions, including the formation of epinephrine sulfonate. The effect is dependent on the duration and nature of heat exposure (constant vs. cyclical).

Q4: What are the major degradation products to monitor in a stability study?

The primary degradation products to monitor in a sulfite-containing epinephrine formulation are:

  • Epinephrine Sulfonic Acid (ESA): The direct product of the reaction between epinephrine and sulfite.

  • Adrenalone: An oxidation product.

  • D-epinephrine: The less active enantiomer that can form via racemization, a process that can also be influenced by formulation pH and temperature.

  • Adrenochrome: A colored oxidation product. Its presence often indicates significant oxidative degradation.

Q5: Are there effective alternatives to sulfites for stabilizing epinephrine?

Yes, research and commercial efforts have focused on developing sulfite-free epinephrine formulations. Strategies include:

  • Use of Alternative Antioxidants: Some formulations explore other antioxidants like cysteine or complexing agents (e.g., EDTA) in combination with other stabilizers.

  • Strict pH Control: Maintaining a low pH (e.g., 2.8-3.3) can minimize racemization and oxidation, even without sulfites.

  • Inert Gas Blanketing: Manufacturing under an inert atmosphere (e.g., nitrogen) removes oxygen from the solution and headspace, preventing oxidation.

  • Combination Strategies: Modern formulations often use a combination of pH control, chelating agents like EDTA, and inert gas blanketing to ensure stability without relying on sulfites.

Troubleshooting Guide

This section addresses common experimental issues in a Q&A format.

Q: My epinephrine solution has turned pink/brown. What is the likely cause and how can I prevent it?

A: A pink or brown discoloration is a classic sign of the formation of colored oxidation products, primarily adrenochrome and its subsequent polymers (melanins).

  • Likely Causes:

    • Oxygen Exposure: The antioxidant (sulfite) may be depleted, or the formulation was inadequately protected from oxygen during preparation or storage.

    • Light Exposure: Light can accelerate oxidative pathways.

    • High pH: A pH outside the optimal stability range can increase the rate of oxidation.

    • Contamination: Trace metals can catalyze oxidation.

  • Troubleshooting & Prevention:

    • Confirm pH: Ensure the pH of your formulation is within the recommended acidic range.

    • Review Oxygen Control: Did you use an inert gas (e.g., nitrogen) during compounding and filling? Are your containers sealed properly?

    • Ensure Light Protection: Always store solutions in light-resistant containers (e.g., amber vials) and protect them from light during experiments whenever possible.

    • Use High-Purity Reagents: Utilize high-purity water and reagents, and consider using chelating agents like EDTA to sequester catalytic metal ions.

Q: My stability study shows a rapid loss of potency, but the solution remains clear. What degradation pathway should I investigate?

A: A loss of potency without discoloration strongly suggests a non-oxidative degradation pathway.

  • Likely Cause: The primary suspect is the formation of epinephrine sulfonate (ESA) . This reaction consumes epinephrine but produces a colorless, inactive product.

  • Troubleshooting & Prevention:

    • Analyze for ESA: Use a stability-indicating HPLC method capable of separating epinephrine from ESA (see Experimental Protocols section). Quantifying the increase in ESA should correlate with the loss of epinephrine.

    • Optimize Sulfite Concentration: The reaction is dependent on the sulfite concentration. Studies have shown that an equimolar concentration of bisulfite to epinephrine can be least favorable for stability. Consider reducing the sulfite concentration to the minimum required for adequate antioxidant protection.

    • Control Temperature: Ensure samples are stored at the correct temperature, as heat accelerates sulfonate formation.

    • Check pH: Confirm the pH is optimized, as the rate of sulfonation is pH-dependent.

Diagram: Troubleshooting Epinephrine Degradation

G start Degradation Observed discolored Is the solution discolored (pink/brown)? start->discolored oxidation Likely Cause: Oxidation to Adrenochrome discolored->oxidation Yes sulfonation Likely Cause: Sulfonate (ESA) Formation discolored->sulfonation No check_o2 Check Oxygen Control (Inert Gas, Seal Integrity) oxidation->check_o2 check_light Check Light Protection (Amber Vials, Storage) oxidation->check_light check_ph_ox Check Formulation pH oxidation->check_ph_ox analyze_esa Analyze for ESA (Stability-Indicating HPLC) sulfonation->analyze_esa optimize_sulfite Optimize/Reduce Sulfite Concentration sulfonation->optimize_sulfite check_temp Check Storage Temperature sulfonation->check_temp check_ph_sulf Check Formulation pH sulfonation->check_ph_sulf

Caption: Logical workflow for troubleshooting the root cause of epinephrine degradation.

Quantitative Stability Data

The stability of epinephrine is significantly impacted by the presence of sulfites, particularly when exposed to light or heat. The following tables summarize quantitative data from published studies.

Table 1: Effect of Light on Epinephrine Stability With and Without Bisulfite

Condition% Epinephrine RemainingStudy DurationSource
Exposed to natural light with bisulfite45.0%2 weeks
Exposed to natural light without bisulfite95.6%2 weeks
Irradiated in lab with sodium metabisulfite60.1% - 64.5%Not Specified
Irradiated in lab without sodium metabisulfite89.3% - 91.3%Not Specified

Table 2: Effect of Thermal Stress on Epinephrine and Epinephrine Sulfonate (ESA)

Heating MethodTotal Heat Exposure% Epinephrine Reduction% ESA IncreaseFinal AppearanceSource
Cyclical (65°C for 8 hr/day)672 hours31%225%No discoloration
Constant (65°C)169 hours100%100% (Degraded)Dark brown

Experimental Protocols

Accurate assessment of epinephrine stability requires robust analytical methods. Below are detailed protocols for a stability-indicating HPLC method and a forced degradation study.

Protocol 1: Stability-Indicating HPLC Method

This method is designed to separate epinephrine from its key degradation products, including epinephrine sulfonate (ESA) and adrenalone.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV or electrochemical detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents and Mobile Phase:

    • Mobile Phase: Prepare an aqueous buffer of 50 mM sodium phosphate (B84403) with 2.4 mM sodium 1-octanesulfonate and 0.15 mM EDTA. Adjust pH to 3.8 with phosphoric acid. Mix with methanol (B129727) in an 85:15 (v/v) ratio.

    • Solvent: Mobile phase can be used as the diluent for samples.

    • Standards: Prepare certified reference standards of L-epinephrine, D-epinephrine, epinephrine sulfonate, and adrenalone.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 - 1.5 mL/min.

    • Detection Wavelength: 199 nm or 280 nm for UV detection.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a calibration curve by injecting a series of standard solutions of known concentrations for all analytes.

    • Prepare stability samples by diluting them to a concentration within the calibration range using the mobile phase.

    • Inject the prepared samples and integrate the peak areas for epinephrine and all known degradation products.

    • Calculate the concentration of each species against the calibration curve to determine the loss of potency and the formation of degradants over time.

Diagram: Epinephrine Stability Study Workflow

G cluster_stress Stress Conditions cluster_eval Evaluation Criteria prep Prepare Formulation (Epinephrine +/- Sulfite) stress Forced Degradation (Stress Conditions) prep->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) oxidative Oxidative (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 60°C) photo Photolytic (UV/Vis Light, ICH Q1B) analysis Analyze Samples with Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Results analysis->evaluation peak_purity Assess Peak Purity mass_balance Confirm Mass Balance identify Identify Degradation Products

Caption: Workflow for a forced degradation study to identify potential degradation pathways.

Protocol 2: Forced Degradation (Stress Testing) Study

This study is essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.

  • Objective: To intentionally degrade the epinephrine sample under various stress conditions to generate potential degradation products.

  • Sample Preparation:

    • Prepare multiple aliquots of the epinephrine formulation.

    • Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

    • Include a placebo (formulation without epinephrine) for each stress condition to identify any degradants from the excipients.

  • Stress Conditions (as per ICH Q1A/Q1B guidelines):

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and store at room temperature for 24 hours.

    • Thermal Degradation: Store the sample at 60°C for 48 hours.

    • Photodegradation: Expose the sample to a light source according to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter). A control sample should be wrapped in aluminum foil.

  • Analysis and Evaluation:

    • After the specified stress period, neutralize the acid and base-stressed samples if necessary.

    • Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method (Protocol 1).

    • Evaluate the chromatograms to:

      • Confirm that the main epinephrine peak is well-resolved from all degradation product peaks.

      • Assess peak purity of the epinephrine peak using a diode array detector.

      • Perform a mass balance calculation to ensure that the decrease in epinephrine concentration is accounted for by the increase in degradation products.

      • Attempt to identify any major unknown degradation products using techniques like LC-MS.

Technical Support Center: Epinephrine Stability and Sulfonic Acid Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with epinephrine (B1671497). The following information addresses common challenges related to the impact of pH on the formation of epinephrine sulfonic acid (ESA) and overall epinephrine stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ESA) and why is it a concern in pharmaceutical formulations?

A1: this compound (ESA) is a degradation product formed from the reaction of epinephrine with sulfites, which are often added to formulations as antioxidants.[1][2] The formation of ESA is a concern because it results in the loss of active epinephrine, potentially compromising the therapeutic efficacy of the product.[2] While the full toxicological profile of ESA is not completely understood, its presence indicates a loss of potency of the primary drug substance.[2][3]

Q2: What is the optimal pH range for maintaining the stability of epinephrine solutions?

A2: The optimal pH range for the stability of dilute epinephrine solutions is approximately 3 to 4.[1] Deviations from this pH range can promote various degradation reactions, including the formation of this compound.[1] Some studies have indicated a pH range of 2.5 to 4.5 for maximum stability of epinephrine derivatives.[4]

Q3: How does pH influence the rate of this compound formation?

A3: The rate of sulfite-induced degradation of epinephrine, leading to the formation of ESA, is pH-dependent. The reaction rate has been shown to have a linear relationship with a positive slope in the pH range of 3.63 to 5.00, indicating that the rate increases as the pH increases within this range.[5] In more alkaline solutions, epinephrine is readily oxidized, which is a different degradation pathway but also contributes to the loss of the active compound.[2][6]

Q4: What is the mechanism of this compound formation?

A4: The formation of this compound from the reaction between epinephrine and sulfites (like sodium bisulfite or metabisulfite) proceeds via an electrophilic aromatic substitution (SEAr) mechanism on the catechol ring of epinephrine.[1] The sulfite (B76179) reacts directly with epinephrine to form the sulfonic acid derivative.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Rapid degradation of epinephrine and formation of ESA in a new formulation. Incorrect pH of the formulation buffer.Verify the pH of the formulation. Adjust the pH to the optimal stability range of 3-4.[1]
High concentration of sulfite antioxidant.Evaluate the necessity of the current sulfite concentration. Consider reducing the concentration or exploring alternative antioxidants.
Exposure to elevated temperatures.Ensure proper storage conditions. Elevated temperatures accelerate the rate of degradation and ESA formation.[1]
Inconsistent results in epinephrine stability studies. Buffer catalysis.Be aware that certain buffer components can catalyze the degradation. This has been observed with metabisulfite (B1197395) being more catalytic than bisulfite.[5] Consider the use of non-catalytic buffer systems if possible.
Oxygen exposure.While ESA formation can occur anaerobically, oxidation is another major degradation pathway.[5][6] Ensure experiments are conducted under controlled atmospheric conditions if studying oxidation.
Difficulty in analytically separating epinephrine from this compound. Suboptimal HPLC method.Utilize a suitable HPLC method. Reversed-phase chromatography with ion-pairing agents is commonly used.[7] A combination of Primesep 100 and Primesep SB columns can also be effective.[8]
Inadequate detection method.Use appropriate detectors. A UV detector can be used for epinephrine, while an electrochemical (EC) detector is highly sensitive for detecting ESA.[9][10]

Quantitative Data Summary

Table 1: pH-Dependent Stability of Epinephrine

pH RangeStability ProfileReference
2.5 - 4.5Maximum stability for an epinephrine derivative (CpQ).[4][4]
3 - 4Optimal pH range for stabilizing dilute epinephrine solutions.[1][1]
3.63 - 5.00Rate of sulfite-induced degradation increases linearly with pH.[5][5]
Alkaline pHIncreased rate of oxidation.[2][6][2][6]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Epinephrine and ESA Analysis

This protocol is a generalized representation based on common methods for the analysis of epinephrine and its related impurities.[7][9][10]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and detectors.

  • Detectors: A UV detector set at 254 nm for epinephrine and an electrochemical (EC) detector for this compound.[9][10]

  • Column: A reversed-phase C8 or C18 column (e.g., 250 mm x 4.0 mm, 5 µm particle size).[7]

  • Mobile Phase: An isocratic mobile phase consisting of an acidic buffer (e.g., sodium phosphate) with an ion-pairing agent (e.g., 1-heptanesulfonic acid) and an organic modifier like methanol.[7] The pH is typically adjusted to the acidic range.

  • Flow Rate: A typical flow rate is between 1.0 and 1.5 mL/min.

  • Sample Preparation: Dilute the epinephrine formulation samples with the mobile phase to an appropriate concentration for analysis.

  • Analysis: Inject the prepared samples into the HPLC system. Identify and quantify epinephrine and this compound based on the retention times and peak areas/heights of standard solutions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Epinephrine Formulation at Varying pH Values spike Spike with Sulfite Antioxidant prep->spike incubate Incubate Samples at Controlled Temperature spike->incubate Start Incubation sample Collect Aliquots at Defined Time Points incubate->sample hplc HPLC Analysis (UV and EC Detection) sample->hplc Analyze Samples quant Quantify Epinephrine and ESA hplc->quant kinetics Determine Degradation Kinetics quant->kinetics Input Data ph_profile Generate pH-Rate Profile kinetics->ph_profile

Caption: Experimental workflow for studying the impact of pH on this compound formation.

degradation_pathway cluster_conditions Influencing Factors Epinephrine Epinephrine ESA This compound Epinephrine->ESA + Sulfites Oxidized Oxidized Products (e.g., Adrenochrome) Epinephrine->Oxidized + O2 pH pH pH->Epinephrine affects rate Sulfites Sulfites Sulfites->Epinephrine reactant Oxygen Oxygen Oxygen->Epinephrine reactant Temperature Temperature Temperature->Epinephrine accelerates

References

Technical Support Center: Epinephrine Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effects of temperature on epinephrine (B1671497) stability.

Frequently Asked Questions (FAQs)

Q1: What are the official storage recommendations for epinephrine solutions?

A1: Epinephrine injections should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with permitted excursions between 15°C and 30°C (59°F and 86°F).[1][2][3] It is crucial to protect the solution from light and freezing.[1]

Q2: How do temperature excursions outside the recommended range affect epinephrine stability?

A2:

  • Heat Exposure: Prolonged exposure to high temperatures significantly accelerates epinephrine degradation.[3] For instance, storage at 70°C for 10 days can reduce the epinephrine content to 77.7% of the labeled dose.[1] Constant heat is more detrimental than fluctuating temperatures.[1][3] However, brief, real-world temperature excursions may be less damaging than previously thought.[3]

  • Cold/Freezing Exposure: Studies have shown that exposure to extreme cold, including freezing, does not result in significant degradation of the epinephrine solution itself.[3][4] However, freezing can potentially damage the autoinjector mechanism, and its effects on these devices are not sufficiently established.[3][5] It is generally recommended to avoid refrigerating or freezing epinephrine products.[6][7]

Q3: Does the concentration of epinephrine affect its stability at different temperatures?

A3: Yes, higher concentrations of epinephrine appear to be more stable over time.[2] One study found that a 0.7 mg/mL epinephrine solution remained stable for 8 weeks, while a 0.1 mg/mL solution showed significant degradation by 14 days under the same conditions.[2] Another study noted that a 1:10,000 (0.1 mg/mL) solution showed significant degradation after 8 weeks of heat treatment, while a 1:1,000 (1 mg/mL) solution did not.[4]

Q4: What are the visual signs of epinephrine degradation?

A4: A stable epinephrine solution should be clear and colorless. Any discoloration, such as a pinkish, yellow, or brown hue, or the presence of cloudiness or particulate matter, indicates oxidation and degradation.[1][6] Such solutions should be discarded immediately.

Q5: How long does epinephrine remain stable when stored in pre-filled syringes?

A5: When stored under recommended conditions (room temperature, protected from light), 1 mg/mL epinephrine in pre-filled syringes has been shown to be stable and sterile for at least 90 days.[1][2]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments involving epinephrine.

Issue 1: Unexpectedly low potency or inconsistent results in bioassays.

  • Possible Cause: Degradation of epinephrine due to improper storage or temperature exposure.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the epinephrine solution has been consistently stored at controlled room temperature (20°C to 25°C) and protected from light.

    • Inspect the Solution: Visually check for any discoloration or precipitates. If any are present, the solution is degraded and must be discarded.

    • Review Temperature Logs: If available, check temperature logs for any excursions above 30°C. Prolonged exposure to heat is a primary cause of degradation.[3]

    • Perform Chemical Analysis: Use a stability-indicating method like HPLC to quantify the remaining active epinephrine. Compare this with the expected concentration.

Issue 2: Visible discoloration or precipitate in the epinephrine solution.

  • Possible Cause: Oxidation of the epinephrine molecule. This process is accelerated by exposure to light, oxygen, and elevated temperatures.[8][9]

  • Troubleshooting Steps:

    • Do Not Use: The solution is degraded and should not be used for any experimental or clinical purpose.

    • Investigate the Cause:

      • Was the vial or syringe properly sealed to prevent air exposure?

      • Was the solution protected from light using amber vials or light-blocking bags?

      • Was the solution exposed to high temperatures?

    • Review Formulation: Check if the solution contains appropriate antioxidants, such as sodium bisulfite, which are often included to inhibit oxidation.[10]

Data on Temperature Effects

The following tables summarize quantitative data on epinephrine degradation under various temperature conditions.

Table 1: Effect of High-Temperature Exposure on Epinephrine Concentration

TemperatureDuration of ExposureConcentrationPercent RemainingReference
70°C10 days (constant)Not specified77.7%[1]
70°C12 weeks (8 hours/day)1:10,000 (0.1 mg/mL)~36%[4]
65°C7 days (constant)1:10,000 (0.1 mg/mL)Complete degradation[10]
65°C12 weeks (8 hours/day)1:10,000 (0.1 mg/mL)~69%[10]
38°C2 months (low humidity)1 mg/mL>90%[2][8]
38°C3 months (high humidity)1 mg/mL>90%[2][8]

Table 2: Stability of Epinephrine in Pre-filled Syringes at Room Temperature

ConcentrationStorage DurationPercent RemainingReference
1 mg/mL90 daysNo significant degradation[2]
0.7 mg/mL56 days (8 weeks)Stable (>90%)[2]
0.1 mg/mL14 daysSignificant degradation (<90%)[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Epinephrine Quantification

This protocol outlines a typical High-Performance Liquid Chromatography (HPLC) method used to separate epinephrine from its degradation products and accurately measure its concentration.

  • Chromatographic System:

    • Pump: Isocratic solvent pump.[11]

    • Detector: UV-Vis detector set to 273 nm or 279 nm.[12][13]

    • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).[13]

  • Mobile Phase Preparation:

  • Standard and Sample Preparation:

    • Standard Curve: Prepare a series of standard solutions of known epinephrine concentrations (e.g., 20, 50, 100, 150, 200 µg/mL) by diluting a certified epinephrine stock in the mobile phase.[14]

    • Internal Standard (Optional but Recommended): Prepare a solution of an internal standard (e.g., dopamine) at a fixed concentration.[14]

    • Sample Preparation: Dilute the experimental epinephrine samples with the mobile phase to fall within the range of the standard curve. If using an internal standard, add a fixed volume to each sample and standard.[14]

    • Filtering: Filter all samples and standards through a 0.45-µm microfilter before injection to prevent column contamination.[14]

  • Analysis:

    • Inject a fixed volume (e.g., 20 µL) of each standard and sample onto the HPLC system.[13]

    • Record the peak height or area for epinephrine (and the internal standard, if used).

    • Construct a standard curve by plotting the peak response against the concentration of the standards.

    • Determine the concentration of epinephrine in the experimental samples by interpolating their peak responses on the standard curve. A solution is typically considered stable if it maintains at least 90% of its initial concentration.[14]

Visualizations

Epinephrine_Degradation_Pathway Epinephrine Oxidation Pathway cluster_main Epinephrine Epinephrine (Active) Leucoadrenochrome Leucoadrenochrome Epinephrine->Leucoadrenochrome Oxidation (+O2, Light, Heat) Adrenochrome Adrenochrome (Pink/Brown Color) Leucoadrenochrome->Adrenochrome Further Oxidation Adrenolutin Adrenolutin & Other Polymerized Products (Insoluble) Adrenochrome->Adrenolutin Isomerization & Polymerization

Caption: Simplified pathway of epinephrine oxidation and degradation.

Stability_Testing_Workflow Workflow for Epinephrine Stability Study cluster_workflow Prep 1. Sample Preparation (Epinephrine in specific concentration and formulation) Storage 2. Storage Conditions (Expose samples to various temperatures: e.g., 4°C, 25°C, 40°C, 70°C) Prep->Storage Sampling 3. Time-Point Sampling (Collect aliquots at defined intervals: T=0, T=24h, T=7d, etc.) Storage->Sampling Analysis 4. HPLC Analysis (Quantify remaining epinephrine using a stability-indicating method) Sampling->Analysis Data 5. Data Interpretation (Calculate % remaining vs. T=0. Determine if >90% threshold is met) Analysis->Data

Caption: General experimental workflow for a temperature stability study.

Troubleshooting_Flowchart Troubleshooting Inconsistent Experimental Results Start Start: Inconsistent or low biological activity observed Q1 Is the solution clear and colorless? Start->Q1 A1_Yes Solution appears stable. Proceed to next check. Q1->A1_Yes Yes A1_No Action: Discard solution. It is visibly degraded. Source new epinephrine. Q1->A1_No No Q2 Were storage temperatures maintained between 15-30°C? A1_Yes->Q2 A2_Yes Storage conditions appear correct. Consider other experimental variables (e.g., dilution accuracy, assay controls). Q2->A2_Yes Yes A2_No Probable Cause: Temperature excursion caused degradation. Action: Use a new, properly stored lot of epinephrine. Q2->A2_No No

Caption: A logical flowchart for troubleshooting epinephrine stability issues.

References

Technical Support Center: Stabilizing Epinephrine in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with epinephrine (B1671497). Below you will find information to help you prevent its degradation, with a specific focus on sulfonation.

Frequently Asked Questions (FAQs)

Q1: My epinephrine solution is turning brown. What is happening and how can I prevent it?

A1: The brown discoloration of your epinephrine solution is likely due to oxidation. Epinephrine, a catecholamine, is highly susceptible to oxidation, which leads to the formation of colored, inactive degradation products like adrenochrome (B1665551) and melanin.[1] This process is accelerated by factors such as light, oxygen, and a pH above 4.0.[1][2]

To prevent oxidation, consider the following:

  • Use an antioxidant: Antioxidants are commonly added to epinephrine formulations to extend their shelf life.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photodegradation.

  • Control pH: Maintain a slightly acidic pH (ideally between 3.0 and 4.5) to reduce the rate of oxidation.

  • Deoxygenate solutions: Purging your solutions with an inert gas like nitrogen can help to remove dissolved oxygen.

Q2: I'm using sodium metabisulfite (B1197395) as an antioxidant, but I'm still seeing degradation of my epinephrine. Why is this happening?

A2: Sodium metabisulfite has a dual role in epinephrine solutions. While it is an effective "oxygen scavenger" that protects against oxidative degradation, it can also directly react with epinephrine to form epinephrine sulfonate, a biologically inactive adduct.[1] This reaction, known as sulfonation, is a significant degradation pathway that can occur even in the absence of oxygen.[1] Furthermore, in the presence of light, sulfites can actually increase the photodegradation of epinephrine.

Q3: What is epinephrine sulfonation and how does it occur?

A3: Epinephrine sulfonation is a chemical reaction where a sulfonate group (SO₃⁻) is added to the epinephrine molecule, rendering it inactive. In pharmaceutical formulations, this most commonly occurs through the direct reaction with bisulfite or metabisulfite salts, which are often used as antioxidants.[3]

In a biological context, sulfonation is a metabolic process catalyzed by sulfotransferase enzymes (SULTs). The primary enzyme responsible for the sulfation of catecholamines like epinephrine is SULT1A3. This enzyme transfers a sulfonate group from a donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the epinephrine molecule.

Q4: Are there alternatives to sodium metabisulfite for preventing epinephrine degradation?

A4: Yes, several "non-sulfite" antioxidants can be used to stabilize epinephrine solutions and avoid the issue of sulfonation. These include:

  • Cysteine[4][5]

  • Ascorbic Acid

  • Thioglycerol

  • Monothioglycerol[3]

Formulations with these non-sulfite antioxidants have demonstrated superior physicochemical stability compared to conventional sulfite-containing formulations.[6]

Q5: How do I choose the right antioxidant for my experiment?

A5: The choice of antioxidant will depend on the specific requirements of your experiment, including the desired shelf life, potential for light exposure, and compatibility with other components in your formulation.

  • For short-term experiments where oxidation is the primary concern, a variety of antioxidants may be suitable.

  • For long-term storage or when the formation of epinephrine sulfonate is a critical concern, it is advisable to use a non-sulfite antioxidant like cysteine or monothioglycerol.[3]

  • Always consider the potential interactions of the antioxidant with your specific experimental system.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Rapid discoloration of epinephrine solution (yellow to brown) Oxidation of epinephrine.• Ensure the solution is protected from light. • Check the pH of the solution; adjust to a more acidic pH if appropriate for your experiment. • Add a suitable antioxidant. • Deoxygenate the solvent before preparing the solution.
Loss of epinephrine potency without significant color change Sulfonation of epinephrine, especially if using a sulfite-based antioxidant.• Switch to a non-sulfite antioxidant such as cysteine or monothioglycerol. • Analyze your sample for the presence of epinephrine sulfonate using HPLC.
Precipitate formation in the epinephrine solution pH of the solution may be too high, leading to insolubility or degradation product formation.• Verify the pH of your solution and adjust as necessary. • Ensure all components of your solution are fully dissolved.
Inconsistent experimental results Degradation of epinephrine stock solution.• Prepare fresh epinephrine solutions for each experiment. • If using a stock solution, validate its stability over time under your storage conditions. • Always use high-purity reagents and solvents.

Data Presentation

Table 1: Comparison of Antioxidants for Epinephrine Stabilization

AntioxidantPrimary MechanismAdvantagesDisadvantages
Sodium Metabisulfite Oxygen scavengerHighly effective at preventing oxidation.[1]Can directly react with epinephrine to form inactive epinephrine sulfonate.[1] May accelerate photodegradation.
Cysteine Oxygen scavenger, reducing agentEffective at inhibiting oxidation.[4][5] Does not cause sulfonation.May have its own stability limitations and potential for other interactions.
Ascorbic Acid (Vitamin C) Oxygen scavenger, reducing agentReadily available and effective antioxidant.Can be unstable, especially in the presence of metal ions.
Monothioglycerol Oxygen scavengerEffective "non-sulfite" antioxidant that avoids sulfonate formation.[3]May be more expensive or less readily available than other options.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Epinephrine and Epinephrine Sulfonate

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantitative analysis of epinephrine and its degradation product, epinephrine sulfonate.

Materials and Reagents:

  • Epinephrine reference standard

  • Epinephrine sulfonate reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Monopotassium phosphate (B84403) or Phosphoric acid (for buffer preparation)

  • Water (HPLC grade)

  • Epinephrine solution samples (with and without antioxidant)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., AQUASIL C18, 100 mm × 4.6 mm, 3 µm) or a mixed-mode column (e.g., Primesep AB, 250 mm x 4.6 mm, 5 µm)[7][8]

Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer solution (e.g., 0.25% phosphoric acid in water or a phosphate buffer).[7]

    • The mobile phase will typically be a mixture of this buffer and an organic solvent like acetonitrile. The exact ratio may need to be optimized for your specific column and system (e.g., 95:5 buffer:acetonitrile).[7]

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the epinephrine reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL stock solution).

    • Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50 µg/mL).[1]

    • If available, prepare a standard solution of epinephrine sulfonate in a similar manner.

  • Sample Preparation:

    • Dilute your experimental epinephrine samples with the mobile phase to a final concentration that falls within the range of your calibration curve.[1]

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the UV detection wavelength (e.g., 210 nm or 280 nm).[7][8]

    • Inject the blank (mobile phase), followed by the working standard solutions to generate a calibration curve.

    • Inject your prepared samples.

    • Identify the peaks for epinephrine and epinephrine sulfonate based on their retention times compared to the standards.

    • Quantify the amount of each compound in your samples using the calibration curve.

Protocol 2: Screening of Antioxidants for Prevention of Epinephrine Degradation

This protocol outlines a forced degradation study to compare the effectiveness of different antioxidants in preventing epinephrine degradation.

Procedure:

  • Prepare Solutions:

    • Prepare a control solution of epinephrine in your experimental buffer without any antioxidant.

    • Prepare a series of epinephrine solutions, each containing a different antioxidant at a specified concentration (e.g., sodium metabisulfite, cysteine, ascorbic acid).

  • Expose to Stress Conditions:

    • Divide each solution into several aliquots and expose them to various stress conditions to accelerate degradation. These can include:

      • Oxidative Stress: Add a small amount of hydrogen peroxide (e.g., 3%) and incubate at room temperature.[1]

      • Thermal Stress: Incubate at an elevated temperature (e.g., 60°C).[1]

      • Photostability: Expose to UV light (e.g., 254 nm).[1]

  • Analyze Samples:

    • At various time points during the stress exposure, take samples from each solution.

    • Analyze the samples using the HPLC method described in Protocol 1 to quantify the remaining epinephrine and the formation of degradation products, including epinephrine sulfonate.

  • Compare Results:

    • Compare the degradation profiles of epinephrine in the presence of different antioxidants to the control solution. This will allow you to assess the relative effectiveness of each antioxidant in preventing both oxidation and sulfonation under different stress conditions.

Visualizations

Epinephrine_Degradation_Pathways Epinephrine Epinephrine Oxidized_Intermediates Oxidized Intermediates (e.g., Epinephrine-o-quinone) Epinephrine->Oxidized_Intermediates Oxidation (O2, light, pH > 4) Epinephrine_Sulfonate Epinephrine Sulfonate (Inactive) Epinephrine->Epinephrine_Sulfonate Sulfonation (Sulfite/Bisulfite or SULT1A3) Adrenochrome Adrenochrome Oxidized_Intermediates->Adrenochrome Melanin Melanin Adrenochrome->Melanin

Caption: Degradation pathways of epinephrine.

Experimental_Workflow_Antioxidant_Screening cluster_prep Solution Preparation cluster_stress Forced Degradation Epi_Control Epinephrine (Control) Oxidative Oxidative Stress (e.g., H2O2) Epi_Control->Oxidative Thermal Thermal Stress (e.g., 60°C) Epi_Control->Thermal Photo Photostability (e.g., UV light) Epi_Control->Photo Epi_Sulfite Epinephrine + Sulfite Antioxidant Epi_Sulfite->Oxidative Epi_Sulfite->Thermal Epi_Sulfite->Photo Epi_NonSulfite Epinephrine + Non-Sulfite Antioxidant Epi_NonSulfite->Oxidative Epi_NonSulfite->Thermal Epi_NonSulfite->Photo Analysis HPLC Analysis (Quantify Epinephrine & Degradation Products) Oxidative->Analysis Thermal->Analysis Photo->Analysis Comparison Compare Antioxidant Efficacy Analysis->Comparison

Caption: Workflow for screening antioxidant efficacy.

References

Technical Support Center: Quantifying Low Levels of Epinephrine Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of epinephrine (B1671497) sulfonic acid (ESA). This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when quantifying low levels of this analyte. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is Epinephrine Sulfonic Acid (ESA) and why is its quantification important?

A1: this compound (ESA) is a primary degradation product and impurity of epinephrine.[1] Its quantification is critical in pharmaceutical formulations to ensure the potency, stability, and safety of epinephrine injections.[1][2] Monitoring ESA levels helps to establish the shelf-life of epinephrine products and maintain quality standards.[2][3][4]

Q2: What are the primary challenges in quantifying low levels of ESA?

A2: The main challenges in quantifying low levels of ESA include:

  • High Polarity: As a sulfonic acid, ESA is highly polar, making it difficult to retain on traditional reversed-phase chromatography columns, often resulting in poor peak shape.[5]

  • Low Concentrations: ESA is often present at trace levels, requiring highly sensitive analytical methods for accurate detection and quantification.[5][6]

  • Matrix Effects: Biological samples (e.g., plasma, urine) and complex drug formulations contain endogenous substances that can interfere with the ionization of ESA in the mass spectrometer, leading to signal suppression or enhancement.[5]

  • Analyte Stability: Epinephrine and its metabolites can be unstable. Proper sample handling, including the use of stabilizers and controlled storage conditions (e.g., 4°C), is crucial to prevent degradation and ensure accurate results.[7][8][9]

Q3: What are the most common analytical techniques for ESA quantification?

A3: The most prevalent techniques are based on liquid chromatography:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method due to its high sensitivity and selectivity, which is essential for detecting trace amounts in complex matrices.[5][7][10]

  • High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection (ECD): HPLC with UV or ECD can also be used, particularly for quality control of pharmaceutical injections.[1][11] ECD can offer high sensitivity, but the optimal oxidation potential for ESA may differ from that of epinephrine, potentially affecting response.[11]

Q4: What are the critical pre-analytical considerations for ESA measurement?

A4: Careful sample handling is paramount:

  • Stabilizers: For biological samples, adding a stabilizer solution immediately after collection is often necessary to prevent the degradation of catecholamines.[7][8]

  • Storage Conditions: Samples should be stored at low temperatures (e.g., 4°C for short-term, -80°C for long-term) and protected from light and extreme temperatures to maintain stability.[4][9]

  • Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often required to clean up the sample, remove interferences, and concentrate the analyte before analysis.[5][10][12]

Q5: How can I improve the sensitivity and selectivity of my ESA assay?

A5: To enhance assay performance:

  • Optimize Chromatography: Use a column designed for polar analytes or employ ion-pairing reagents (e.g., 1-heptanesulfonate) to improve retention and peak shape.[11][13]

  • Advanced Detection: Utilize tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5][10]

  • Derivatization: While not always necessary, derivatization can sometimes improve chromatographic behavior and detection sensitivity.[10]

  • Sample Cleanup: Implement a robust sample preparation method like SPE to reduce matrix effects and background noise.[5][7]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem / Question Potential Cause Recommended Solution
Q: Why am I seeing poor peak shape (e.g., fronting or tailing) for my ESA standard? 1. Poor Retention: ESA is highly polar and may elute near the void volume on standard C18 columns.[5] 2. Incompatible Injection Solvent: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase.[5] 3. Column Overload or Degradation: Injecting too much sample or a degraded column can cause peak asymmetry.1. Change Chromatography: Use a polar-modified column (e.g., C18 with polar endcapping) or a HILIC column. Alternatively, add an ion-pairing reagent like heptanesulfonic acid to the mobile phase to improve retention.[11][13][14] 2. Match Solvents: Ensure your injection solvent is as close as possible in composition and strength to the initial mobile phase.[5] 3. Optimize Loading & Maintenance: Reduce the injection volume or sample concentration. Flush the column or replace it if performance does not improve.[5][15]
Q: My signal intensity is very low, or I can't detect ESA at the expected levels. What should I do? 1. Analyte Degradation: ESA or its parent compound may have degraded during sample collection, storage, or preparation.[4][9] 2. Inefficient Ionization: Mass spectrometer source conditions may not be optimal for ESA. 3. Matrix Suppression: Co-eluting compounds from the sample matrix are interfering with ESA ionization.[5] 4. Incorrect MS/MS Transitions: The precursor and product ions selected for MRM may be incorrect or suboptimal.[5]1. Verify Stability: Analyze samples as soon as possible after preparation. Use stabilizers and ensure proper storage conditions (refrigerated/frozen, protected from light).[5][7] 2. Optimize MS Source: Adjust source parameters such as spray voltage, gas flows, and temperature. Negative ion mode may be more sensitive for sulfonic acids.[5] 3. Improve Sample Cleanup: Use a more selective SPE cartridge or a different sample preparation technique to remove interferences.[5] 4. Confirm Transitions: Infuse a pure ESA standard to determine the optimal MRM transitions and collision energies for your specific instrument.[5]
Q: I'm observing high background noise in my chromatogram. How can I reduce it? 1. Contaminated Mobile Phase: Solvents, buffers, or additives may be contaminated. 2. System Contamination: The HPLC/MS system (e.g., injector, tubing, column) may be dirty. 3. Matrix Effects: The sample itself contains many interfering compounds.[5]1. Use High-Purity Reagents: Prepare fresh mobile phase using high-purity (e.g., LC-MS grade) solvents and additives. 2. Clean the System: Flush the entire system with an appropriate cleaning solution (e.g., isopropanol, methanol).[15] 3. Enhance Sample Preparation: Implement a more rigorous sample cleanup procedure (e.g., SPE) to reduce matrix complexity.[5]
Q: My results are inconsistent and not reproducible. What is the cause? 1. Inconsistent Sample Preparation: Variations in extraction, evaporation, or reconstitution steps.[5] 2. Sample Instability: Analyte is degrading inconsistently between samples. 3. Instrument Fluctuation: The LC or MS system is not performing consistently.[5]1. Standardize Protocol: Ensure precise and consistent execution of all sample preparation steps. The use of an isotope-labeled internal standard is highly recommended to correct for variations.[5][12] 2. Control Stability: Maintain consistent timing and temperature for all sample handling and preparation steps.[5] 3. Check System Suitability: Perform regular instrument calibration and performance checks. Inject a standard solution periodically throughout the run to monitor system performance.[11]

Quantitative Data Summary

The following table summarizes typical analytical performance data for the quantification of epinephrine and its metabolites using LC-MS/MS and HPLC. This data can serve as a benchmark for method development and validation.

AnalyteMethodMatrixLLOQ (Lower Limit of Quantification)Recovery (%)Reference
EpinephrineLC-MS/MSPlasma1 pg/mL91.1 - 109.7[12]
NorepinephrineLC-MS/MSPlasma10 pg/mL91.1 - 109.7[12]
DopamineLC-MS/MSPlasma5 pg/mL91.1 - 109.7[12]
This compoundHPLC-UVEpinephrine Injection0.520 µg/mL103.04[3]
EpinephrineHPLC-ECDAnesthetic Injection~2.5 ppb (µg/L)N/A[11]

Experimental Protocols

General Protocol for ESA Quantification in Biological Fluids by LC-MS/MS

This protocol provides a general framework. Optimization is required for specific applications and instrumentation.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Pre-treatment: To 500 µL of plasma or urine, add 50 µL of an internal standard solution (isotope-labeled ESA, if available) and an appropriate stabilizer.[7]

  • Protein Precipitation: Add 1.5 mL of cold acetonitrile (B52724) containing 0.5% formic acid. Vortex to mix.[7]

  • Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet precipitated proteins.[13]

  • SPE Column Conditioning: Condition a mixed-mode or suitable SPE cartridge sequentially with methanol (B129727) and then water.

  • Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove unretained impurities.

  • Elution: Elute the ESA and internal standard with an appropriate elution solvent (e.g., 5% formic acid in methanol).[7]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[7]

2. Liquid Chromatography (LC)

  • Column: A column suitable for polar analytes, such as a pentafluorophenyl (PFP) column or a polar-endcapped C18 column (e.g., 2.1 x 100 mm, <3 µm).[7][8]

  • Mobile Phase A: 0.1-0.2% Formic acid in water.[8]

  • Mobile Phase B: 0.1-0.2% Formic acid in methanol or acetonitrile.[8]

  • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 1-5% B) for retaining the polar ESA, followed by a ramp up to elute the analyte and wash the column.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30 - 40°C.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Electrospray Ionization (ESI), run in either positive or negative ion mode (negative mode is often better for sulfonic acids).

  • Ion Source Temperature: 250-350 °C.[8]

  • Spray Voltage: 2900-3100V.[8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These must be determined by infusing a pure standard of ESA. At least two transitions (a quantifier and a qualifier) should be monitored for reliable identification.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (+ Stabilizer) ProteinPrecip 2. Protein Precipitation (e.g., Acetonitrile) SampleCollection->ProteinPrecip SPE 3. Solid-Phase Extraction (SPE) ProteinPrecip->SPE EvapRecon 4. Evaporation & Reconstitution SPE->EvapRecon LC 5. LC Separation EvapRecon->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integration 7. Peak Integration MS->Integration Quantification 8. Quantification (Calibration Curve) Integration->Quantification

Caption: Experimental workflow for ESA quantification.

troubleshooting_guide Start Problem Encountered NoPeak No / Low Signal? Start->NoPeak BadShape Poor Peak Shape? NoPeak->BadShape No CheckStability Check Sample Stability & Storage Conditions NoPeak->CheckStability Yes Inconsistent Inconsistent Results? BadShape->Inconsistent No ChangeColumn Use Polar-Specific Column or Ion-Pairing BadShape->ChangeColumn Yes UseIS Use Isotope-Labeled Internal Standard Inconsistent->UseIS Yes Success Problem Resolved Inconsistent->Success No OptimizeMS Optimize MS Source & MRM Transitions CheckStability->OptimizeMS ImproveCleanup Improve Sample Cleanup (e.g., SPE) OptimizeMS->ImproveCleanup ImproveCleanup->Success CheckSolvent Match Injection Solvent to Mobile Phase ChangeColumn->CheckSolvent CheckSolvent->Success CheckSystem Run System Suitability Checks UseIS->CheckSystem CheckSystem->Success

Caption: Troubleshooting decision tree for ESA analysis.

References

Technical Support Center: Method Development for Separating Epinephrine Enantiomers and Enantioselective Analysis of Adrenergic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the method development for separating epinephrine (B1671497) enantiomers and the enantioselective analysis (ESA) of adrenergic agonists.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q1: Why am I observing poor or no resolution between the epinephrine enantiomers?

A1: Poor resolution in chiral HPLC is a common issue that can stem from several factors. Here are some potential causes and troubleshooting steps:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric separation. If you are not seeing any separation, the chosen column may not be suitable for epinephrine.

    • Solution: Consider using a different type of CSP. For epinephrine, polysaccharide-based (e.g., amylose, cellulose) and cyclodextrin-based CSPs have shown success.[1][2][3] An ORpak CDBS-453 column, which is a β-cyclodextrin-based column, has been used effectively.[4][5]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifiers and additives, plays a crucial role in chiral recognition.

    • Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., n-hexane) to the alcohol modifier (e.g., 2-propanol, ethanol).[2] For reversed-phase, adjust the aqueous buffer and organic solvent ratio. The addition of small amounts of acidic or basic modifiers, like trifluoroacetic acid (TFA) and diethylamine (B46881) (DEA), can significantly improve peak shape and resolution.[2]

  • Suboptimal Temperature: Column temperature can influence the thermodynamics of the chiral recognition process.

    • Solution: Optimize the column temperature. Lower temperatures often enhance enantioselectivity.[4][6] For instance, cooling the column to 10°C has been shown to be effective.[4][5]

  • Inadequate Flow Rate: The flow rate affects the time the analyte spends interacting with the stationary phase.

    • Solution: Try reducing the flow rate to allow for better equilibration and interaction with the CSP, which can lead to improved resolution.[4][5]

Q2: What is causing significant peak tailing for my epinephrine peaks?

A2: Peak tailing can be caused by interactions between the basic amine group of epinephrine and acidic silanol (B1196071) groups on the silica-based stationary phase, or by other secondary interactions.

  • Solution:

    • Add a Mobile Phase Modifier: Incorporate a basic modifier, such as diethylamine (DEA) or triethylamine (B128534) (TEA), into your mobile phase. This will compete with the analyte for active sites on the stationary phase, reducing tailing.

    • Adjust pH: For reversed-phase separations, ensure the mobile phase pH is appropriate. For basic compounds like epinephrine, a lower pH (e.g., pH 3.0) can protonate the amine group and improve peak shape.[1]

    • Use a Deactivated Column: Employ an end-capped or a specifically designed column for basic compounds to minimize silanol interactions.

Capillary Electrophoresis (CE)

Q1: I am not achieving baseline separation of my epinephrine enantiomers. What can I do?

A1: Incomplete separation in CE can be due to several factors related to the buffer composition and running conditions.

  • Suboptimal Chiral Selector Concentration: The concentration of the chiral selector (e.g., cyclodextrin) is critical for effective enantiomeric resolution.

    • Solution: Optimize the concentration of the chiral selector. For example, using a combination of 30mM HP-β-CD and 5mM DM-β-CD has been shown to be effective.[7] The type of cyclodextrin (B1172386) is also important; 2,6-di-O-carboxymethyl-β-cyclodextrin (CM-β-CD) has demonstrated stronger recognition for some adrenergic drugs than β-CD.[6]

  • Incorrect Buffer pH: The pH of the background electrolyte (BGE) affects the charge of both the analyte and the capillary wall, influencing migration times and interactions with the chiral selector.

    • Solution: Adjust the pH of your running buffer. A low pH, such as 2.90, has been successfully used for epinephrine enantiomer separation.[7]

  • Inappropriate Applied Voltage: The applied voltage affects the migration speed and the time available for interaction.

    • Solution: Optimize the separation voltage. A field strength of 20kV has been reported to provide good separation.[7]

  • Analyte Adsorption to the Capillary Wall: Epinephrine, being a basic compound, can adsorb to the negatively charged surface of a bare fused-silica capillary, leading to poor peak shape and resolution.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for separating epinephrine enantiomers?

A1: The two most prevalent and successful techniques for the enantiomeric separation of epinephrine are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Capillary Electrophoresis (CE) with a chiral selector in the background electrolyte.[8][9] Supercritical Fluid Chromatography (SFC) is also gaining popularity as a fast and efficient alternative.[10]

Q2: How do I choose the right chiral selector for my separation?

A2: The choice of a chiral selector is often empirical. However, based on published literature for epinephrine and similar adrenergic agonists, good starting points are:

  • For HPLC: Polysaccharide-based CSPs (e.g., Chiralpak AD-H) and cyclodextrin-based CSPs (e.g., ORpak CDBS-453) are effective.[2][4][5]

  • For CE: Modified cyclodextrins are the most common chiral selectors. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and methylated β-cyclodextrins (like DM-β-CD) are frequently used, sometimes in combination.[7][11]

Q3: Can I use an achiral HPLC method to determine the enantiomeric purity of epinephrine?

A3: Yes, it is possible to use an achiral HPLC method by employing a chiral-specific detector, such as a Circular Dichroism (CD) detector.[4][12][13][14] This approach allows for the simultaneous determination of the total concentration and the enantiomeric purity of epinephrine without the need for a chiral column.[4][12][13][14] This method has been shown to detect the D-(+) enantiomer at levels as low as 1% of the total epinephrine composition.[12][13][14]

Q4: Why is the separation of enantiomers important for adrenergic agonists?

A4: The enantiomers of a chiral drug can exhibit different pharmacological and toxicological effects in the body.[15][16] For many adrenergic agonists, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to side effects.[15] Therefore, regulatory agencies often require the development and marketing of single-enantiomer drugs to ensure safety and efficacy.[9]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of Epinephrine Enantiomers

This protocol is based on a method using a cyclodextrin-based chiral stationary phase.[4][5][17]

  • Instrumentation: Agilent 1290 HPLC system or equivalent.[4][17]

  • Column: ORpak CDBS-453 (4.6 x 150 mm).[4][5][17]

  • Mobile Phase: 200 mM sodium chloride aqueous solution with 0.05% glacial acetic acid, mixed with acetonitrile (B52724) in a 95:5 (v/v) ratio.[17]

  • Flow Rate: 0.5 mL/min.[4][5][17]

  • Column Temperature: 10°C.[4][5][17]

  • Injection Volume: 20 µL.[4][17]

  • Sample Preparation: Prepare epinephrine solutions at a concentration of 100 µg/mL.[4][5][17]

  • Detection: UV detection at 280 nm.[4][5][17]

Protocol 2: Capillary Electrophoresis Separation of Epinephrine Enantiomers

This protocol utilizes a dual cyclodextrin system for enantiomeric resolution.[7][11]

  • Instrumentation: Capillary electrophoresis system with UV detection.

  • Capillary: Uncoated fused-silica capillary (e.g., 45 cm total length, 40 cm effective length, 75 µm I.D.).[7]

  • Running Buffer: 50mM phosphate (B84403) buffer containing 30mM 2-hydroxypropyl-β-CD (HP-β-CD) and 5mM heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD) at pH 2.90.[7][11]

  • Applied Voltage: 20 kV.[7][11]

  • Detection: UV absorbance at 205 nm.[7][11]

  • Sensitivity Enhancement (Optional): Add 0.1% (w/w) polyethylene (B3416737) glycol or 0.1% (v/v) acetonitrile to the running buffer to enhance detection sensitivity.[7]

Quantitative Data Summary

Table 1: HPLC Method Parameters for Epinephrine Enantiomer Separation

ParameterMethod 1Method 2
Column ORpak CDBS-453 (4.6 x 150 mm)[4][5][17]Amylose-based stationary phase[2]
Mobile Phase 95:5 (v/v) 200mM NaCl (aq, 0.05% Acetic Acid) : Acetonitrile[17]90:05:05:0.2:0.2 (v/v/v/v/v) n-hexane:2-propanol:methanol:TFA:DEA[2]
Flow Rate 0.5 mL/min[4][5][17]1.0 mL/min[2]
Temperature 10°C[4][5][17]Not Specified
Detection UV at 280 nm[4][5][17]Not Specified
Resolution (Rs) Baseline separation[17]> 3.0[2]

Table 2: Capillary Electrophoresis Parameters for Epinephrine Enantiomer Separation

ParameterValueReference
Chiral Selector 30mM HP-β-CD and 5mM DM-β-CD[7][11]
Running Buffer 50mM Phosphate[7][11]
pH 2.90[7][11]
Applied Voltage 20 kV[7][11]
Detection Wavelength 205 nm[7][11]
Detection Limit 8.5x10⁻⁷ to 9.5x10⁻⁷ M[7][11]

Visualization

Epinephrine Signaling Pathway

The following diagram illustrates the canonical signaling pathway of epinephrine, a key process in the "fight or flight" response.

EpinephrineSignaling cluster_membrane Plasma Membrane receptor β-Adrenergic Receptor (GPCR) g_protein_inactive Inactive G-Protein (αβγ-GDP) receptor->g_protein_inactive 2. Activation g_protein_active Active Gα-GTP g_protein_inactive->g_protein_active GDP -> GTP ac Adenylyl Cyclase g_protein_active->ac 3. Gα activates camp cAMP (Second Messenger) ac->camp 4. Conversion epinephrine Epinephrine epinephrine->receptor 1. Binding atp ATP pka_inactive Inactive Protein Kinase A camp->pka_inactive 5. Binding pka_active Active Protein Kinase A pka_inactive->pka_active Activation cellular_response Cellular Response (e.g., Glycogen Breakdown) pka_active->cellular_response 6. Phosphorylation of target proteins

References

Validation & Comparative

Epinephrine vs. Epinephrine Sulfonic Acid: A Comparative Guide to Adrenergic Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding characteristics of epinephrine (B1671497) and its degradation product, epinephrine sulfonic acid (ESA). While epinephrine is a well-characterized non-selective agonist of adrenergic receptors, direct quantitative experimental data on the receptor binding of this compound is limited in peer-reviewed literature. The information presented for ESA is largely based on its chemical structure and the resulting hypotheses regarding its pharmacological activity.

Executive Summary

Epinephrine is a potent endogenous catecholamine that activates multiple adrenergic receptor subtypes, initiating diverse physiological responses. In contrast, this compound, a common degradation product in pharmaceutical formulations containing sulfites, is considered pharmacologically inactive.[1] This inactivity is attributed to the addition of a bulky and negatively charged sulfonic acid group, which is predicted to cause significant steric hindrance and electrostatic repulsion, thereby preventing effective binding to adrenergic receptors.[2]

Comparative Analysis of Receptor Binding

Due to the lack of direct quantitative binding studies for this compound, this section contrasts the well-established binding profile of epinephrine with the hypothesized profile of ESA.

FeatureEpinephrineThis compound (Hypothesized)
Receptor Targets α1, α2, β1, and β2 adrenergic receptors[3]No significant binding to adrenergic receptors
Binding Affinity High affinity for multiple adrenergic receptor subtypes[2]Significantly reduced or negligible binding affinity
Functional Activity Non-selective agonist[2]Inactive / No agonist or antagonist activity
Signaling Pathway Activation Activates G-protein coupled receptor (GPCR) signaling pathways (e.g., Gs, Gi, Gq)[][5]Does not activate downstream signaling pathways

Molecular Interactions at the Receptor Level

The significant structural differences between epinephrine and this compound are key to their differential receptor interactions.

Epinephrine: The binding of epinephrine to β-adrenergic receptors is characterized by several key interactions:

  • An ionic interaction between the protonated amine group of epinephrine and a conserved aspartic acid residue in transmembrane helix III.[6]

  • Hydrogen bonding between the catechol hydroxyl groups and serine residues in transmembrane helix V.[6]

  • An aromatic interaction between the catechol ring and a phenylalanine residue in transmembrane helix VI.[6]

  • Hydrogen bonding between the β-hydroxyl group and an asparagine residue in transmembrane helix VI, which contributes to stereoselectivity.[6]

This compound: The introduction of the sulfonic acid group (-SO₃H) to the catecholamine structure is expected to disrupt these critical interactions.[2]

  • Steric Hindrance: The bulky sulfonic acid group is predicted to physically block the molecule from fitting into the narrow binding pocket of adrenergic receptors.[2]

  • Electrostatic Repulsion: The strong negative charge of the sulfonic acid group would likely cause electrostatic repulsion with negatively charged residues within the binding pocket, further preventing stable binding.[2]

Signaling Pathways

Epinephrine binding to adrenergic receptors initiates well-defined signaling cascades. Given that this compound is not expected to bind to these receptors, it would not initiate these pathways.

Epinephrine Signaling Pathway (β-Adrenergic Receptor)

Below is a diagram illustrating the canonical signaling pathway following epinephrine binding to a β-adrenergic receptor, leading to the activation of Protein Kinase A (PKA).

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Epinephrine Epinephrine AdrenergicReceptor β-Adrenergic Receptor (GPCR) Epinephrine->AdrenergicReceptor Binds to GProtein G Protein (Gs) AdrenergicReceptor->GProtein Activates AdenylylCyclase Adenylyl Cyclase GProtein->AdenylylCyclase Activates cAMP cAMP (Second Messenger) AdenylylCyclase->cAMP Converts ATP ATP ATP->AdenylylCyclase PKA_inactive Inactive Protein Kinase A (PKA) cAMP->PKA_inactive Activates PKA_active Active Protein Kinase A (PKA) PKA_inactive->PKA_active CellularResponse Cellular Response (e.g., Glycogenolysis) PKA_active->CellularResponse Phosphorylates targets

Caption: Epinephrine signaling via a β-adrenergic receptor.

Experimental Protocols

While no direct comparative studies are readily available, a standard experimental approach to compare the binding affinities of epinephrine and this compound would be a radioligand competition binding assay.

Radioligand Competition Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of epinephrine and this compound for a specific adrenergic receptor subtype (e.g., β2-adrenergic receptor).

Materials:

  • Cell membranes prepared from a cell line overexpressing the adrenergic receptor of interest.

  • A high-affinity radiolabeled antagonist for the receptor (e.g., [³H]dihydroalprenolol for β-adrenergic receptors).

  • Unlabeled epinephrine and this compound.

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Methodology:

  • Incubation: A constant concentration of the radiolabeled antagonist and cell membranes are incubated with increasing concentrations of either unlabeled epinephrine or unlabeled this compound.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G cluster_preparation Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Membranes Prepare cell membranes with adrenergic receptors Incubation Incubate membranes, radioligand, and competitor Membranes->Incubation Radioligand Prepare radiolabeled antagonist solution Radioligand->Incubation Competitors Prepare serial dilutions of epinephrine & ESA Competitors->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Counting Quantify radioactivity with scintillation counter Washing->Counting Plotting Plot % specific binding vs. log[competitor] Counting->Plotting IC50 Determine IC50 from non-linear regression Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff equation IC50->Ki

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The available evidence strongly suggests that this compound, unlike its parent compound epinephrine, does not significantly interact with adrenergic receptors and is pharmacologically inactive. This is a critical consideration in the context of pharmaceutical formulation and stability, as the degradation of epinephrine to ESA results in a loss of therapeutic efficacy. Future studies employing direct binding assays would be necessary to definitively quantify the binding affinity of ESA and confirm the long-standing hypothesis of its inactivity at the receptor level.

References

A Comparative Analysis of Epinephrine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Epinephrine (B1671497), a critical medication for various life-threatening conditions, is susceptible to degradation, leading to the formation of various byproducts. Understanding the nature, formation, and potential impact of these degradation products is paramount for ensuring the safety, efficacy, and stability of epinephrine-containing pharmaceutical formulations. This guide provides an objective comparison of the major degradation products of epinephrine, supported by experimental data, to aid researchers in their drug development and stability testing endeavors.

Key Degradation Pathways of Epinephrine

Epinephrine primarily degrades through two main pathways:

  • Oxidation: The catechol moiety of epinephrine is prone to oxidation, especially when exposed to light, heat, and changes in pH. This process leads to the formation of a series of colored products, with adrenochrome (B1665551) being a key intermediate.

  • Reaction with Sulfites: Sodium metabisulfite (B1197395) is often used as an antioxidant in epinephrine formulations. However, under certain conditions, particularly heat, it can react with epinephrine to form epinephrine sulfonic acid (EPI-SA).

Comparative Analysis of Major Degradation Products

The following tables summarize the quantitative data on the formation of major epinephrine degradation products under various stress conditions. The data is primarily based on forced degradation studies, which employ exaggerated conditions to accelerate the degradation process and identify potential degradation products.

Table 1: Semi-Quantitative Analysis of Epinephrine Degradation Products under Forced Degradation Conditions

Stress ConditionDegradation Product 1 (DP-1)Degradation Product 2 (DP-2)Degradation Product 3 (DP-3)Degradation Product 4 (DP-4)Degradation Product 5 (DP-5)
Acidic Hydrolysis +++NDNDND
Basic Hydrolysis +++++++
**Oxidative (H₂O₂) **++++++++++++
Metallic (Cu²⁺) +NDNDNDND

Data adapted from a study by De Abreu et al. (2020) on dental anesthetic formulations containing epinephrine.[1][2] Semiquantitative analysis results: (+) < 0.1%; (++) 0.1–5.0%; (+++) > 5.0%; ND: Not Detected.

Table 2: Quantitative Analysis of Epinephrine and this compound (EPI-SA) under Thermal Stress

Heating ConditionDurationEpinephrine ReductionEPI-SA Increase
Cyclical Heating (65°C) 672 hours31%225%
Constant Heating (65°C) 168 hoursComplete DegradationComplete Degradation

Data from a study by Church et al. (1994) on injectable epinephrine solutions containing sodium metabisulfite.[3]

Biological Activity of Degradation Products

The formation of degradation products can potentially alter the pharmacological and toxicological profile of epinephrine solutions.

  • Adrenochrome: This oxidation product has been studied for its potential biological effects. Research suggests that adrenochrome can exhibit cardiotoxicity.[4] It has also been reported to have hallucinogenic and psychoactive properties.[5]

  • This compound (EPI-SA): This derivative is formed in the presence of sulfites.[3][6] While it is considered a major degradation product, specific details regarding its biological activity and potential toxicity are not as extensively documented in the reviewed literature.

  • Other Degradation Products: The in silico toxicity evaluation of the five degradation products identified by De Abreu et al. suggested that most of them showed important alerts for hepatotoxicity and mutagenicity.[1]

Experimental Protocols

Accurate and reliable analytical methods are crucial for the identification and quantification of epinephrine and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.[7][8]

Stability-Indicating HPLC Method for Epinephrine and its Degradation Products

This protocol is based on the method developed by De Abreu et al. (2020) for the analysis of epinephrine in dental anesthetic formulations.[1][2]

  • Chromatographic System:

    • HPLC system equipped with a UV detector.

  • Column:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A mixture of a solution of sodium 1-octanesulfonate and methanol (B129727) (80:20, v/v).

  • Flow Rate:

    • 1.5 mL/min.

  • Detection Wavelength:

    • 199 nm.

  • Sample Preparation:

    • Samples from forced degradation studies should be neutralized (pH 6.8-7.2) before analysis to prevent further degradation.

    • Dilute the samples with the mobile phase to an appropriate concentration.

    • Filter the samples through a 0.45 µm syringe filter before injection.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key degradation pathways of epinephrine and a typical experimental workflow for its analysis.

Epinephrine_Degradation_Pathways cluster_oxidation Oxidation Pathway cluster_sulfonation Sulfonation Pathway Epinephrine_Ox Epinephrine Adrenoquinone Adrenoquinone Epinephrine_Ox->Adrenoquinone Oxidation Leucoadrenochrome Leucoadrenochrome Adrenoquinone->Leucoadrenochrome Cyclization Adrenochrome Adrenochrome Leucoadrenochrome->Adrenochrome Oxidation Polymerization Polymerization (Melanin-like compounds) Adrenochrome->Polymerization Epinephrine_Sulf Epinephrine EPI_SA This compound (EPI-SA) Epinephrine_Sulf->EPI_SA + Sodium Metabisulfite (Heat)

Caption: Major degradation pathways of epinephrine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Forced_Degradation Forced Degradation of Epinephrine Solution Neutralization Neutralization (pH 6.8-7.2) Forced_Degradation->Neutralization Dilution Dilution with Mobile Phase Neutralization->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration HPLC_Injection Injection into HPLC System Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (199 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration and Quantification Chromatogram->Peak_Integration Analysis Comparative Analysis of Degradation Products Peak_Integration->Analysis

Caption: Experimental workflow for HPLC analysis.

References

Validation of Epinephrine Sulfonic Acid as a Degradation Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of epinephrine (B1671497) sulfonic acid as a degradation marker for epinephrine against other potential markers. The information presented is supported by a synthesis of experimental data from published studies, offering a comprehensive resource for stability testing and analytical method development.

Executive Summary

Epinephrine's instability poses a significant challenge in the formulation and storage of pharmaceutical products. Its degradation can lead to loss of potency and the formation of potentially harmful byproducts. Epinephrine sulfonic acid (ESA) has been identified as a major degradation product, particularly in formulations containing sulfites as antioxidants. This guide evaluates the validity of ESA as a primary degradation marker by comparing its formation under various stress conditions with other known degradants, such as adrenochrome (B1665551) and D-epinephrine. The data indicates that while ESA is a critical marker in sulfite-containing formulations, a comprehensive stability-indicating method should also consider other degradation pathways, especially under oxidative and thermal stress.

Comparison of Epinephrine Degradation Markers

The formation of degradation products is highly dependent on the specific stress conditions applied. The following table summarizes the semi-quantitative comparison of major degradation products of epinephrine under forced degradation conditions.

Stress ConditionThis compound (ESA)Adrenochrome/AdrenolutinD-Epinephrine (Racemization)Other Degradation ProductsReference
Acidic Hydrolysis Not a primary productMinor formationMinor formationUnspecified polar impurities[1][2]
Alkaline Hydrolysis Not a primary productSignificant formationSignificant formationColored polymeric products[1][2]
Oxidative (H₂O₂) Minor formation (unless sulfites present)Major product Minor formationAdrenochrome is a key intermediate[1][2]
Thermal (with sulfites) Major product [3]Minor formationRate increases with temperatureFormation is dependent on sulfite (B76179) concentration[3][3]
Photochemical (with sulfites) Adrenochrome sulfonate is a key substanceSignificant formationMinor formationPhotoproduction of singlet oxygen is a proposed mechanism.[4][4]

Note: The classification of formation (Major, Minor, Not a primary product) is a qualitative summary based on the available literature. Quantitative values can vary significantly based on the exact experimental conditions (e.g., concentration of reagents, temperature, duration of stress).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug stability. Below are synthesized protocols for forced degradation studies and a stability-indicating HPLC method for epinephrine.

Forced Degradation Studies Protocol

This protocol outlines the conditions for inducing the degradation of epinephrine to identify and quantify its degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of epinephrine (e.g., 1 mg/mL) in an appropriate solvent (e.g., water for injection or a suitable buffer).

  • Acidic Hydrolysis:

    • Mix the epinephrine stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Reflux the solution at 80°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M sodium hydroxide.

  • Alkaline Hydrolysis:

    • Mix the epinephrine stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Reflux the solution at 80°C for 30 minutes.

    • Cool the solution to room temperature and neutralize with 0.1 M hydrochloric acid.

  • Oxidative Degradation:

    • Mix the epinephrine stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 1 hour.

  • Thermal Degradation:

    • Transfer the epinephrine stock solution to a sealed vial.

    • Heat the vial in an oven at 65°C for 24 hours.[3]

    • For formulations containing sulfites, a cyclical heating approach (e.g., 65°C for 8 hours/day for several weeks) can be employed to specifically study the formation of this compound.[3]

  • Photochemical Degradation:

    • Expose the epinephrine stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This method is designed to separate epinephrine from its major degradation products, including this compound, adrenochrome, and D-epinephrine.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a phosphate (B84403) buffer (pH 2.5-3.5) and methanol (B129727) or acetonitrile. The use of an ion-pairing agent like sodium 1-octanesulfonate can improve the retention and resolution of epinephrine and its polar degradants.[1][2]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of 280 nm.

    • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to a suitable concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is critical to ensure that the peaks of the degradation products are well-resolved from the epinephrine peak and from each other.

Visualizing Degradation and Analysis

Diagrams can aid in understanding the complex processes of epinephrine degradation and the workflow for its analysis.

Epinephrine_Degradation_Pathway Epinephrine Epinephrine Epinephrine_Sulfonic_Acid Epinephrine_Sulfonic_Acid Epinephrine->Epinephrine_Sulfonic_Acid Sulfites + Heat/Light Adrenochrome Adrenochrome Epinephrine->Adrenochrome Oxidation (O2, H2O2) D_Epinephrine D_Epinephrine Epinephrine->D_Epinephrine Heat, pH extremes Other_Degradants Other_Degradants Adrenochrome->Other_Degradants Further Oxidation/Polymerization

Caption: Epinephrine Degradation Pathways.

Experimental_Workflow cluster_Stress Forced Degradation cluster_Analysis Analysis cluster_Validation Validation Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Acid->HPLC Base Alkaline Hydrolysis Base->HPLC Oxidation Oxidative Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photochemical Photo->HPLC Peak_ID Peak Identification & Quantification HPLC->Peak_ID Marker_Validation Degradation Marker Validation Peak_ID->Marker_Validation Epinephrine_Sample Epinephrine Drug Substance/Product Epinephrine_Sample->Acid Epinephrine_Sample->Base Epinephrine_Sample->Oxidation Epinephrine_Sample->Thermal Epinephrine_Sample->Photo

Caption: Experimental Workflow for Validation.

Logical_Comparison cluster_Markers Degradation Markers cluster_Conditions Primary Formation Conditions ESA This compound Sulfite_Stress Sulfite-containing formulations (Heat, Light) ESA->Sulfite_Stress Adrenochrome Adrenochrome Oxidative_Stress Oxidative Stress (e.g., H2O2, atmospheric O2) Adrenochrome->Oxidative_Stress D_Epi D-Epinephrine Thermal_pH_Stress Thermal & pH Extremes D_Epi->Thermal_pH_Stress

Caption: Comparison of Degradation Markers.

Conclusion

The validation of this compound as a degradation marker is highly context-dependent. In formulations containing sulfites, ESA is undoubtedly a primary and critical marker for stability assessment. However, relying solely on ESA may lead to an incomplete understanding of epinephrine's degradation profile, especially in sulfite-free formulations or under specific stress conditions like oxidation. Therefore, a comprehensive stability-indicating method should be capable of separating and quantifying epinephrine, this compound, adrenochrome, and the D-enantiomer to ensure the safety and efficacy of epinephrine-containing drug products. This multi-marker approach provides a more robust validation of the drug's stability throughout its shelf life.

References

A Comparative Guide to HPLC and UPLC Methods for Epinephrine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the analysis of critical compounds like epinephrine (B1671497) is pivotal. This guide provides an objective comparison of these two methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

UPLC, a newer technology, generally offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC.[1] This is primarily due to the use of smaller particle size columns (typically sub-2 µm) and instrumentation capable of handling higher backpressures.[2] These differences lead to shorter run times, reduced solvent consumption, and improved detection limits.[1][3]

Performance Comparison: HPLC vs. UPLC for Epinephrine

The following tables summarize the key performance parameters for a typical HPLC method for epinephrine analysis and a projected UPLC method derived from established method transfer principles.

Table 1: Chromatographic Conditions

ParameterHPLC MethodUPLC Method (Projected)
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase Water/Methanol (50/50) with 1% 1-Octanesulfonic acid, pH 3.0 with H3PO4[4]Water/Methanol (50/50) with 1% 1-Octanesulfonic acid, pH 3.0 with H3PO4
Flow Rate 1.0 mL/min[4]0.4 mL/min
Injection Volume 10 µL2 µL
Detection UV at 279 nm[5]UV at 279 nm
Run Time ~10-15 min~2-3 min

Table 2: Method Validation Parameters

ParameterHPLC MethodUPLC Method (Projected)
Retention Time ~5-8 min~1-2 min
Resolution Baseline separationImproved baseline separation
Linearity (r²) > 0.999[6]> 0.999
Accuracy (% Recovery) 99.25% - 101.81%[6]99.0% - 102.0%
Precision (%RSD) < 2.0%[6]< 1.5%
Limit of Detection (LOD) ~0.1 µg/mL[6]~0.025 ng/mL[5][7]
Limit of Quantitation (LOQ) ~0.3 µg/mL[6]~0.05 ng/mL[7]

Experimental Protocols

HPLC Method for Epinephrine

This method is a stability-indicating assay for the determination of adrenaline (epinephrine) tartrate.

  • Preparation of Mobile Phase: A solution of 50 mM sodium dihydrogen phosphate (B84403) is prepared and its pH is adjusted to 3.0.[5]

  • Chromatographic System: An HPLC system equipped with a UV detector is used. The analytical column is a Kinetex Biphenyl (2.6 µm particle size).[5]

  • Chromatographic Conditions: The mobile phase is pumped at a flow rate of 0.5 mL/min. The column temperature is maintained at 25 °C. Detection is performed at a wavelength of 279 nm.[5]

  • Procedure: Inject a suitable volume of the sample solution into the chromatograph and record the chromatogram.

UPLC Method for Epinephrine (Projected)

This projected method is based on the principles of transferring an existing HPLC method to a UPLC system to achieve higher throughput and sensitivity.[8]

  • Preparation of Mobile Phase: The same mobile phase as the HPLC method is used: a solution of 50 mM sodium dihydrogen phosphate with the pH adjusted to 3.0.

  • Chromatographic System: A UPLC system with a UV detector is utilized. The analytical column would be a sub-2 µm particle size column, for instance, a 1.7 µm C18 column.

  • Chromatographic Conditions: The flow rate would be scaled down to approximately 0.3-0.5 mL/min. The injection volume would also be reduced to around 1-2 µL.[1] The column temperature and detection wavelength would remain the same as the HPLC method.

  • Procedure: Inject the smaller volume of the sample solution into the UPLC system and record the chromatogram. The analysis time is expected to be significantly shorter.

Cross-Validation Workflow

The process of cross-validating an HPLC method with a UPLC method involves transferring the method, followed by a validation of the new UPLC method to ensure it meets the required performance criteria.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_transfer Method Transfer cluster_uplc UPLC Method cluster_validation Cross-Validation hplc_method Existing Validated HPLC Method hplc_params HPLC Parameters: - Column (5µm) - Flow Rate - Injection Volume - Run Time hplc_method->hplc_params hplc_data HPLC Performance Data: - Retention Time - Resolution - Sensitivity hplc_params->hplc_data transfer Scale Parameters: - Adjust Flow Rate - Adjust Injection Volume - Select UPLC Column (sub-2µm) hplc_data->transfer Transfer Principles comparison Compare Performance Data hplc_data->comparison uplc_method New UPLC Method transfer->uplc_method uplc_params UPLC Parameters: - Column (1.7µm) - Scaled Flow Rate - Scaled Injection Volume - Reduced Run Time uplc_method->uplc_params uplc_data UPLC Performance Data: - Shorter Retention Time - Improved Resolution - Higher Sensitivity uplc_params->uplc_data validation Validate UPLC Method: - Linearity - Accuracy - Precision - LOD/LOQ uplc_data->validation validation->comparison

References

Epinephrine vs. Epinephrine Sulfonic Acid: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of endogenous molecules and their derivatives is paramount. This guide provides a detailed comparison of the biological activity of the crucial neurotransmitter and hormone, epinephrine (B1671497), with its degradation product, epinephrine sulfonic acid (ESA). While epinephrine is a potent activator of adrenergic receptors, mediating a wide range of physiological responses, this compound is considered biologically inactive.

This guide will delve into the structural differences that lead to this stark contrast in activity, supported by available data and detailed experimental protocols for assessing adrenergic receptor binding and downstream signaling.

Structural Differences and Impact on Receptor Binding

The key difference between epinephrine and this compound lies in the addition of a sulfonic acid (-SO₃H) group to the catechol ring of epinephrine. This modification has profound implications for the molecule's ability to interact with adrenergic receptors. The bulky and negatively charged sulfonic acid group introduces significant steric hindrance, which is predicted to physically block the molecule from fitting into the binding pocket of adrenergic receptors.[1] This prevents the necessary interactions between the catechol hydroxyl groups and the receptor, which are crucial for receptor activation.

Comparison of Biological Activity

The biological activity of epinephrine is mediated through its binding to and activation of α- and β-adrenergic receptors.[2][3] This interaction initiates a cascade of intracellular signaling events, most notably the activation of adenylyl cyclase and the subsequent production of the second messenger, cyclic AMP (cAMP).[4][5] In contrast, this compound is widely regarded as pharmacologically inactive.[6] Direct comparative studies providing specific binding affinities (Ki) or functional potencies (EC50) for ESA are not extensively available in peer-reviewed literature, likely because it is considered an inactive degradation product.[1]

Table 1: Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Epinephrineβ2 Adrenergic Receptor~5.32 (-logKi)[7]
Epinephrineα1 Adrenergic ReceptorHigh affinity site: 2.9 to 18 nM[8]
Epinephrineα2A Adrenergic ReceptorCorresponds well with pKi values from antagonist binding[9]
This compoundAll Adrenergic ReceptorsNot reported; predicted to be negligible due to steric hindrance.[1]

Table 2: Adenylyl Cyclase Activation

CompoundParameterValueReference
EpinephrineEC50 for GTPase stimulation (α2A receptor-mediated)200 nM[9]
EpinephrineEC50 for adenylyl cyclase activation (rabbit ovarian tissues)0.45 µg/mL[10]
EpinephrineEC50 for cyclase activation (S49 lymphoma cells)10 nM[11][12]
This compoundAdenylyl Cyclase ActivationNot reported; expected to be inactive.

Signaling Pathways and Experimental Workflows

The profound difference in biological activity between epinephrine and its sulfonic acid derivative can be visualized through their interaction with the canonical adrenergic signaling pathway and the experimental workflows used to assess their activity.

Epinephrine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Epinephrine Epinephrine Receptor Adrenergic Receptor (GPCR) Epinephrine->Receptor Binds & Activates ESA Epinephrine Sulfonic Acid ESA->Receptor Binding Blocked G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Epinephrine signaling vs. the inactive pathway of its sulfonic acid derivative.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Adenylyl Cyclase Activity Assay Membranes Cell Membranes with Adrenergic Receptors Incubation1 Incubation Membranes->Incubation1 Radioligand Radiolabeled Ligand (e.g., [3H]prazosin) Radioligand->Incubation1 Competitor Test Compound (Epinephrine or ESA) Competitor->Incubation1 Filtration Filtration & Washing Incubation1->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation Ki Calculate Ki Scintillation->Ki Cells_Membranes Cells or Membranes Expressing Receptors Incubation2 Incubation Cells_Membranes->Incubation2 Agonist Test Compound (Epinephrine or ESA) Agonist->Incubation2 ATP_mix ATP & Cofactors ATP_mix->Incubation2 cAMP_measurement Measure cAMP Production (e.g., RIA, ELISA) Incubation2->cAMP_measurement EC50 Calculate EC50 cAMP_measurement->EC50

References

A Comparative Guide to In-Silico Toxicity Prediction of Epinephrine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in-silico toxicity predictions for the degradation products of epinephrine (B1671497). It aims to offer an objective overview of computational models against experimental data, assisting in the early-stage risk assessment of pharmaceutical formulations. Epinephrine's instability, particularly in injectable solutions, leads to the formation of degradation products, the most notable of which is adrenochrome.[1][2] Assessing the toxicity of these byproducts is crucial for drug safety and stability studies.

The Epinephrine Degradation Pathway

Epinephrine primarily degrades through oxidation, a process that can be accelerated by factors like pH, light, and the presence of oxidizing agents.[1][3] The catechol moiety is particularly susceptible to oxidation, leading to the formation of epinephrine-quinone, which then undergoes cyclization to form adrenochrome.[2][4] Adrenochrome is a highly colored compound and a key marker for epinephrine degradation.[5][6] In the presence of sulfites, often used as antioxidants in pharmaceutical formulations, an additional product, epinephrine sulfonate, can be formed.[1][7][8]

G cluster_main Oxidative Degradation Pathway of Epinephrine Epinephrine Epinephrine Quinone Epinephrine-quinone Epinephrine->Quinone Oxidation Sulfonate Epinephrine Sulfonate Epinephrine->Sulfonate + Sodium Metabisulfite Leucadrenochrome Leucadrenochrome (intermediate) Quinone->Leucadrenochrome Cyclization Adrenochrome Adrenochrome Leucadrenochrome->Adrenochrome Oxidation G cluster_workflow General In-Silico Toxicity Assessment Workflow Input Input Chemical Structure (e.g., SMILES, CAS) Models Select Prediction Models (QSAR, Rule-Based, ML) Input->Models Endpoints Select Toxicity Endpoints (Mutagenicity, Cardiotoxicity, etc.) Input->Endpoints Prediction Generate Toxicity Predictions Models->Prediction Endpoints->Prediction Analysis Analyze Results & Compare with Experimental Data Prediction->Analysis Risk Final Risk Assessment Analysis->Risk

References

Epinephrine Sulfonic Acid: A Comparative Analysis of a Key Degradation Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of epinephrine (B1671497) is critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. This guide provides a detailed comparison of Epinephrine Sulfonic Acid (ESA) with other significant epinephrine impurities, supported by experimental data and protocols.

Epinephrine, a vital catecholamine hormone and neurotransmitter, is inherently unstable and prone to degradation.[1] This degradation can be triggered by exposure to light, heat, oxygen, and certain excipients.[1][2] One of the most prominent impurities, particularly in formulations containing sulfite (B76179) antioxidants, is this compound (ESA).[3] This guide will delve into the characteristics of ESA in comparison to other common epinephrine impurities such as adrenalone (B1665550), norepinephrine (B1679862), and the D-enantiomer of epinephrine.

Comparative Analysis of Physicochemical Properties

A key aspect of managing impurities is understanding their distinct physicochemical characteristics. The following table summarizes the known properties of ESA and other major epinephrine impurities.

PropertyThis compound (ESA)AdrenaloneNorepinephrineD-(+)-Epinephrine
Molar Mass 247.27 g/mol [4]181.19 g/mol 169.18 g/mol 183.20 g/mol
Melting Point 263 °C[5]225-230 °C191 °C (decomposes)211-212 °C[6]
Solubility Soluble in aqueous solutions.Soluble in acidic and basic solutions.Soluble in water.Sparingly soluble in water.[6]
Formation Pathway Reaction of epinephrine with sulfite antioxidants (e.g., sodium metabisulfite).[3]Oxidation of the secondary alcohol group of epinephrine to a ketone.Incomplete methylation of norepinephrine during synthesis or degradation of epinephrine.Racemization of L-(-)-epinephrine.
Biological Activity Considered biologically inactive.[3]Primarily an α1-adrenergic agonist with vasoconstrictive effects.[7]A potent neurotransmitter with α and β-adrenergic activity.Significantly less active than the L-isomer.[8]
Potential Toxicity Safety and toxicity are not well understood, but its presence reduces the potency of the drug product.[3]In silico studies suggest potential for hepatotoxicity and mutagenicity for some degradation products.[9]As an active catecholamine, its presence as an impurity can lead to unintended pharmacological effects.The primary concern is the reduction of the therapeutic efficacy of the epinephrine formulation.

Degradation and Signaling Pathways

The degradation of epinephrine is a complex process that can lead to the formation of various impurities. The presence of sulfites as antioxidants, while preventing oxidation, introduces an alternative degradation pathway leading to the formation of ESA.

Epinephrine Degradation Pathways Epinephrine Epinephrine Oxidation Oxidation (O2, light, heat) Epinephrine->Oxidation Sulfonation Sulfonation (+ Sulfites) Epinephrine->Sulfonation Racemization Racemization Epinephrine->Racemization Norepinephrine Norepinephrine Epinephrine->Norepinephrine Synthesis Impurity/ Degradation Adrenalone Adrenalone Oxidation->Adrenalone ESA This compound Sulfonation->ESA D_Epinephrine D-(+)-Epinephrine Racemization->D_Epinephrine

Caption: Epinephrine degradation pathways leading to common impurities.

The biological activity of epinephrine and its impurities is mediated through their interaction with adrenergic receptors. The structural differences between these molecules lead to distinct signaling outcomes.

Signaling Pathways cluster_epinephrine Epinephrine cluster_adrenalone Adrenalone cluster_esa This compound Epinephrine Epinephrine AR_beta β-Adrenergic Receptor Epinephrine->AR_beta Gs Gs protein AR_beta->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Adrenalone Adrenalone AR_alpha1 α1-Adrenergic Receptor Adrenalone->AR_alpha1 Gq Gq protein AR_alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG ESA This compound AR_inactive Adrenergic Receptors ESA->AR_inactive No_Binding No Significant Binding/ Activation AR_inactive->No_Binding

Caption: Comparative signaling pathways of epinephrine, adrenalone, and ESA.

Experimental Protocols

Accurate quantification of epinephrine and its impurities is essential for quality control. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.

Experimental Protocol: HPLC Analysis of Epinephrine and Impurities

This protocol is a composite based on methods described in the United States Pharmacopeia (USP) and other published studies.[10][11]

1. Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector or Electrochemical Detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

2. Reagents and Materials:

  • Epinephrine reference standard

  • Reference standards for this compound, Adrenalone, and Norepinephrine

  • Methanol (B129727) (HPLC grade)

  • Sodium phosphate (B84403) (monobasic)

  • Sodium 1-octanesulfonate

  • Ethylenediaminetetraacetic acid (EDTA)

  • Phosphoric acid

  • Water (HPLC grade)

3. Mobile Phase Preparation:

  • Prepare an aqueous buffer consisting of 50 mM sodium phosphate, 2.4 mM sodium 1-octanesulfonate, and 0.15 mM EDTA.[10]

  • Adjust the pH of the buffer to 3.8 with phosphoric acid.[10]

  • The final mobile phase is a mixture of the aqueous buffer and methanol (e.g., 85:15 v/v).[10]

4. Standard and Sample Preparation:

  • Prepare stock solutions of epinephrine and each impurity reference standard in the mobile phase.

  • Prepare working standard solutions by diluting the stock solutions to appropriate concentrations.

  • Dilute the epinephrine drug product sample with the mobile phase to fall within the calibration range of the standards.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: As prepared in step 3

  • Flow Rate: 1.0 mL/min[7]

  • Injection Volume: 10 µL[7]

  • Detection: UV at 280 nm[7] or electrochemical detection.

  • Temperature: Ambient

6. Analysis:

  • Inject the standard solutions to establish the calibration curve and system suitability (resolution, tailing factor).

  • Inject the sample solutions.

  • Identify and quantify the impurities based on their retention times and the calibration curves of the respective standards.

Experimental Workflow: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of analytical methods.

Forced Degradation Workflow Start Epinephrine Solution Stress_Conditions Stress Conditions Start->Stress_Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress_Conditions->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) Stress_Conditions->Base_Hydrolysis Oxidative Oxidative Degradation (e.g., 3% H2O2, RT) Stress_Conditions->Oxidative Thermal Thermal Degradation (e.g., 60°C) Stress_Conditions->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Stress_Conditions->Photolytic Analysis Analysis Acid_Hydrolysis->Analysis Base_Hydrolysis->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Neutralization Neutralization (if necessary) Analysis->Neutralization HPLC_Analysis HPLC Analysis Neutralization->HPLC_Analysis Peak_Identification Peak Identification & Quantification HPLC_Analysis->Peak_Identification Mass_Spec Mass Spectrometry (for unknown peaks) Peak_Identification->Mass_Spec Report Report Results Peak_Identification->Report

Caption: Workflow for a forced degradation study of epinephrine.

Conclusion

The formation of this compound is a significant degradation pathway in sulfite-containing epinephrine formulations, leading to a loss of potency due to the formation of a biologically inactive adduct. While ESA itself is not considered to be pharmacologically active, its presence is a critical quality attribute to be monitored and controlled. Other impurities, such as adrenalone and norepinephrine, may possess biological activity and could potentially contribute to adverse effects. A thorough understanding of the formation and characteristics of these impurities, coupled with robust analytical methods, is paramount for the development of safe and stable epinephrine drug products.

References

The Impact of EDTA on the Efficacy and Stability of Epinephrine Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of epinephrine (B1671497) formulations with and without the chelating agent Ethylenediaminetetraacetic acid (EDTA). The inclusion of EDTA as a stabilizer is assessed through a review of experimental data, with a focus on its impact on the stability and efficacy of epinephrine. This document is intended to assist researchers and formulation scientists in making informed decisions regarding the use of EDTA in parenteral drug products.

Comparative Stability of Epinephrine Formulations

Epinephrine is notoriously susceptible to degradation, primarily through oxidation, which can be catalyzed by heavy metal ions.[1][2] The addition of EDTA is intended to chelate these metal ions, thereby preventing them from participating in the oxidative degradation of epinephrine.[3][4][5]

A common antioxidant used in conjunction with EDTA is sodium metabisulfite (B1197395). However, sodium metabisulfite can also contribute to the degradation of epinephrine through the formation of the pharmacologically inactive epinephrine sulfonate (ESA).[][7][8] Therefore, a key aspect of formulation development is optimizing the concentrations of both EDTA and sodium metabisulfite to maximize stability.

The following tables summarize quantitative data from studies assessing the stability of epinephrine formulations under various conditions.

Table 1: Influence of EDTA and Sodium Metabisulfite on Epinephrine Stability Under Accelerated Conditions (60°C)

FormulationInitial Epinephrine ConcentrationEpinephrine Remaining After 35 Days (%)Reference
Lidocaine HCl with Epinephrine (0.05% Sodium Metabisulfite, no EDTA)Not SpecifiedSignificantly lower than test formulation[1][9]
Lidocaine HCl with Epinephrine (0.005% Sodium Metabisulfite, with EDTA)Not SpecifiedSignificantly higher than control[1][9]

Table 2: Effect of Light Exposure on Epinephrine Stability with and without Sodium Metabisulfite in the Presence of EDTA

Formulation (all contain 0.18 µg/mL EDTA)Initial Epinephrine ConcentrationEpinephrine Remaining After 2 Weeks of Natural Light Exposure (%)Reference
With Sodium Metabisulfite (1.82 µg/mL)2 µg/mL45.0[10]
Without Sodium Metabisulfite2 µg/mL95.6[10]

Table 3: Stability of Epinephrine in Prefilled Syringes (Stored at Room Temperature)

Epinephrine ConcentrationStabilizersDuration of StudyStability OutcomeReference
1 mg/mLNot specified90 days>90% of initial concentration remained[5][11]
0.7 mg/mLNot specified56 days (8 weeks)Stable[5][11]
0.1 mg/mLNot specified14 daysSignificant degradation[5][11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of epinephrine stability.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Epinephrine and Its Degradation Products

This method is used to separate and quantify epinephrine from its potential degradation products, such as epinephrine sulfonic acid and adrenalone.

Materials and Reagents:

  • Epinephrine reference standard

  • Degradation product reference standards (e.g., this compound, adrenalone)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Sodium 1-octanesulfonate

  • Sodium dihydrogen phosphate (B84403)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Epinephrine injection samples (test and control formulations)

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A mixture of 50 mM sodium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and methanol (e.g., 80:20 v/v). The use of an ion-pairing agent like sodium 1-octanesulfonate can improve peak shape and retention.

  • Flow Rate: 1.0 - 1.5 mL/min

  • Detection: UV detector at a wavelength of 199 nm or 280 nm. An electrochemical detector can also be used for higher sensitivity.[1]

  • Injection Volume: 20 µL

  • Temperature: Ambient or controlled at 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of epinephrine and its known degradation products in the mobile phase.

  • Sample Preparation: Dilute the epinephrine injection samples with the mobile phase to a suitable concentration within the calibration range.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify and quantify epinephrine and its degradation products in the samples by comparing their retention times and peak areas to those of the standards.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and to demonstrate the stability-indicating nature of the analytical method.

Conditions:

  • Acid Hydrolysis: Treat the epinephrine solution with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat the epinephrine solution with a base (e.g., 0.1 N NaOH) at room temperature.

  • Oxidation: Treat the epinephrine solution with an oxidizing agent (e.g., 3% H2O2) at room temperature.

  • Thermal Degradation: Store the epinephrine solution at an elevated temperature (e.g., 65°C).[8]

  • Photodegradation: Expose the epinephrine solution to a light source (e.g., xenon burner or natural sunlight).[10]

Procedure:

  • Expose the epinephrine formulation to the stress conditions for a specified period.

  • At various time points, withdraw samples and analyze them using the stability-indicating HPLC method to determine the extent of degradation and identify the degradation products.

Visualizing Key Processes

Epinephrine Signaling Pathway

The efficacy of an epinephrine formulation is determined by the ability of the active epinephrine to bind to adrenergic receptors and initiate a downstream signaling cascade. The following diagram illustrates the canonical signaling pathway of epinephrine.

EpinephrineSignaling cluster_cell Target Cell Epinephrine Epinephrine AdrenergicReceptor β-Adrenergic Receptor (GPCR) Epinephrine->AdrenergicReceptor Binds to G_Protein G Protein (Gs) AdrenergicReceptor->G_Protein Activates AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Activates cAMP cAMP (Second Messenger) AdenylateCyclase->cAMP Converts ATP ATP ATP->AdenylateCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Glycogenolysis) PKA->CellularResponse Phosphorylates Target Proteins StabilityWorkflow Formulation Epinephrine Formulation (With and Without EDTA) Stress Forced Degradation (Heat, Light, pH, Oxidant) Formulation->Stress Stability Real-Time & Accelerated Stability Studies Formulation->Stability Sampling Sample Collection at Various Time Points Stress->Sampling Stability->Sampling HPLC HPLC Analysis (Quantification of Epinephrine & Degradation Products) Sampling->HPLC Data Data Analysis (Degradation Kinetics, Shelf-Life Estimation) HPLC->Data

References

The Ticking Clock of Potency: A Comparative Guide to Epinephrine Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of epinephrine (B1671497) is paramount. This guide provides an objective comparison of how various degradation pathways impact the potency of this critical catecholamine, supported by experimental data and detailed methodologies.

Epinephrine's therapeutic efficacy is intrinsically linked to its chemical integrity. Once degraded, its ability to interact with adrenergic receptors diminishes, leading to a direct loss of biological potency. This guide synthesizes data from multiple studies to illuminate the correlation between chemical degradation and the decline in pharmacological activity, offering a crucial resource for formulation development, stability testing, and clinical use.

Quantitative Analysis of Epinephrine Degradation and Potency Loss

The following tables summarize quantitative data from studies investigating the degradation of epinephrine under various conditions and the corresponding impact on its potency.

Table 1: Impact of Temperature on Epinephrine Concentration and Potency

Concentration & FormulationStorage ConditionDurationEpinephrine Remaining (%)Potency Loss (%)Reference
1:10,000 solution70°C (8 hours/day)8 weeksSignificant degradationNot specified[1]
1:10,000 solution70°C (8 hours/day)12 weeks36%30% (Cardiovascular)[1]
1:1,000 ampoule70°C (8 hours/day)12 weeksNot statistically significantNot specified[1]
1 mg/mL in syringe38°C (low humidity)2 months>90%Not specified[2]
1 mg/mL in syringe38°C (high humidity)3 months>90%Not specified[2]
0.1 mg/mL in syringeRoom Temperature14 days<90% (clinically significant degradation)Not specified[2]
0.7 mg/mL in syringeRoom Temperature8 weeksStableNot specified[2]
25, 50, 100 µg/mL in D5W4°C and 25°C30 days>95%Not specified[3][4]

Table 2: Major Degradation Pathways and Products

Degradation PathwayKey Degradation ProductsImpact on PotencyAnalytical DetectionReferences
Oxidation Adrenochrome, AdrenaloneFormation of biologically inactive products.HPLC-UV, HPLC-EC[5][6][7]
Racemization D-epinephrine (less active enantiomer)Significant loss of activity as the R-enantiomer is more potent.Chiral HPLC[8][9][10]
Sulfonation Epinephrine sulfonic acidFormation of derivatives with low or no biological activity.HPLC, Mass Spectrometry[5][6][7][9]
Photodegradation Adrenochrome and other productsSolutions are photochemically unstable and should be protected from light.HPLC[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols from the cited literature for assessing epinephrine stability and potency.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) for Potency and Degradation Products

This method is widely used to separate and quantify epinephrine from its degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV or electrochemical detector (EC).[5][6]

  • Column: Typically a reversed-phase C18 column (e.g., Legacy L1).[11]

  • Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., with 1-octanesulfonic acid, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like methanol (B129727) (e.g., 50:50 water/methanol).[11]

  • Detection:

    • UV Detection: Wavelength set around 270-280 nm for quantifying epinephrine.[11]

    • Electrochemical Detection: Offers high sensitivity for detecting epinephrine and related catecholamine impurities.[5][6]

  • Sample Preparation: Injection solutions are often diluted with the mobile phase before injection.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, samples are subjected to stress conditions such as acid and base hydrolysis, oxidation (e.g., with hydrogen peroxide), heat, and photolysis to generate degradation products.[7]

Chiral HPLC for Racemization Analysis

This method specifically quantifies the conversion of the pharmacologically active L-epinephrine to the less active D-epinephrine.

  • Instrumentation: HPLC system with a suitable detector.

  • Column: A chiral stationary phase capable of separating enantiomers.

  • Analysis: The method quantifies the peak areas of both L- and D-epinephrine to determine the extent of racemization over time.[9]

In-Vivo Biological Potency Assay (Rat Model)

This protocol assesses the physiological effect of epinephrine solutions after degradation.

  • Animal Model: Conscious, catheterized rats are commonly used.[1]

  • Procedure:

    • Control and degraded epinephrine samples are administered intravenously.

    • Cardiovascular parameters, such as blood pressure and heart rate, are continuously monitored.[1]

  • Analysis: The hemodynamic responses (e.g., change in mean arterial pressure) produced by the degraded samples are compared to those of a standard, non-degraded epinephrine solution to quantify the loss of biological potency.[1]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Epinephrine_Signaling_Pathway cluster_cell Target Cell GPCR Adrenergic Receptor (GPCR) G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces PKA Protein Kinase A Second_Messenger->PKA activates Cellular_Response Cellular Response (e.g., Glycogenolysis, Smooth Muscle Contraction) PKA->Cellular_Response phosphorylates targets leading to Epinephrine Epinephrine Epinephrine->GPCR binds to

Caption: Epinephrine signaling pathway via a G-protein coupled receptor.

Experimental_Workflow cluster_prep Sample Preparation & Stress cluster_analysis Analysis cluster_correlation Correlation Prep Prepare Epinephrine Solutions (e.g., in syringes, vials) Stress Expose to Stress Conditions (Heat, Light, pH, Oxidizing Agent) Prep->Stress Control Store Control Samples (Recommended Conditions) Prep->Control HPLC Chemical Analysis (HPLC) - Quantify Epinephrine - Identify/Quantify Degradation Products Stress->HPLC Potency Biological Potency Assay (e.g., In-vivo rat model) Stress->Potency Control->HPLC Control->Potency Correlate Correlate Chemical Degradation (%) with Loss of Potency (%) HPLC->Correlate Potency->Correlate

Caption: Workflow for assessing epinephrine degradation and potency.

Degradation_Potency_Relationship cluster_pathways Degradation Pathways cluster_products Degradation Products Epinephrine Epinephrine (Active) Oxidation Oxidation Epinephrine->Oxidation Racemization Racemization Epinephrine->Racemization Sulfonation Sulfonation Epinephrine->Sulfonation Oxidized_Products Adrenalone, Adrenochrome Oxidation->Oxidized_Products D_Epinephrine D-Epinephrine Racemization->D_Epinephrine Sulfonated_Products This compound Sulfonation->Sulfonated_Products Potency_Loss Loss of Biological Potency Oxidized_Products->Potency_Loss Inactive D_Epinephrine->Potency_Loss Less Active Sulfonated_Products->Potency_Loss Inactive

Caption: Relationship between degradation pathways and potency loss.

References

Safety Operating Guide

Proper Disposal of Epinephrine Sulfonic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Epinephrine Sulfonic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are based on general laboratory safety protocols and regulatory requirements for hazardous chemical waste.

Immediate Safety and Handling Precautions

This compound is considered a hazardous chemical and requires careful handling to avoid exposure.[1] It is classified as an acute health hazard.[1] Before handling, ensure you are familiar with the following safety protocols.

Personal Protective Equipment (PPE): When handling this compound, all personnel must wear the following protective equipment to prevent contact with skin, eyes, or clothing[1][2]:

  • Eye/Face Protection: Tight-sealing safety goggles or glasses with side shields.[1][2]

  • Hand Protection: Chemically resistant gloves, such as Polyvinyl chloride (PVC).[2]

  • Skin and Body Protection: A lab coat or protective clothing is required.[1][3] Full-sleeved aprons are recommended.[3]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be needed. However, if dust is generated or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be worn.[1][2]

First Aid Measures: In case of accidental exposure, follow these immediate first aid steps[1][4]:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[1]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing and wash it before reuse.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][4]

  • Ingestion: Rinse the mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[1][4]

Logistical Disposal Plan: A Step-by-Step Protocol

The disposal of this compound must comply with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] It is prohibited to dispose of this chemical in regular trash or down the sewer system.[1][5] The recommended method of disposal is through an approved hazardous waste disposal facility.[1]

Step 1: Waste Characterization and Segregation

  • Identify as Hazardous Waste: this compound waste must be managed as hazardous chemical waste.

  • Segregate Incompatible Materials: While the provided Safety Data Sheets (SDS) list no specific incompatible materials for storage[1], as a best practice, store it separately from strong oxidizing agents, acids, and bases to prevent accidental reactions.[1][6] Use secondary containment to prevent spills from mixing.[5][6]

Step 2: Container Selection and Labeling

  • Container Requirements: Use a container that is chemically compatible with the waste and is in good condition with a secure, leak-proof lid.[5]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste."[7] The label should also include:

    • The full chemical name: "this compound"

    • The date accumulation started

    • An indication of the hazards (e.g., "Toxic," "Corrosive").[7]

Step 3: Accumulation and Storage

  • Point of Generation: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) under the control of laboratory personnel.[5][7]

  • Storage Conditions: Keep the waste container tightly closed in a dry, cool, and well-ventilated area.[1][2] The recommended storage temperature is 4°C.[1]

  • Inspections: Conduct and document weekly inspections of waste storage areas to check for leaks or container degradation.[5]

Step 4: Arranging for Final Disposal

  • Contact EH&S: Notify your institution's Environmental Health & Safety (EH&S) department to arrange for pickup.

  • Licensed Waste Hauler: The waste will be collected by a licensed hazardous waste transporter for final disposal, which may include incineration.[3][7]

  • Documentation: Ensure all necessary documentation for waste generation and disposal is completed as required by regulations.[5]

Quantitative Data Summary

The primary quantitative data relevant to the disposal of laboratory waste relates to the generator status of the facility as defined by the U.S. Environmental Protection Agency (EPA). This status determines the specific regulations for on-site accumulation time and volume.

Generator CategoryMonthly Hazardous Waste GenerationOn-Site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit (under certain conditions)
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 if TSD facility is >200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days[8]
Data sourced from U.S. EPA regulations.[7]

Experimental Protocols

The provided documentation and safety data sheets do not contain any approved experimental protocols for the on-site neutralization or deactivation of this compound. The standard and required procedure is to manage it as hazardous waste for disposal by a licensed facility.

Mandatory Visualizations

Disposal Workflow for this compound

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Containment cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Identify Waste: This compound B Segregate from Incompatible Chemicals A->B C Select Appropriate Waste Container B->C D Label Container: 'Hazardous Waste' + Chemical Name + Date C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Conduct & Document Weekly Inspections E->F G Contact EH&S for Waste Pickup F->G H Waste Collected by Licensed Contractor G->H I Transport to Approved Waste Disposal Facility H->I

Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epinephrine Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling of Epinephrine (B1671497) Sulfonic Acid, ensuring the protection of researchers and the integrity of experimental workflows. Adherence to these guidelines is mandatory for all personnel involved in the use of this compound.

Epinephrine Sulfonic Acid is a chemical that requires careful handling to prevent direct contact and potential irritation.[1][2] While it is a derivative of epinephrine, its disposal is subject to specific regulatory interpretations that differentiate it from its parent compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is required to prevent skin, eye, and respiratory exposure. The following table summarizes the necessary PPE for handling this compound.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended.To prevent skin contact and irritation.[1][2]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield may be necessary for procedures with a splash hazard.To protect eyes from dust particles and splashes, preventing serious irritation.[1][2]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.[2]To prevent accidental skin exposure.[1][2]
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust.[2] For situations with high dust potential or during spill cleanup, a NIOSH-approved respirator may be required.To avoid inhalation of dust, which can cause respiratory tract irritation.[2][3]
Operational Plan: Step-by-Step Handling Procedure

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

1. Preparation and Pre-Handling Check:

  • Ensure the chemical fume hood is functioning correctly.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Don the required PPE as specified in the table above.

  • Prepare all necessary equipment and reagents before handling the chemical to minimize movement and the potential for spills.

2. Handling the Compound:

  • Avoid the formation of dust and aerosols.[4][5]

  • Use the smallest practical quantities for the experiment.

  • Keep containers tightly closed when not in use.[1]

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE.

Emergency Procedures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[5]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[5]
Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Do not mix with incompatible waste streams.

Disposal Regulations:

  • While epinephrine is a P-listed hazardous waste under the EPA's Resource Conservation and Recovery Act (RCRA), the EPA has clarified that this listing does not extend to epinephrine salts.[6][7]

  • This compound, as an epinephrine salt, can typically be handled as non-hazardous pharmaceutical waste.[6]

  • However, state and local regulations may vary. Always consult with your institution's Environmental Health and Safety (EHS) office to ensure compliance with all applicable regulations.

  • Dispose of hazardous waste through your institution's approved EHS procedures.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Operation prep_ppe Don Appropriate PPE prep_fume_hood->prep_ppe prep_materials Gather Materials prep_ppe->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment post_decontaminate Decontaminate Work Area handle_experiment->post_decontaminate Experiment Complete post_ppe_disposal Dispose of Contaminated PPE post_decontaminate->post_ppe_disposal post_hand_wash Wash Hands Thoroughly post_ppe_disposal->post_hand_wash disposal_collect Collect Waste in Labeled Container post_hand_wash->disposal_collect Final Step disposal_consult Consult EHS for Local Regulations disposal_collect->disposal_consult disposal_dispose Dispose via Approved Channels disposal_consult->disposal_dispose

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Epinephrine Sulfonic Acid
Reactant of Route 2
Epinephrine Sulfonic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。